Product packaging for 6-aminoquinoxaline-2,3(1H,4H)-dione(Cat. No.:CAS No. 6973-93-9)

6-aminoquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1266430
CAS No.: 6973-93-9
M. Wt: 177.16 g/mol
InChI Key: DNCKPMPEGDANJK-UHFFFAOYSA-N
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Description

6-Aminoquinoxaline-2,3(1H,4H)-dione (CAS 6973-93-9) is a high-purity chemical compound supplied for research purposes. This molecule features the quinoxaline-2,3-dione scaffold, which is a significant structure in medicinal chemistry and recognized as a privileged scaffold for the development of bioactive molecules . Quinoxaline-2,3-dione derivatives are extensively investigated as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), particularly the AMPA subtype . As such, this compound serves as a critical precursor for synthesizing novel neuroprotective agents. Research indicates that derivatives based on this core structure show promise in therapeutic areas such as the treatment of neurodegenerative disorders (e.g., ischemic stroke, epilepsy, and Alzheimer's disease) . These compounds have demonstrated curative effects in preclinical models, such as reversing ethidium-bromide-induced demyelination, and improving locomotor activity, muscle coordination, and grip strength . Furthermore, substituted quinoxaline derivatives are also explored in oncology research for their potential as inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are validated targets in cancer treatment . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers: • : 6973-93-9 • Molecular Formula: C8H7N3O2 • Molecular Weight: 177.16 • SMILES: O=C1NC2=C(C=C(N)C=C2)NC1=O Storage & Handling: For optimal stability, store sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1266430 6-aminoquinoxaline-2,3(1H,4H)-dione CAS No. 6973-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKPMPEGDANJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220033
Record name Quinoxaline-6-amine, 2,3-dihydro-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6973-93-9
Record name 6-Aminoquinoxaline-2,3(1H,4H)-dione
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Record name Quinoxaline-6-amine, 2,3-dihydro-
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Record name 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-
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Record name 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-aminoquinoxaline-2,3(1H,4H)-dione, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, synthesis, and biological activities, with a focus on its role as a potential modulator of excitatory amino acid receptors.

Core Chemical Properties

This compound is a heterocyclic organic compound with a quinoxaline core structure. The presence of the amino group and the dione functionality imparts specific chemical characteristics that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇N₃O₂--INVALID-LINK--
Molecular Weight 177.16 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Melting Point >300 °C (Decomposes)Data not explicitly found for this specific compound, but typical for quinoxaline-2,3-diones.
Solubility Slightly soluble in DMSO and Methanol.[2] Insoluble in water.[2]--INVALID-LINK--[2]
pKa Data not availableN/A
CAS Number 6973-93-9--INVALID-LINK--[3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. Broad singlets for the amine (NH₂) and amide (NH) protons.
¹³C NMR Carbonyl carbons (C=O) in the range of δ 150-160 ppm. Aromatic carbons in the range of δ 110-140 ppm.
FTIR (cm⁻¹) N-H stretching (amine and amide) around 3200-3400 cm⁻¹. C=O stretching (amide) around 1650-1700 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹.
Mass Spec. Molecular ion peak (M⁺) at m/z = 177.

Note: The table above is predictive. For definitive characterization, experimental spectra are required. For comparison, the FTIR spectrum of the parent compound, quinoxaline-2,3-dione, is available and shows characteristic C=O and N-H stretching frequencies.[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of a methylated analog, 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride, has been reported and involves the hydrogenation of the corresponding nitro compound using a Palladium on carbon (Pd/C) catalyst.[5]

Below is a proposed experimental workflow for the synthesis of the title compound.

G cluster_0 Step 1: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione cluster_1 Step 2: Reduction to this compound cluster_2 Step 3: Purification A 4-nitro-1,2-phenylenediamine D Reaction in aqueous medium with heating A->D B Oxalic acid B->D C Acid catalyst (e.g., HCl) C->D E 6-nitroquinoxaline-2,3(1H,4H)-dione D->E F 6-nitroquinoxaline-2,3(1H,4H)-dione E->F I Reduction reaction F->I G Reducing agent (e.g., H₂, Pd/C or SnCl₂/HCl) G->I H Solvent (e.g., Ethanol, DMF) H->I J This compound I->J K Crude product J->K L Recrystallization or Column Chromatography K->L M Pure this compound L->M

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Quinoxaline-2,3-dione derivatives are well-documented as antagonists of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.[6][7][8][9][10][11][12][13][14][15] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their overactivation is implicated in a variety of neurological disorders, making their antagonists promising therapeutic agents.

While the specific activity of this compound has not been extensively reported, its structural similarity to known AMPA and NMDA receptor antagonists suggests it likely shares this mechanism of action.

AMPA Receptor Antagonism

AMPA receptors are responsible for fast, moment-to-moment excitatory signaling. Antagonists at this receptor can reduce excessive neuronal excitation.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Antagonist This compound Antagonist->AMPA_R Blocks Ion_channel Ion Channel (Closed) AMPA_R->Ion_channel No Opening No_depolarization No Depolarization Ion_channel->No_depolarization

Caption: Antagonistic action at the AMPA receptor.

NMDA Receptor Antagonism

NMDA receptors are critical for synaptic plasticity, learning, and memory. However, their excessive activation can lead to excitotoxicity and neuronal cell death. Quinoxaline-2,3-diones can act as competitive antagonists at the glycine co-agonist site of the NMDA receptor.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding Antagonist This compound Antagonist->NMDA_R Blocks Glycine Site Ion_channel Ion Channel (Closed) NMDA_R->Ion_channel No Opening No_Ca_influx No Ca²⁺ Influx Ion_channel->No_Ca_influx

Caption: Antagonistic action at the NMDA receptor glycine site.

Conclusion

This compound is a compound of significant interest for its potential as a modulator of excitatory neurotransmission. While there is a lack of comprehensive experimental data for this specific molecule, its structural relationship to a well-studied class of AMPA and NMDA receptor antagonists provides a strong rationale for further investigation. The synthesis is feasible through established chemical transformations. Future research should focus on obtaining detailed experimental characterization and evaluating its pharmacological profile to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound belonging to the quinoxaline class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Quinoxaline-2,3-dione derivatives are notably recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of this compound, serving as a foundational resource for researchers in neuroscience and drug development.

Molecular Structure and Physicochemical Properties

This compound features a bicyclic system where a benzene ring is fused to a pyrazine ring, which is substituted with two keto groups and an amino group. The tautomeric nature of the dione structure allows for the existence of enol forms, though the dione form is prevalent.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

Quantitative physicochemical properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂PubChem[1][2]
Molecular Weight177.16 g/mol PubChem[1]
Monoisotopic Mass177.053826475 DaPubChem[1]
XLogP3-0.5PubChem[1]
Hydrogen Bond Donor Count3PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count0PubChem[1]
Topological Polar Surface Area84.2 ŲPubChem[1]
Formal Charge0PubChem[1]
Chemical Identifiers

Consistent identification is paramount in scientific research. The following identifiers are associated with this compound.

Identifier TypeValueSource
IUPAC Name6-amino-1,4-dihydroquinoxaline-2,3-dionePubChem[1]
CAS Number6973-93-9PubChem[1]
PubChem CID96030PubChem[1]
SMILESC1=CC2=C(C=C1N)NC(=O)C(=O)N2PubChem[1]
InChI KeyDNCKPMPEGDANJK-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

The synthesis of quinoxaline-2,3-diones typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, a common and effective strategy is the reduction of its nitro-substituted precursor, 6-nitroquinoxaline-2,3(1H,4H)-dione.

Synthesis_Workflow start Start: 6-Nitroquinoxaline-2,3(1H,4H)-dione reagents Reagents: - Solvent (e.g., DMF, Methanol) - Catalyst (e.g., 5-10% Pd/C) start->reagents Dissolve in hydrogenation Hydrogenation: - Stir under H₂ atmosphere (1 atm) - Room temperature reagents->hydrogenation Add catalyst & proceed filtration Work-up: 1. Filter through Celite to remove catalyst hydrogenation->filtration Reaction completion evaporation 2. Evaporate solvent in vacuo filtration->evaporation purification Purification: - Stir residue with Ethyl Acetate - Filter precipitate evaporation->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a similar synthesis of a methylated analog.[4]

  • Dissolution: Dissolve 1 equivalent of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione in a suitable solvent such as dimethylformamide (DMF) or methanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 10-20% by weight) of 5% or 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure and room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite or a similar filtration aid to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.

  • Purification: Treat the resulting residue with a solvent in which the product is poorly soluble, such as ethyl acetate, and stir.

  • Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry to yield the final product.

Experimental Protocol: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) are used to confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons and broad singlets for the amine (NH₂) and amide (NH) protons.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. Expected peaks would include N-H stretching for the amine and amide groups, and strong C=O stretching for the dione carbonyls.[5]

  • Melting Point: The melting point is determined as an indicator of purity. A sharp melting range is characteristic of a pure compound.

Biological Activity and Mechanism of Action

The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive antagonism of ionotropic glutamate receptors, particularly the AMPA and kainate receptors.[7][8] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).

Primary Mechanism: AMPA Receptor Antagonism

Overactivation of AMPA receptors leads to excessive calcium influx and is implicated in excitotoxic neuronal damage associated with various neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[6] Antagonists like this compound can block this pathway, offering a potential therapeutic strategy.

AMPA_Antagonism cluster_synapse Glutamatergic Synapse cluster_receptor AMPA Receptor presynaptic Presynaptic Terminal glutamate Glutamate (Neurotransmitter) presynaptic->glutamate Release ampa_receptor Binding Site glutamate->ampa_receptor Binds to postsynaptic Postsynaptic Terminal ion_channel Ion Channel (Na⁺, Ca²⁺) ampa_receptor->ion_channel Activates excitation Postsynaptic Excitation & Potential Excitotoxicity ion_channel->excitation Leads to antagonist This compound (Competitive Antagonist) antagonist->ampa_receptor Blocks Binding

Caption: Mechanism of competitive antagonism at the AMPA receptor.

Biological Activity of Related Compounds
CompoundTarget ReceptorIC₅₀ ValueSource
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)AMPA Receptor400 nMWikipedia[8]
Kainate Receptor4 µMWikipedia[8]
PNQX AMPA Receptor0.063 µMACS Publications[9][10]
Glycine (NMDA) Receptor0.37 µMACS Publications[9][10]
Other Potential Biological Activities
  • Neuroprotection: Beyond AMPA antagonism, various 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in cellular models of Parkinson's disease, suggesting they may counteract mechanisms contributing to dopaminergic cell death.[11][12]

  • Anticonvulsant Activity: As a consequence of blocking excitatory neurotransmission, many AMPA antagonists show protective effects in seizure models.[7][13]

  • Antimicrobial and Anticancer Activity: The broader quinoxaline class of compounds has been investigated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[14][15][16]

Safety and Handling

Based on aggregated GHS information, this compound is classified with the following hazards:

  • H317: May cause an allergic skin reaction.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation. Avoid release to the environment.[1]

Conclusion

This compound is a molecule of significant interest built upon the versatile quinoxaline-2,3-dione scaffold. Its primary mechanism of action is understood to be the competitive antagonism of AMPA receptors, a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The straightforward synthesis from its nitro precursor makes it an accessible compound for further investigation. Future research may focus on elucidating its specific binding kinetics, exploring its potential in neuroprotective therapies, and developing analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational document to aid researchers and drug developers in these endeavors.

References

physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-aminoquinoxaline-2,3(1H,4H)-dione. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of its biological context.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the quinoxaline class. Its structure, characterized by a fused benzene and pyrazine ring system with amino and dione functional groups, makes it a subject of interest in medicinal chemistry.

Identifiers and General Properties
PropertyValueCitation(s)
IUPAC Name 6-amino-1,4-dihydroquinoxaline-2,3-dione[1]
Synonyms 6-amino-2,3-dihydroxyquinoxaline, 6-amino-1,4-dihydro-2,3-quinoxalinedione[1][2]
CAS Number 6973-93-9[2]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance Solid[2]
Purity ≥95% (Commercially available)
Physicochemical Properties
PropertyValueNotesCitation(s)
Melting Point >300 °C (for unsubstituted quinoxaline-2,3-dione)The high melting point of the parent compound suggests that this compound also has a high melting point and likely decomposes before melting.[3]
Boiling Point Decomposes before boiling (expected)Based on the high melting point of the parent compound.
Solubility Insoluble in water; Soluble in DMSO and Methanol (for 6-aminoquinoxaline)Solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents. The dione functional groups may increase water solubility compared to 6-aminoquinoxaline.[4][5]
pKa Not available
XLogP3 -0.5This computed value suggests a relatively low lipophilicity.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general and environmentally friendly method for the synthesis of quinoxaline-2,3-dione derivatives has been described. This can be adapted for the target compound.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of quinoxaline-2,3-diones via a condensation reaction.

Reaction Scheme:

G reactant1 3,4-Diaminobenzylamine product This compound reactant1->product + reactant2 Oxalic Acid reactant2->product HCl (aq), Heat AMPA_Kainate_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Kainate_R Kainate Receptor Glutamate->Kainate_R Activates AQD This compound AQD->AMPA_R Inhibits AQD->Kainate_R Inhibits Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Kainate_R->Ion_Influx Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKC PKC Activation Depolarization->PKC MAPK_ERK MAPK/ERK Pathway CaMKII->MAPK_ERK PKC->MAPK_ERK CREB CREB Phosphorylation MAPK_ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity Binding_Assay_Workflow Preparation Prepare Synaptic Membranes (e.g., from rat brain) Incubation Incubate Membranes with: - Radioligand (e.g., [3H]AMPA) - Varying concentrations of This compound Preparation->Incubation Separation Separate Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 value - Calculate Ki (inhibition constant) Quantification->Analysis

References

An In-depth Technical Guide to 6-aminoquinoxaline-2,3(1H,4H)-dione (CAS: 6973-93-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-aminoquinoxaline-2,3(1H,4H)-dione, also known as 6-amino-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic organic compound belonging to the quinoxalinedione class. This class of molecules is of significant interest in medicinal chemistry and neuroscience due to their activity as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as a pharmacological tool and a scaffold for drug discovery.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with two ketone groups on the pyrazine ring and an amino group on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6973-93-9[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name 6-amino-1,4-dihydroquinoxaline-2,3-dione[1]
Synonyms 6-amino-1,4-dihydroquinoxaline-2,3-dione, 6-Amino-2,3-dihydroxyquinoxaline, NSC 48962[1]
Appearance Solid[2]
XLogP3 -0.5[1]
Hydrogen Bond Donor Count 3Computed
Hydrogen Bond Acceptor Count 3Computed
Storage 4°C, protect from light

Note: Some properties are computed and may vary from experimental values.

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 4-nitro-1,2-phenylenediamine.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction 4_nitro_1_2_phenylenediamine 4-Nitro-1,2-phenylenediamine reaction1 HCl (aq), Reflux 4_nitro_1_2_phenylenediamine->reaction1 oxalic_acid Oxalic Acid oxalic_acid->reaction1 6_nitroquinoxaline 6-nitroquinoxaline-2,3(1H,4H)-dione reduction H₂, Pd/C 6_nitroquinoxaline->reduction reaction1->6_nitroquinoxaline 6_aminoquinoxaline This compound reduction->6_aminoquinoxaline

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione (Step 1)

This procedure is based on the general synthesis of quinoxalinediones.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-o-phenylenediamine (1 mole equivalent) in a 1 M aqueous solution of hydrochloric acid.

  • Addition of Reagent: To the stirred suspension, add oxalic acid dihydrate (1.1 mole equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-nitroquinoxaline-2,3(1H,4H)-dione.

Experimental Protocol: Synthesis of this compound (Step 2)

This protocol is adapted from the reduction of a similar nitro-substituted quinoxalinone.[4]

  • Reaction Setup: Dissolve 6-nitroquinoxaline-2,3(1H,4H)-dione (1 mole equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Mechanism of Action

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for competitive antagonism of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[5][6][7] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic brain damage (stroke), and neurodegenerative diseases.

Signaling Pathway of Glutamate Receptors and Antagonism by this compound

Glutamate_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Ion_influx Na⁺/Ca²⁺ Influx AMPA_R->Ion_influx Kainate_R->Ion_influx Depolarization Depolarization & Excitotoxicity Ion_influx->Depolarization 6_aminoquinoxaline This compound 6_aminoquinoxaline->AMPA_R Antagonizes 6_aminoquinoxaline->Kainate_R Antagonizes

Caption: Postulated mechanism of action for this compound.

While direct experimental data for this compound is limited in the public domain, the structure-activity relationship (SAR) of this class of compounds strongly suggests that the 6-amino derivative would act as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. The amino group at the 6-position is expected to influence the electronic properties and potentially the binding affinity and selectivity of the molecule compared to other substituted quinoxalinediones like the well-studied 6,7-dinitro (DNQX) and 6-cyano-7-nitro (CNQX) analogues.[5][8]

Applications in Research and Drug Development

Given its structural similarity to known AMPA/kainate receptor antagonists, this compound serves as a valuable scaffold and research tool for:

  • Neuroscience Research: Investigating the roles of AMPA and kainate receptors in synaptic transmission, plasticity, and excitotoxicity.

  • Medicinal Chemistry: Acting as a starting point for the synthesis of more potent and selective glutamate receptor antagonists. The amino group provides a functional handle for further chemical modifications to explore the SAR of the quinoxalinedione core.

  • Drug Discovery: Exploring its potential as a neuroprotective agent in models of stroke, epilepsy, and other neurodegenerative disorders.

Safety and Handling

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute toxicity, OralH302: Harmful if swallowedGHS07Warning
Skin SensitisationH317: May cause an allergic skin reactionGHS07Warning
Serious Eye IrritationH319: Causes serious eye irritationGHS07Warning
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effectsGHS09Warning

Source:[1]

Experimental Workflow for Handling and Safety Precautions

Safety_Workflow Start Handling the Compound PPE Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Use in a well-ventilated area or fume hood PPE->Ventilation Avoid_Inhalation_Contact Avoid inhaling dust and contact with skin and eyes Ventilation->Avoid_Inhalation_Contact Storage Store at 4°C, sealed, and protected from light Avoid_Inhalation_Contact->Storage Disposal Dispose of in accordance with local regulations for chemical waste Storage->Disposal End Safe Handling Complete Disposal->End

References

Technical Guide: 6-amino-1,4-dihydroquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6-amino-1,4-dihydroquinoxaline-2,3-dione, including its chemical properties, synthesis, and biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The compound of interest is formally identified by the IUPAC name 6-amino-1,4-dihydroquinoxaline-2,3-dione .[1] It belongs to the quinoxalinedione class of heterocyclic compounds, which are recognized for their diverse biological activities.

Synonyms:

  • 6-aminoquinoxaline-2,3(1H,4H)-dione

  • 6-Amino-2,3-dihydroxyquinoxaline

  • 6-aminoquinoxaline-2,3-diol

  • NSC 48962

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 6-amino-1,4-dihydro-2,3-quinoxalinedione Sigma-Aldrich[1]
CAS Number 6973-93-9 Sigma-Aldrich[1]
Molecular Formula C₈H₇N₃O₂ PubChem
Molecular Weight 177.16 g/mol PubChem
InChI Key DNCKPMPEGDANJK-UHFFFAOYSA-N Sigma-Aldrich[1]
Physical Form Solid Sigma-Aldrich

| Purity | ≥95% | Various Suppliers |

Synthesis

The synthesis of quinoxaline-2,3-diones is most commonly achieved through the condensation of an o-phenylenediamine derivative with oxalic acid or its esters.[2][3] For 6-amino-1,4-dihydroquinoxaline-2,3-dione, the logical precursor is 1,2,4-triaminobenzene (4-amino-o-phenylenediamine).

Synthetic Workflow

The general synthesis involves a one-pot cyclocondensation reaction. This can be performed under various conditions, including traditional heating in an acidic aqueous solution or using greener, solvent-free grinding methods.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,2,4-Triaminobenzene P1 Mixing & Grinding (Solvent-Free) or Reflux in 4N HCl R1->P1 R2 Oxalic Acid Dihydrate R2->P1 Prod 6-amino-1,4-dihydro- quinoxaline-2,3-dione P1->Prod Cyclocondensation

Caption: General synthetic workflow for 6-amino-1,4-dihydroquinoxaline-2,3-dione.

Experimental Protocol (Prophetic)

While a specific protocol for the 6-amino derivative is not widely published, the following procedure is adapted from highly analogous, established methods for synthesizing substituted quinoxaline-2,3-diones.[4][5]

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Oxalic acid dihydrate

  • 4M Hydrochloric Acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,2,4-triaminobenzene dihydrochloride in 25 mL of 4M hydrochloric acid.

  • Add a solution of 11 mmol of oxalic acid dihydrate in 10 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold deionized water (2 x 15 mL) and then with cold ethanol (1 x 15 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum at 60 °C to a constant weight.

  • The final product, 6-amino-1,4-dihydroquinoxaline-2,3-dione, can be further purified by recrystallization from a suitable solvent like aqueous ethanol if necessary.

Biological Activity and Mechanism of Action

Quinoxalinediones are a well-established class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the central nervous system.[2] These receptors mediate the majority of fast excitatory neurotransmission and are crucial for synaptic plasticity, learning, and memory.[6][7]

By binding to the glutamate binding site on the AMPA receptor, quinoxalinediones prevent its activation. This non-depolarizing blockade inhibits the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby dampening excitatory signaling. This mechanism of action makes them valuable tools for neuroscience research and as potential therapeutic agents for conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative disorders.

AMPA Receptor Signaling Pathway

The binding of an antagonist like 6-amino-1,4-dihydroquinoxaline-2,3-dione to the AMPA receptor blocks downstream signaling. In addition to its ion channel function, the AMPA receptor can engage in metabotropic signaling by associating with protein kinases like Lyn, a Src-family tyrosine kinase.[8] This interaction can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF), which is critical for synaptic plasticity.[8] An antagonist would prevent the initiation of this cascade.

G cluster_downstream Downstream Signaling Compound 6-amino-1,4-dihydro- quinoxaline-2,3-dione AMPAR AMPA Receptor Compound->AMPAR Inhibits Depolarization Na+ Influx & Postsynaptic Depolarization AMPAR->Depolarization Ion Channel Function Lyn Lyn Kinase AMPAR->Lyn Metabotropic Function Glutamate Glutamate Glutamate->AMPAR Activates MAPK MAPK Pathway (Ras-Raf-MEK-ERK) Lyn->MAPK CREB CREB Activation MAPK->CREB BDNF BDNF Gene Expression CREB->BDNF

Caption: Antagonistic action on the AMPA receptor signaling pathway.

Quantitative Bioactivity Data

No specific quantitative bioactivity data (e.g., IC₅₀, Kᵢ) for 6-amino-1,4-dihydroquinoxaline-2,3-dione has been identified in the reviewed scientific literature. However, data for closely related quinoxalinedione analogs demonstrate potent activity at AMPA receptors, providing a valuable reference for the potential activity of the 6-amino derivative.

Table 2: Bioactivity of Representative Quinoxalinedione Analogs

Compound Target Assay Activity (IC₅₀) Source
PNQX AMPA Receptor [³H]AMPA Binding 0.063 µM PubMed[9]
Glycine (NMDA) Receptor [³H]Glycine Binding 0.37 µM PubMed[9]
QXAA (S-isomer) AMPA Receptor [³H]AMPA Binding 0.23 µM PubMed[10]

| DNQX | AMPA Receptor | [³H]AMPA Binding | 0.74 µM | PubMed[10] |

PNQX: 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione QXAA: 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione DNQX: 6,7-dinitroquinoxaline-2,3-dione

Relevant Experimental Workflows

High-throughput screening (HTS) is a standard method for identifying and characterizing novel receptor modulators. A common workflow for discovering AMPA receptor antagonists involves an initial cell-based functional screen followed by secondary assays for confirmation and specificity.

High-Throughput Screening Workflow for AMPA Receptor Antagonists

This workflow outlines a typical HTS campaign to identify novel AMPA receptor antagonists from a compound library.

G cluster_primary Primary Screen cluster_secondary Counter & Secondary Screens cluster_validation Hit Validation Lib Compound Library (e.g., 40,000 compounds) Screen HTS using Voltage-Sensitive Dye (VSD) on HEK cells expressing AMPA-R Lib->Screen Hits1 Initial Hits (e.g., 1,200 compounds) Screen->Hits1 Counter Counter-screen against parental cell line (eliminates false positives) Hits1->Counter Hits2 Confirmed Hits (e.g., 120 compounds) Counter->Hits2 CRC Dose-Response Curves (IC₅₀) using VSD assay Hits2->CRC Hits3 Potent Hits (e.g., 90 compounds) CRC->Hits3 Ortho Orthogonal Assay (e.g., Calcium Flux Assay using Ca²⁺ permeable AMPA-R) Hits3->Ortho Final Validated Antagonist Leads Ortho->Final

Caption: High-throughput screening workflow for identifying AMPA receptor antagonists.[11][12]

References

The Diverse Biological Activities of Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives, heterocyclic compounds featuring a fused benzene and pyrazine ring, represent a privileged scaffold in medicinal chemistry. Their versatile structure allows for extensive functionalization, leading to a wide spectrum of pharmacological activities. Among these, the quinoxaline-2,3-dione core is of particular interest due to its prominent role in the development of agents targeting the central nervous system, as well as compounds with potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of quinoxaline-2,3-dione derivatives, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation.

Neuroprotective and Anticonvulsant Activity: Targeting Glutamate Receptors

A primary mechanism through which quinoxaline-2,3-dione derivatives exert their effects on the central nervous system is through the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][2] Excessive release of the excitatory neurotransmitter glutamate can lead to overstimulation of these receptors, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders such as epilepsy, ischemia, and neurodegenerative diseases.[3] By blocking these receptors, quinoxaline-2,3-dione derivatives can mitigate excitotoxicity and exhibit neuroprotective and anticonvulsant effects.[1][4]

Several derivatives have been identified as potent and selective antagonists. For instance, PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) is a powerful antagonist for both AMPA and the glycine-binding site of the NMDA receptor (GlyN).[3][5][6] Similarly, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) is a well-known antagonist of AMPA and kainate receptors.[7][8] Research has focused on modifying the quinoxaline-2,3-dione scaffold to improve properties like aqueous solubility while retaining high receptor affinity.[3][5]

Signaling Pathway: Glutamate Receptor Antagonism

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates NMDA_R->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Opens Excitotoxicity Excitotoxicity / Neuronal Damage Na_Ca_Influx->Excitotoxicity Leads to Quinoxalinedione Quinoxaline-2,3-dione Derivative Quinoxalinedione->AMPA_R Blocks Quinoxalinedione->NMDA_R Blocks

Caption: Mechanism of neuroprotection by quinoxaline-2,3-dione derivatives.

Quantitative Data: Anticonvulsant and Receptor Antagonist Activity
Compound/DerivativeTest Model/ReceptorPotency (IC50 / ED50)Reference
PNQXAMPA Receptor0.063 µM (IC50)[3][5][6]
PNQXGlyN Receptor0.37 µM (IC50)[3][5][6]
Sarcosine analogue 9AMPA Receptor0.14 µM (IC50)[5]
Sarcosine analogue 9GlyN Receptor0.47 µM (IC50)[5]
NBQXAMPA Receptor Blockade5-10 µM[7]
NBQXKainate Receptor Blockade10-20 µM[7]
Compound 24PTZ-induced seizures37.50 mg/kg (ED50)[9]
Compound 28PTZ-induced seizures23.02 mg/kg (ED50)[9]
Compound 32PTZ-induced seizures29.16 mg/kg (ED50)[9]
Compound 33PTZ-induced seizures23.86 mg/kg (ED50)[9]
4-(pentyloxy)-[1][3][10]triazolo[4,3-a]quinoxaline (6r)Maximal Electroshock (MES)27.4 mg/kg (ED50)[11]
Experimental Protocols

Maximal Electroshock (MES) Seizure Model The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.

  • Animal Model: Adult mice or rats are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., valproate) are included.

  • Induction of Seizure: After a predetermined time (to allow for drug absorption), a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is applied via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.

  • Endpoint: The primary endpoint is the protection against the tonic hind limb extension. The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.[11] Neurotoxicity can be assessed concurrently using the rotarod test.[11]

Anticancer Activity

Quinoxaline derivatives, including the 2,3-dione subset, have demonstrated significant potential as anticancer agents.[12] Their mechanism of action is often multifaceted, involving the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[13] Other proposed mechanisms include the induction of apoptosis and interference with microtubule formation.[2][13] Numerous studies have evaluated the cytotoxic effects of these compounds against a variety of human cancer cell lines.[13][14][15]

General Workflow for Anticancer Drug Evaluation

G S1 Synthesis of Quinoxaline-2,3-dione Derivatives S2 In Vitro Screening (e.g., MTT/SRB Assay) S1->S2 S2->S1 SAR Feedback S3 Select Lead Compounds (High Potency/Selectivity) S2->S3 S4 Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) S3->S4 S4->S3 Refinement S5 In Vivo Studies (Xenograft Models) S4->S5 S6 Preclinical Development S5->S6

Caption: Typical workflow for the evaluation of anticancer quinoxaline derivatives.

Quantitative Data: In Vitro Cytotoxicity
Compound/DerivativeCell LinePotency (IC50 in µg/mL)Reference
Tetrazolo[1,5-a]quinoxaline derivativesVarious cancer cell lines> Doxorubicin, non-cytotoxic to normal cells (>100)[14]
Compound 11Various cancer cell lines1.18 ± 1.03 to 2.86 ± 4.92[14]
Compounds 3, 6–9, 12–17Various cancer cell lines10.63 ± 2.83 to 42.16 ± 2.46 (moderate to weak)[14]
Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Method) The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is often used to evaluate the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human epithelial carcinoma (HEp-2) cells are seeded in 96-well plates and allowed to attach overnight.[16]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized quinoxaline-2,3-dione derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. SRB solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

  • Measurement: The optical density (OD) is read on a plate reader at a specific wavelength (e.g., 540 nm). The percentage of growth inhibition is calculated, and the IC50 value (concentration causing 50% inhibition) is determined.[16]

Antimicrobial Activity

Quinoxaline-2,3-dione derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][17][18] The synthetic versatility of the quinoxaline scaffold allows for the introduction of different functional groups, which can modulate the antimicrobial potency and spectrum.[10][19] These compounds are considered promising leads for the development of new anti-infective agents, especially in the face of growing antimicrobial resistance.[19]

General Synthesis Route

G Start o-Phenylenediamine + Oxalic Acid/Derivative Step1 Cyclocondensation Start->Step1 Core Quinoxaline-2,3-dione Core Structure Step1->Core Step2 Functionalization (e.g., Alkylation, Mannich Reaction) Core->Step2 Final Biologically Active Derivatives Step2->Final

Caption: General synthesis scheme for quinoxaline-2,3-dione derivatives.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismPotency (MIC in mg/mL or µg/mL)Reference
Compound 2aStaphylococcus aureus (Gram-positive)1.25 mg/mL[10]
Compounds 2a, 3b, 6bSalmonella typhi (Gram-negative)2.5 mg/mL[10]
Compound 10Candida albicans16 µg/mL[18]
Compound 10Aspergillus flavus16 µg/mL[18]
Compound 2dEscherichia coli8 µg/mL[18]
Compound 3cEscherichia coli8 µg/mL[18]
Compounds 2d, 3c, 4, 6aBacillus subtilis16 µg/mL[18]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar diffusion technique is a common approach.

  • Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. The MIC value is determined by testing serial dilutions of the compounds, often using a broth microdilution method, to find the lowest concentration that inhibits visible growth.[18][19]

Other Biological Activities

Beyond the major areas described, quinoxaline-2,3-dione derivatives have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory and Antioxidant Activity: Some derivatives have shown promising results in scavenging reactive oxygen species (ROS) and inhibiting enzymes like lipoxygenase (LOX), which are involved in inflammatory processes.[20]

  • Antiparasitic Activity: Novel 2,3-disubstituted quinoxalines have been evaluated as antileishmanial and antitrypanosomal agents, with some compounds showing high activity at micromolar concentrations against Leishmania amazonensis and Trypanosoma cruzi.[21]

  • Antiviral Activity: The quinoxaline scaffold is a component of several antiviral agents and has been explored for activity against various viruses, including respiratory pathogens.[22]

Conclusion and Future Perspectives

The quinoxaline-2,3-dione scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of biological activities, with the most prominent being neuroprotection via glutamate receptor antagonism, broad-spectrum anticancer cytotoxicity, and potent antimicrobial effects. The ease of synthesis and the potential for extensive chemical modification make this class of compounds highly attractive for drug discovery and development.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their precise mechanisms of action, particularly in the context of anticancer and antimicrobial activities, will be crucial for rational drug design. The development of derivatives with improved solubility and reduced off-target effects remains a key challenge. Nevertheless, the compelling body of evidence strongly supports the continued exploration of quinoxaline-2,3-dione derivatives as a rich source of novel therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline-2,3-diones represent a well-established class of compounds known for their potent antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS). This guide focuses on the mechanism of action of a specific member of this family, 6-aminoquinoxaline-2,3(1H,4H)-dione. By competitively inhibiting the glutamate binding site on the AMPA receptor, this compound effectively mitigates the downstream effects of excessive glutamatergic signaling, a central pathway in excitotoxic neuronal injury. This mechanism confers significant neuroprotective properties, making it a compound of interest in the context of ischemic stroke, epilepsy, and neurodegenerative diseases. This document provides a detailed overview of its molecular interactions, the signaling pathways it modulates, quantitative data from related analogs, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: AMPA Receptor Antagonism

The primary mechanism of action for this compound is its function as a competitive antagonist at the ionotropic AMPA-type glutamate receptor.

In the mammalian CNS, glutamate is the principal excitatory neurotransmitter. Its binding to postsynaptic AMPA receptors triggers the opening of a transmembrane ion channel, leading to a rapid influx of sodium (Na+) and, in the case of calcium (Ca2+)-permeable AMPA receptors, calcium ions. This influx causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) that propagates the neuronal signal.

This compound possesses a rigid heterocyclic scaffold that is structurally similar to the binding conformation of glutamate. This allows it to bind to the same orthosteric site on the ligand-binding domain (LBD) of the AMPA receptor.[1] However, unlike glutamate, the binding of this antagonist does not induce the conformational change necessary for channel opening. By occupying the binding site, it physically prevents glutamate from activating the receptor, thereby inhibiting ion flux and neuronal depolarization. This competitive antagonism is a hallmark of the quinoxaline-2,3-dione class.[1]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization (EPSP) Ions Na+, Ca2+ Ion_Channel->Ions Influx Glutamate->AMPA_R Binds Antagonist 6-aminoquinoxaline- 2,3(1H,4H)-dione Antagonist->AMPA_R Competitively Binds (Blocks Glutamate) Ions->Depolarization

References

Spectroscopic Analysis of 6-aminoquinoxaline-2,3(1H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-aminoquinoxaline-2,3(1H,4H)-dione, a significant heterocyclic compound with potential applications in drug discovery. Due to the limited availability of complete experimental data for this specific molecule, this guide combines established analytical methodologies with data extrapolated from closely related analogs to present a predictive spectroscopic profile.

Introduction

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Notably, they are recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] This antagonistic activity makes them promising candidates for the development of therapeutics for neurodegenerative disorders and epilepsy.[3] The 6-amino substituted derivative, this compound, is of particular interest for its potential to modulate the electronic and pharmacokinetic properties of the core quinoxaline-2,3-dione scaffold.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized this compound. This guide outlines the expected spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on data from analogous compounds, including 6-aminoquinoxaline and other substituted quinoxaline-2,3-diones.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
H-5~ 6.8 - 7.0d
H-7~ 6.5 - 6.7dd
H-8~ 6.4 - 6.6d
NH (amide)~ 10.5 - 11.5br s
NH₂ (amino)~ 5.0 - 6.0br s

Note: Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, dd = doublet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C-2, C-3~ 155 - 160
C-4a, C-8a~ 125 - 135
C-5~ 115 - 120
C-6~ 140 - 150
C-7~ 110 - 115
C-8~ 105 - 110

Table 3: Predicted FTIR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amide)3200 - 3400Strong, broad
N-H stretch (amine)3300 - 3500Medium, sharp (doublet)
C=O stretch (amide)1650 - 1700Strong, sharp
C=C stretch (aromatic)1500 - 1600Medium to strong
C-N stretch1200 - 1350Medium

Table 4: Predicted UV-Vis Spectroscopic Data

SolventPredicted λmax (nm)
Methanol~ 230 - 240, ~ 350 - 370
DMSO~ 235 - 245, ~ 360 - 380

Table 5: Predicted Mass Spectrometry Data

Ionization ModePredicted m/z
Electrospray (ESI+)178.0611 [M+H]⁺
Electron Impact (EI)177.0538 [M]⁺

Note: The predicted m/z values are based on the molecular formula C₈H₇N₃O₂.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Synthesis of this compound

A plausible synthetic route involves a two-step process: the nitration of a suitable precursor followed by reduction of the nitro group to an amine, and subsequent cyclization. A common method for the synthesis of the quinoxaline-2,3-dione core is the condensation of an o-phenylenediamine with oxalic acid.[5]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Condensation Condensation 4-nitro-1,2-phenylenediamine->Condensation Oxalic_acid Oxalic_acid Oxalic_acid->Condensation 6-nitroquinoxaline-2,3(1H,4H)-dione 6-nitroquinoxaline-2,3(1H,4H)-dione Condensation->6-nitroquinoxaline-2,3(1H,4H)-dione Reduction Reduction 6-nitroquinoxaline-2,3(1H,4H)-dione->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Workflow for NMR Analysis

cluster_nmr NMR Analysis Workflow Sample Sample Dissolution Dissolution Sample->Dissolution NMR_Spectrometer NMR_Spectrometer Dissolution->NMR_Spectrometer 1H_Acquisition 1H_Acquisition NMR_Spectrometer->1H_Acquisition 13C_Acquisition 13C_Acquisition NMR_Spectrometer->13C_Acquisition Data_Processing Data_Processing 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Spectral_Analysis Spectral_Analysis Data_Processing->Spectral_Analysis

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range should be from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL. Dilute the stock solution to obtain a final concentration in the range of 1-10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Record the absorption spectrum from 200 to 800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for soft ionization or an electron impact (EI) source for fragmentation analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Signaling Pathway Visualization

Quinoxaline-2,3-diones are well-documented competitive antagonists of the AMPA receptor.[1][2] They act by binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the opening of the ion channel associated with the receptor, leading to a reduction in the influx of sodium and calcium ions and a decrease in neuronal excitation.

Diagram of AMPA Receptor Antagonism by this compound

cluster_pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Channel_Opening Ion Channel Opening AMPA_Receptor->Channel_Opening Activates 6-aminoquinoxaline-dione 6-aminoquinoxaline- 2,3(1H,4H)-dione Inhibition 6-aminoquinoxaline-dione->Inhibition Ion_Influx Na+/Ca²⁺ Influx Channel_Opening->Ion_Influx Neuronal_Excitation Neuronal_Excitation Ion_Influx->Neuronal_Excitation Inhibition->AMPA_Receptor     Blocks Glutamate Binding

Caption: Antagonism of the AMPA receptor by this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is largely predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a clear roadmap for the synthesis and comprehensive spectroscopic characterization of this promising compound. The visualization of its interaction with the AMPA receptor highlights its potential as a modulator of excitatory neurotransmission, underscoring the importance of its continued investigation in the field of drug development. Further experimental validation of the spectroscopic data presented herein is encouraged to build a more complete and accurate profile of this molecule.

References

An In-Depth Technical Guide to the Safety and Toxicity of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity information for 6-aminoquinoxaline-2,3(1H,4H)-dione. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. This guide synthesizes the currently available safety and toxicity data for this compound to inform its handling and potential development. The primary hazards identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are skin sensitization and long-term aquatic toxicity.

A significant gap exists in the publicly available literature regarding specific quantitative toxicity data (e.g., LD50, IC50, NOAEL) for this compound. Therefore, this guide also provides an overview of the toxicological profile of related quinoxaline derivatives to offer potential insights, with the critical caveat that these findings may not be directly applicable. Furthermore, standardized experimental protocols for key toxicological assays are detailed to guide future safety evaluations of this compound.

Hazard Identification and Classification

Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.[1]
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects.[1]

GHS Pictograms:

  • Exclamation Mark: For skin sensitization.

  • Environment: For aquatic toxicity.

Toxicological Data

A comprehensive search of publicly available toxicological databases and scientific literature did not yield specific quantitative toxicity data for this compound. The following sections discuss the general toxicological endpoints and provide data for related quinoxaline derivatives as a surrogate, emphasizing that these are not direct data for the compound of interest.

Acute Toxicity

No oral, dermal, or inhalation LD50 values for this compound were found.

  • Related Compounds: A study on six different quinoxaline 1,4-di-N-oxides administered intraperitoneally to Wistar rats estimated the LD50 to be in the range of 30 to 120 mg/kg for most of the tested compounds.[2] The primary symptoms observed were hypoactivity and a decrease in body weight.[2] Histopathological examination suggested the heart and spleen as potential target organs.[2]

Cytotoxicity

Specific IC50 values for this compound against various cell lines are not available in the reviewed literature.

  • Related Compounds: The cytotoxicity of various quinoxaline derivatives has been evaluated against several human cancer cell lines.

    • Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione demonstrated marked cytotoxicity against human gastric adenocarcinoma cells (MKN 45) with an IC50 value of 0.073 µM.[3]

    • Another study on quinoxaline-based derivatives identified compounds with potent anti-proliferative effects against prostate cancer cells (PC-3), with IC50 values as low as 2.11 µM.[4]

    • Certain 6-chloroquinoxaline derivatives have shown strong cytotoxic effects against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 5.11 µM and 6.18 µM, respectively.[5]

Genotoxicity

No data from genotoxicity assays, such as the Ames test, for this compound were found.

Skin Sensitization

The GHS classification identifies this compound as a skin sensitizer (Category 1).[1] However, the specific studies and the quantitative data (e.g., EC3 value from a Local Lymph Node Assay) supporting this classification are not detailed in the available public information.

Ecotoxicological Data

The compound is classified as hazardous to the aquatic environment (long-term hazard, Category 2).[1] This indicates that it is toxic to aquatic life with long-lasting effects. Specific ecotoxicity data, such as EC50 values for algae, Daphnia, or fish, were not found.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comprehensive safety and toxicity assessment of this compound.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred method for identifying skin sensitizing potential.[6][7]

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A stimulation index (SI) of ≥ 3 is considered a positive result.[6]

  • Animal Model: Female CBA/J mice.[8]

  • Procedure:

    • A minimum of four animals per dose group and a concurrent control group are used.

    • The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil (4:1), N,N-dimethylformamide, methyl ethyl ketone).

    • 25 µL of the test substance at different concentrations, the vehicle control, and a positive control are applied to the dorsum of each ear for three consecutive days.[8][9]

    • On day 6, all mice are injected intravenously with ³H-methyl thymidine.[8][9]

    • Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

    • The proliferation is expressed as the Disintegrations Per Minute (DPM) per lymph node, and the Stimulation Index (SI) is calculated by dividing the mean DPM/animal in each treated group by the mean DPM/animal in the vehicle control group.

  • Data Interpretation: An EC3 value, the estimated concentration of the test substance required to produce an SI of 3, can be calculated to determine the sensitizing potency.[7]

Bacterial Reverse Mutation Test (Ames Test) for Genotoxicity

This assay is used to detect point mutations.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a medium deficient in the required amino acid.[10]

  • Strains: A standard set of strains is used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate.

    • The test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer are combined in a test tube.

    • The mixture is incubated and then mixed with molten top agar and poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Acute Daphnia Magna Toxicity Test for Aquatic Toxicity

This test assesses the acute toxicity to aquatic invertebrates.[11]

  • Principle: The test determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) over a 48-hour exposure period.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Procedure:

    • A range of concentrations of the test substance is prepared in a suitable dilution water.

    • Groups of daphnids are exposed to each concentration and a control in replicate test vessels.

    • The test is conducted for 48 hours under controlled conditions of temperature (20 ± 2 °C) and photoperiod (e.g., 16 hours light, 8 hours dark).[12][13]

    • The number of immobilized or dead daphnids is recorded at 24 and 48 hours.

  • Data Interpretation: The 48-hour EC50 (median effective concentration) for immobilization is calculated using appropriate statistical methods.

Potential Signaling Pathways in Quinoxaline-Induced Toxicity

Specific signaling pathways for the toxicity of this compound are not documented. However, studies on other quinoxaline derivatives, primarily in the context of their anticancer activity, provide some insights into potential mechanisms of action that could also be relevant to toxicity.

  • Apoptosis Induction: Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[4][14] This is often mediated through the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

  • Topoisomerase II Inhibition: Some quinoxaline compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] Inhibition of this enzyme can lead to DNA damage and cell death.

  • NF-κB Pathway Inhibition: Certain quinoxaline derivatives have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses and cell survival.[15]

The relevance of these pathways to the skin sensitization and aquatic toxicity of this compound is unknown and would require further investigation.

Visualizations

Experimental Workflows

G General Workflow for In Vitro Cytotoxicity Assay (MTT Assay) cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates compound_prep Preparation of this compound dilutions treatment Treatment of cells with compound for 24-72h compound_prep->treatment mtt_addition Addition of MTT reagent treatment->mtt_addition incubation Incubation (2-4h) to allow formazan formation mtt_addition->incubation solubilization Solubilization of formazan crystals incubation->solubilization readout Measurement of absorbance at 570 nm solubilization->readout calculation Calculation of cell viability and IC50 value readout->calculation

Caption: Workflow for determining cytotoxicity using an MTT assay.

G Logical Flow for Skin Sensitization Assessment start Test Substance: This compound llna Murine Local Lymph Node Assay (LLNA) start->llna result Measure Lymphocyte Proliferation (Stimulation Index - SI) llna->result positive Positive (SI >= 3) Classified as Skin Sensitizer result->positive Yes negative Negative (SI < 3) Not Classified as a Skin Sensitizer result->negative No potency Calculate EC3 Value (Potency Assessment) positive->potency

Caption: Decision tree for skin sensitization testing.

Signaling Pathway

G Hypothesized Apoptotic Pathway for Quinoxaline Derivatives cluster_upstream Upstream Events cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade quinoxaline Quinoxaline Derivative topo_inhibition Topoisomerase II Inhibition quinoxaline->topo_inhibition p53_activation p53 Activation quinoxaline->p53_activation bcl2_down Bcl-2 Downregulation p53_activation->bcl2_down bax_up Bax Upregulation p53_activation->bax_up caspase8 Caspase-8 Activation p53_activation->caspase8 caspase3 Caspase-3 Activation bax_up->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by some quinoxalines.

Conclusion and Recommendations

The available data for this compound indicates that it should be handled as a skin sensitizer and a substance with long-term toxicity to aquatic life. Direct contact with the skin should be avoided through the use of appropriate personal protective equipment.

The significant lack of quantitative toxicological data necessitates a cautious approach. It is strongly recommended that a comprehensive toxicological profile be established for this compound before any large-scale use or advanced development. This should include, at a minimum:

  • Acute toxicity studies (oral, dermal, inhalation) to determine LD50 values.

  • In vitro cytotoxicity assays against a panel of relevant human cell lines to determine IC50 values.

  • A full genotoxicity assessment , including an Ames test and a mammalian cell-based assay (e.g., in vitro micronucleus test).

  • Definitive skin sensitization testing (LLNA) to confirm the classification and determine the potency (EC3 value).

  • Ecotoxicity studies to quantify the hazard to aquatic organisms.

Further research into the mechanisms of toxicity, including the investigation of relevant signaling pathways, would also be valuable for a complete understanding of the safety profile of this compound.

References

In-Depth Technical Guide: Solubility Profile of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 6-aminoquinoxaline-2,3(1H,4H)-dione. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on presenting available qualitative solubility information, data from structurally similar analog compounds, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and drug development professionals working with this and related chemical entities.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of such compounds is a critical physicochemical property that influences their suitability for various applications, including drug development, as it directly impacts bioavailability, formulation, and efficacy. Understanding the solubility profile is a fundamental step in the preclinical development of any potential therapeutic agent.

Solubility Profile

Qualitative and Analog Solubility Data

The following table summarizes the available qualitative solubility information for this compound and its structural analogs. This information is collated from various chemical supplier databases and related scientific literature.

CompoundSolventSolubilitySource
This compound Polar Organic SolventsLikely Soluble (inferred)[1]
6-aminoquinoxalineWaterInsoluble[2]
6-aminoquinoxalineAlcohols, Ethers, KetonesSoluble[2]
6-aminoquinoxalineDMSO, MethanolSlightly Soluble
6-aminoquinoxalineChloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[3]
Quinoxaline-2,3-dionePolar Organic SolventsSoluble[1]
6,7-dichloroquinoxaline-2,3-diolNot specifiedBrown-colored crystals[4]
6,7-dimethylquinoxaline-2,3-diolNot specifiedBrown-colored crystals[4]
2,3-dihydroxyquinoxalineNot specifiedGrey-colored crystals[4]

Note: The solubility of this compound in polar organic solvents is inferred from the general solubility of quinoxalinediones.

Experimental Protocols for Solubility Determination

To ascertain the definitive solubility of this compound, standardized experimental protocols should be employed. The two primary methods for solubility determination are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution when excess solid is in equilibrium with the solution.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer.

    • Continue agitation for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered at equilibrium when the concentration of the dissolved compound in the supernatant does not change over successive time points.

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the suspension to settle.

    • Separate the saturated solution (supernatant) from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a standard calibration curve of the compound in the same solvent to accurately determine the concentration.

    • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.[5]

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when it is rapidly prepared from a concentrated stock solution (typically in DMSO). This high-throughput method is often used in early drug discovery for rapid screening.[6][7]

Methodology (Nephelometric Assay): [6][8]

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Procedure:

    • Dispense the DMSO stock solution into a microplate.

    • Add the aqueous buffer (e.g., PBS) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

    • Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the light scattering of the solutions in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Methodology (Direct UV Assay): [6][8]

  • Preparation and Incubation:

    • Follow the same initial steps as the nephelometric assay to prepare the solutions in a microplate.

  • Separation:

    • After incubation, separate any precipitated solid by filtering the solutions through a filter plate.

  • Quantification:

    • Measure the UV absorbance of the filtrate in a UV-compatible microplate at the wavelength of maximum absorbance (λmax) for this compound.

    • Calculate the concentration of the dissolved compound using a pre-established calibration curve. The highest concentration that remains in solution is reported as the kinetic solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method to determine thermodynamic solubility.

Shake_Flask_Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (24-72 hours) add_excess->agitate separate Separate supernatant from excess solid (filtration/centrifugation) agitate->separate quantify Quantify compound concentration in supernatant (e.g., HPLC) separate->quantify end_node Thermodynamic Solubility Value quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Signaling Pathways

A thorough search of the available scientific literature did not yield any specific information regarding the involvement of this compound in any particular signaling pathways. Research into the biological activities of this compound may elucidate its molecular targets and pathway interactions in the future.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of literature, qualitative assessments and data from analogous compounds suggest it is likely to be poorly soluble in aqueous media and more soluble in polar organic solvents. For definitive characterization, the experimental protocols for thermodynamic and kinetic solubility determination outlined in this guide are recommended. The provided workflow for the shake-flask method offers a standardized approach for obtaining reliable equilibrium solubility data, which is crucial for advancing the research and development of this compound. Further studies are warranted to establish a complete physicochemical profile and to explore the biological activities and potential signaling pathway interactions of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the cyclocondensation of 4-nitro-o-phenylenediamine with a suitable C2 synthon to yield 6-nitroquinoxaline-2,3(1H,4H)-dione, followed by the reduction of the nitro group to the desired amine. This document offers two established methods for the reduction step: catalytic hydrogenation and chemical reduction using stannous chloride, allowing for flexibility based on available resources and desired reaction conditions. All quantitative data is summarized for clarity, and detailed experimental workflows are visualized.

Introduction

Quinoxaline-2,3(1H,4H)-diones are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including acting as antagonists for AMPA and NMDA receptors. The introduction of an amino group at the 6-position of the quinoxaline-2,3-dione scaffold provides a crucial handle for further structural modifications and the development of novel therapeutic agents. This document outlines a reliable and reproducible synthetic route to this compound, starting from the readily available precursor, 4-nitro-o-phenylenediamine.

Synthesis Pathway

The overall synthetic pathway involves two key transformations:

  • Cyclocondensation: Formation of the quinoxaline-2,3-dione ring system through the reaction of 4-nitro-o-phenylenediamine with oxalic acid dihydrate.

  • Reduction: Conversion of the nitro group at the 6-position to an amino group.

Synthesis_Pathway cluster_reduction Reduction Methods start 4-Nitro-o-phenylenediamine reagent1 Oxalic Acid Dihydrate (in 4N HCl) intermediate 6-Nitroquinoxaline-2,3(1H,4H)-dione start->intermediate Reflux reagent1->intermediate Cyclocondensation reagent2a H2, Pt/C (in HCl/Methanol) intermediate->reagent2a Method A: Catalytic Hydrogenation reagent2b SnCl2·2H2O (in Ethanol) intermediate->reagent2b Method B: Chemical Reduction final_product This compound reagent2a->final_product reagent2b->final_product

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from a general procedure for the synthesis of quinoxalinediones.[1]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-nitro-o-phenylenediamine in a mixture of 4N hydrochloric acid and ethanol.

  • Add oxalic acid dihydrate to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain pure 6-nitroquinoxaline-2,3(1H,4H)-dione.

Quantitative Data:

ParameterValueReference
Starting Material4-Nitro-o-phenylenediamineGeneral Knowledge
ReagentOxalic acid dihydrate[1]
Solvent4N HCl / Ethanol[1]
Reaction Time2.5 hours[1]
Reaction TemperatureReflux[1]
Expected YieldModerate to highAdapted Procedure
AppearanceSolid precipitate[1]
Step 2: Reduction of 6-Nitroquinoxaline-2,3(1H,4H)-dione

Two alternative methods are provided for the reduction of the nitro-intermediate.

This method is adapted from the reduction of a similar nitro-substituted quinoxalinedione.[1]

Catalytic_Hydrogenation_Workflow start Dissolve 6-nitroquinoxaline-2,3(1H,4H)-dione in 4N HCl and Methanol add_catalyst Add 5% Pt/C catalyst start->add_catalyst hydrogenation Hydrogenate at atmospheric pressure add_catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration evaporation Evaporate the solvent in vacuo filtration->evaporation purification Purify the crude product (e.g., recrystallization) evaporation->purification final_product This compound purification->final_product

Figure 2: Workflow for catalytic hydrogenation.

Materials:

  • 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • 5% Platinum on carbon (Pt/C) catalyst

  • 4N Hydrochloric acid

  • Methanol

  • Hydrogen gas supply

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the crude 6-nitroquinoxaline-2,3(1H,4H)-dione in a mixture of 4N hydrochloric acid and methanol.

  • Carefully add the 5% Pt/C catalyst to the solution.

  • Subject the mixture to hydrogenation at atmospheric pressure until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization to yield this compound.

This is a classic and effective method for the reduction of aromatic nitro compounds.[2]

Chemical_Reduction_Workflow start Suspend 6-nitroquinoxaline-2,3(1H,4H)-dione in Ethanol add_reagent Add SnCl2·2H2O start->add_reagent reflux Reflux the reaction mixture add_reagent->reflux cool_and_precipitate Cool to room temperature and collect the precipitate reflux->cool_and_precipitate neutralize Neutralize the filtrate to precipitate more product (optional) cool_and_precipitate->neutralize combine_and_purify Combine solids and purify (e.g., recrystallization) neutralize->combine_and_purify final_product This compound combine_and_purify->final_product

Figure 3: Workflow for chemical reduction with SnCl₂.

Materials:

  • 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Aqueous sodium bicarbonate solution (for neutralization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Suspend 6-nitroquinoxaline-2,3(1H,4H)-dione in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate to the suspension.

  • Heat the mixture to reflux for a sufficient time to ensure complete reduction (monitor by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by vacuum filtration.

  • The filtrate can be carefully neutralized with a saturated aqueous sodium bicarbonate solution to precipitate any remaining product.

  • Combine the solid fractions and purify by recrystallization to obtain this compound.

Quantitative Data for Reduction Step:

ParameterMethod A (Catalytic Hydrogenation)Method B (Chemical Reduction)Reference
Reducing AgentH₂, 5% Pt/CSnCl₂·2H₂O[1],[2]
Solvent4N HCl / MethanolEthanol[1],[2]
Reaction TemperatureRoom TemperatureReflux[1],[2]
Expected YieldHighHigh[1],[2]

Conclusion

The synthetic route detailed in these application notes provides a robust and adaptable methodology for the preparation of this compound. The two-step process, involving cyclocondensation followed by nitro group reduction, is a well-established pathway for accessing this valuable synthetic intermediate. The provision of two distinct reduction protocols offers researchers the flexibility to choose the most suitable method based on their laboratory setup and reagent availability. These protocols are intended to serve as a valuable resource for chemists in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the condensation of 4-nitro-1,2-phenylenediamine with oxalic acid to yield 6-nitroquinoxaline-2,3(1H,4H)-dione. This intermediate is subsequently reduced to the final product, this compound, via catalytic hydrogenation. This protocol includes detailed experimental procedures, a summary of quantitative data, and a graphical representation of the synthesis workflow.

Introduction

Quinoxaline-2,3(1H,4H)-dione and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Many of these compounds act as antagonists at ionotropic glutamate receptors, such as AMPA and NMDA receptors, which are implicated in various neurological disorders.[1][2] The introduction of an amino group at the 6-position of the quinoxaline-2,3(1H,4H)-dione scaffold can provide a handle for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents. This document outlines a reliable and reproducible method for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reactants, Reagents, and Expected Yields

StepReactant 1Reactant 2Solvent/CatalystProductMolar Mass ( g/mol )Typical Yield (%)
14-Nitro-1,2-phenylenediamineOxalic acid dihydrateHydrochloric acid (aq)6-Nitroquinoxaline-2,3(1H,4H)-dione207.13~85%
26-Nitroquinoxaline-2,3(1H,4H)-dioneHydrogen gas10% Palladium on carbon, MethanolThis compound177.16~82%[3]

Experimental Protocols

Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

This procedure is adapted from a solvent-free grinding method, which is an efficient and environmentally friendly approach.[4]

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Ethanol

  • Water

  • Buchner funnel and filter paper

Procedure:

  • In a clean and dry mortar, combine 4-nitro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.2 eq).

  • Grind the mixture vigorously with a pestle at room temperature for 15-20 minutes. The mixture will become a paste and then solidify.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction, triturate the solid product with water to remove any unreacted oxalic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the product, 6-nitroquinoxaline-2,3(1H,4H)-dione, in a vacuum oven. The expected product is a yellow solid.

Step 2: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of the nitro group.[3]

Materials:

  • 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite or diatomaceous earth

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10% by weight of the starting material).

  • Seal the flask and purge it with hydrogen gas. Maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualization

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione cluster_step2 Step 2: Synthesis of this compound A 4-Nitro-1,2-phenylenediamine C Grinding (Solvent-free) A->C B Oxalic Acid Dihydrate B->C D 6-Nitroquinoxaline-2,3(1H,4H)-dione C->D Condensation E 6-Nitroquinoxaline-2,3(1H,4H)-dione H Catalytic Hydrogenation E->H F H2, 10% Pd/C F->H G Methanol G->H I This compound H->I Reduction

Caption: Synthetic route to this compound.

Potential Biological Activity Pathway

Quinoxaline-2,3-diones are known antagonists of ionotropic glutamate receptors. The following diagram illustrates a conceptual signaling pathway where such a compound might act.

Signaling_Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Ca_Influx Ca²+ Influx AMPA_Receptor->Ca_Influx NMDA_Receptor NMDA Receptor NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Excitotoxicity Excitotoxicity Downstream_Signaling->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Leads to Glutamate->AMPA_Receptor Activates Glutamate->NMDA_Receptor Activates Quinoxalinedione 6-Aminoquinoxaline- 2,3(1H,4H)-dione Quinoxalinedione->AMPA_Receptor Antagonist Quinoxalinedione->NMDA_Receptor Antagonist

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2,3-Dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of quinoxaline derivatives using microwave-assisted organic synthesis (MAOS). A particular focus is placed on the generation of quinoxaline-2,3-dione scaffolds, which are pivotal intermediates in the development of novel therapeutic agents. Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Microwave irradiation has emerged as a powerful technique to accelerate these syntheses, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often solvent-free conditions.[3][4]

I. Introduction to Microwave-Assisted Quinoxaline Synthesis

The core of quinoxaline synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave energy provides rapid and uniform heating of the reactants and solvent, leading to a dramatic reduction in reaction times from hours to minutes. This technology allows for high-speed optimization of reaction conditions and the rapid generation of compound libraries for screening purposes.

Key Advantages of Microwave Synthesis:

  • Rapid Reaction Times: Reactions are often completed in minutes.[3]

  • Higher Yields: Improved yields are frequently observed compared to conventional methods.

  • Greener Chemistry: The use of solvents can be minimized or eliminated.[3]

  • Enhanced Purity: Reduced reaction times can lead to fewer side products.

II. Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Quinoxaline Derivatives

This protocol describes a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound under microwave irradiation.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

  • Ethanol/Water (1:1, 2 mL) or other suitable solvent

  • Catalyst (e.g., Iodine (5 mol%), MgBr₂·OEt₂ (catalytic amount), or acidic alumina)[5]

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add the chosen solvent (e.g., 2 mL of 1:1 ethanol/water) and the catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-160 °C) and power for a designated time (typically 1-10 minutes).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

While direct microwave-assisted synthesis of a wide array of substituted quinoxaline-2,3-diones is not extensively documented, the precursor, 1,4-dihydroquinoxaline-2,3-dione, can be efficiently synthesized. This compound serves as a crucial starting material for further derivatization. A highly efficient green synthesis method involves the solvent-free grinding of reactants; however, microwave irradiation can be adapted for the cyclization step.

Materials:

  • o-phenylenediamine (0.012 mol)

  • Oxalic acid dihydrate (0.012 mol)

  • Microwave synthesis vial (20 mL)

Procedure:

  • Place o-phenylenediamine (0.012 mol) and oxalic acid dihydrate (0.012 mol) in a microwave synthesis vial.

  • For a solvent-free approach, mix the solids thoroughly. Alternatively, a minimal amount of a high-boiling solvent like DMF or DMSO can be added.

  • Irradiate the mixture in the microwave reactor for 2-5 minutes at a moderate power level. The reaction progress can be observed by the formation of a solid product.

  • After cooling, add water to the reaction mixture and filter the solid product.

  • Wash the product with water and ethanol and dry to obtain pure 1,4-dihydroquinoxaline-2,3-dione.[6]

III. Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of quinoxaline derivatives.

Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives using a Catalyst [5]

Entryo-phenylenediamine1,2-dicarbonyl compoundCatalystTime (min)Yield (%)
1Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr₂·OEt₂1.594
2o-phenylenediamineBenzilMgBr₂·OEt₂1.096
34,5-dimethyl-o-phenylenediamineBenzilMgBr₂·OEt₂2.095
4o-phenylenediamine2,2'-PyridilMgBr₂·OEt₂2.592

Table 2: Solvent-Free Microwave-Assisted Synthesis of Quinoxalines [3]

Entryo-phenylenediamine1,2-dicarbonyl compoundSupportTime (min)Yield (%)
1Benzene-1,2-diamineBenzilAcidic Alumina386
24-Methylbenzene-1,2-diamineBenzilAcidic Alumina385
34,5-Dimethylbenzene-1,2-diamineBenzilAcidic Alumina382
44-Nitrobenzene-1,2-diamineBenzilAcidic Alumina380

IV. Visualization of Experimental Workflow and Applications

The following diagrams illustrate the general workflow for the microwave-assisted synthesis of quinoxaline derivatives and highlight their diverse biological applications.

experimental_workflow cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_process Workup & Purification cluster_product Product o_phenylenediamine o-Phenylenediamine microwave Microwave Irradiation (Solvent/Catalyst) o_phenylenediamine->microwave dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->microwave workup Cooling & Isolation microwave->workup purification Recrystallization/ Chromatography workup->purification quinoxaline Quinoxaline Derivative purification->quinoxaline

Caption: General workflow for microwave-assisted synthesis of quinoxaline derivatives.

biological_applications cluster_applications Biological Activities quinoxaline Quinoxaline-2,3-dione Derivatives anticancer Anticancer quinoxaline->anticancer antimicrobial Antimicrobial quinoxaline->antimicrobial anti_inflammatory Anti-inflammatory quinoxaline->anti_inflammatory antiviral Antiviral quinoxaline->antiviral neuroprotective Neuroprotective quinoxaline->neuroprotective

References

Application Notes and Protocols for 6-Aminoquinoxaline-2,3(1H,4H)-dione and its Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-aminoquinoxaline derivatives, particularly 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ) and 6-amino-2,3-diphenylquinoxaline (PAQ), in preclinical models of neurodegenerative diseases, with a primary focus on Parkinson's disease. While research on the parent compound, 6-aminoquinoxaline-2,3(1H,4H)-dione, is limited, its derivatives have emerged as promising neuroprotective agents. The core structure of quinoxaline-2,3-dione is known for its antagonistic activity at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mechanism in mitigating glutamate-mediated excitotoxicity, a common pathological event in many neurodegenerative disorders.

Mechanism of Action: AMPA Receptor Antagonism

Quinoxaline-2,3-diones are a well-established class of competitive antagonists of the AMPA-type glutamate receptors.[1] In neurodegenerative diseases, excessive glutamate release can lead to overstimulation of these receptors, resulting in an influx of Ca2+ ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis. By blocking the AMPA receptor, 6-aminoquinoxaline derivatives can prevent this excitotoxic cascade, thereby conferring neuroprotection.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx Activates Neurotoxicity Neurotoxicity (Oxidative Stress, Apoptosis) Ca_Influx->Neurotoxicity Triggers Quinoxaline 6-Aminoquinoxaline Derivative Quinoxaline->AMPA_Receptor Blocks

AMPA receptor antagonism by 6-aminoquinoxaline derivatives.

Data Presentation: Neuroprotective Effects of 6-Aminoquinoxaline Derivatives

The following table summarizes the neuroprotective effects of MPAQ and PAQ in in vitro models of Parkinson's disease. The data is compiled from studies using primary dopaminergic neuron cultures exposed to neurotoxins.

CompoundModel SystemNeurotoxinConcentration of CompoundOutcome MeasureResultReference
MPAQ Primary midbrain cultureSpontaneous degenerationNot specifiedDopaminergic neuron survivalAfforded substantial protection[1]
Primary midbrain cultureIron-induced oxidative stressNot specifiedDopaminergic neuron survivalRescued dopaminergic neurons[1]
PAQ Cellular models of Parkinson's diseaseNot specifiedNot specifiedNeuroprotectionIdentified as a better hit compound than MPAQ[2]

Experimental Protocols

In Vitro Neuroprotection Assay in Primary Dopaminergic Neuron Cultures

This protocol outlines the procedure for assessing the neuroprotective effects of 6-aminoquinoxaline derivatives in primary midbrain cultures, a common in vitro model for Parkinson's disease research.

Start Start Isolate Isolate ventral mesencephalon from embryonic rodent brains Start->Isolate Culture Establish primary midbrain cultures Isolate->Culture Treat Treat with 6-aminoquinoxaline derivative (e.g., MPAQ, PAQ) Culture->Treat Induce Induce neurotoxicity (e.g., MPP+, 6-OHDA) Treat->Induce Incubate Incubate for 24-48 hours Induce->Incubate Assess Assess dopaminergic neuron survival (e.g., TH immunocytochemistry) Incubate->Assess Analyze Analyze Data Assess->Analyze

Workflow for in vitro neuroprotection assay.

Materials:

  • Embryonic day 14-16 mouse or rat brains

  • Dissection medium (e.g., Hank's Balanced Salt Solution)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and fetal bovine serum)

  • 6-aminoquinoxaline derivative (MPAQ or PAQ) dissolved in a suitable solvent (e.g., DMSO)

  • Neurotoxin (e.g., MPP+ or 6-hydroxydopamine)

  • Primary antibody against tyrosine hydroxylase (TH)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Primary Culture Preparation:

    • Isolate the ventral mesencephalon from embryonic rodent brains under sterile conditions.

    • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

    • Plate the cells onto poly-L-lysine coated culture plates at a suitable density.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment and Toxin Exposure:

    • After 5-7 days in vitro, treat the cultures with various concentrations of the 6-aminoquinoxaline derivative.

    • One hour after compound treatment, add the neurotoxin (e.g., MPP+) to the culture medium.

    • Include appropriate controls: vehicle-only, toxin-only, and compound-only.

    • Incubate the cultures for an additional 24-48 hours.

  • Assessment of Neuroprotection:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using a primary antibody against tyrosine hydroxylase (TH) to specifically label dopaminergic neurons.

    • Use a fluorescently labeled secondary antibody for visualization.

    • Capture images using a fluorescence microscope.

    • Quantify the number of surviving TH-positive neurons in each treatment group.

    • Express the data as a percentage of the vehicle-treated control group.

In Vivo Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the use of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model to evaluate the in vivo efficacy of 6-aminoquinoxaline derivatives.

Start Start Acclimatize Acclimatize mice Start->Acclimatize Administer_Compound Administer 6-aminoquinoxaline derivative (e.g., PAQ) Acclimatize->Administer_Compound Administer_MPTP Administer MPTP to induce dopaminergic neurodegeneration Administer_Compound->Administer_MPTP Behavioral Perform behavioral tests (e.g., rotarod, open field) Administer_MPTP->Behavioral Sacrifice Sacrifice animals and collect brain tissue Behavioral->Sacrifice Histological Perform histological analysis (e.g., TH staining of substantia nigra) Sacrifice->Histological Analyze Analyze Data Histological->Analyze

Workflow for in vivo neuroprotection study.

Materials:

  • Male C57BL/6 mice

  • MPTP hydrochloride

  • 6-aminoquinoxaline derivative (e.g., PAQ)

  • Apparatus for behavioral testing (e.g., rotarod, open field arena)

  • Histological processing reagents

  • Primary antibody against tyrosine hydroxylase (TH)

  • Microscope for stereological cell counting

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize male C57BL/6 mice to the housing conditions for at least one week.

    • Administer the 6-aminoquinoxaline derivative (e.g., PAQ) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for several consecutive days to induce dopaminergic neurodegeneration.[2]

    • Include control groups: vehicle-only and MPTP-only.

  • Behavioral Assessment:

    • A week after the final MPTP injection, perform behavioral tests to assess motor function.

    • Rotarod test: Measure the latency to fall from a rotating rod.

    • Open field test: Quantify locomotor activity and exploratory behavior.

  • Histological Analysis:

    • Following behavioral testing, sacrifice the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains through the substantia nigra and striatum.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons and their terminals.

    • Use unbiased stereological methods to quantify the number of TH-positive neurons in the substantia nigra.

    • Measure the density of TH-positive fibers in the striatum.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA).

    • Compare the number of surviving dopaminergic neurons and striatal fiber density between the different treatment groups.

These protocols provide a framework for investigating the therapeutic potential of this compound and its derivatives in the context of neurodegenerative diseases. Further optimization of doses, treatment schedules, and outcome measures may be necessary depending on the specific research question.

References

Application of 6-aminoquinoxaline-2,3(1H,4H)-dione in Parkinson's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies that can slow or halt the disease progression. Quinoxaline derivatives have emerged as a promising class of compounds with neuroprotective properties. While direct studies on 6-aminoquinoxaline-2,3(1H,4H)-dione in Parkinson's disease are limited, its structural analogs, such as 6-aminoquinoxaline derivatives (e.g., MPAQ and PAQ), have demonstrated significant neuroprotective effects in preclinical models.[1][2][3] This document provides a comprehensive overview of the potential applications and detailed experimental protocols for evaluating this compound as a neuroprotective agent in Parkinson's disease research.

The quinoxaline-2,3(1H,4H)-dione scaffold is a known pharmacophore, with some derivatives acting as antagonists of AMPA receptors, suggesting a potential role in mitigating excitotoxicity, a pathological process implicated in neurodegeneration. Furthermore, the neuroprotective activity of the 6-aminoquinoxaline derivative PAQ has been partly attributed to the activation of endoplasmic reticulum ryanodine receptor channels, indicating another possible mechanism of action.[2][3]

These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound, from initial in vitro screening to in vivo validation in animal models of Parkinson's disease.

Data Presentation: Neuroprotective Effects of Related Quinoxaline Derivatives

The following tables summarize quantitative data from studies on neuroprotective quinoxaline derivatives in Parkinson's disease models. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of Quinoxaline Derivatives

CompoundCell ModelToxin/InsultConcentration of CompoundOutcome MeasureResultReference
MPAQPrimary Midbrain CultureSpontaneous degeneration1 µM% Survival of TH+ neurons~30% increase vs. control[1]
PAQPrimary Midbrain CultureMPP+ (0.5 µM)1 µM% Survival of TH+ neurons~40% increase vs. MPP+ alone[2][3]
Quercetin (for comparison)SH-SY5Y cellsMPP+ (1.5 mM)1.5 µM% Cell Viability (MTT assay)Significant amelioration of cell death[4][5]
Andrographolide (for comparison)SH-SY5Y cellsMPP+ (1.5 mM)1.5 µM% Cell Viability (MTT assay)Significant neuroprotection[4]

Table 2: In Vivo Neuroprotective Effects of Quinoxaline Derivatives in Animal Models of Parkinson's Disease

CompoundAnimal ModelToxin/InsultTreatment RegimenBehavioral TestResultBiochemical EndpointResultReference
PAQMPTP Mouse ModelMPTP (4x20 mg/kg, i.p.)10 mg/kg, i.p.Cylinder TestAttenuation of motor deficitTH+ cell count in SNpcSignificant protection of dopaminergic neurons[2][3]
L-DOPA (for comparison)MPTP Mouse ModelMPTP (20 mg/kg/day for 7 days)Not specifiedOpen Field TestMitigation of motor deficitNot specifiedNot specified[6]
Apomorphine (inducer)6-OHDA Rat Model6-OHDA (12.5 µg, intrastriatal)0.5 mg/kg, s.c.Apomorphine-induced rotations>380 net contraversive rotations/90 min (lesioned)Not applicableNot applicable[7]

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes the assessment of the neuroprotective effects of this compound against MPP+-induced toxicity in the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for Parkinson's disease research.[8]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add MPP+ to the wells to a final concentration of 1.5-2 mM to induce cytotoxicity.[4][9]

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines the procedure for evaluating the neuroprotective efficacy of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[10]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP-HCl

  • This compound

  • Saline (0.9% NaCl)

  • Rotarod apparatus

  • Cylinder for behavioral testing

  • Anesthetics

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Sucrose solutions (for cryoprotection)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (fluorescently labeled)

  • HPLC system with electrochemical detection

Procedure:

  • Animal Grouping and Drug Administration:

    • Divide mice into groups: Control (saline), MPTP (MPTP + vehicle), and MPTP + this compound (at various doses).

    • Administer this compound (e.g., intraperitoneally) for a specified period before and/or after MPTP administration.

  • MPTP Induction: Administer MPTP (e.g., 20-30 mg/kg, i.p.) for 5-7 consecutive days.[6]

  • Behavioral Testing (perform 1-2 days after the last MPTP injection):

    • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.

    • Cylinder Test: Place the mouse in a transparent cylinder and record the number of wall touches with the left and right forepaws to assess motor asymmetry.[6]

  • Post-mortem Analysis (7 days after the last MPTP injection):

    • Tissue Collection: Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect brains and post-fix.

    • Immunohistochemistry for Tyrosine Hydroxylase (TH):

      • Cryosection the brains (substantia nigra and striatum).

      • Perform immunohistochemical staining for TH to visualize dopaminergic neurons.[11][12]

      • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.[13]

    • HPLC Analysis of Striatal Dopamine:

      • For a separate cohort of animals, dissect the striatum.[14]

      • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.[15][16]

  • Data Analysis: Compare behavioral scores, TH-positive cell counts, and dopamine levels between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

G

Experimental Workflow

G

References

Application Notes and Protocols: 6-aminoquinoxaline-2,3(1H,4H)-dione as an AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-aminoquinoxaline-2,3(1H,4H)-dione belongs to the quinoxaline-2,3-dione class of compounds, which are recognized as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their overactivation is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, AMPA receptor antagonists are a significant area of interest for therapeutic drug development.

These application notes provide an overview of the potential utility of this compound and detailed protocols for its characterization as an AMPA receptor antagonist. While specific quantitative data for this compound is not extensively available in the public domain, the following sections offer methodologies and comparative data from closely related and well-characterized quinoxaline-2,3-dione analogs.

Data Presentation: Antagonist Activity of Quinoxaline-2,3-dione Derivatives at the AMPA Receptor

The following table summarizes the in vitro binding affinities and functional antagonist potencies of several key quinoxaline-2,3-dione AMPA receptor antagonists. This data provides a comparative landscape for evaluating the potential efficacy of this compound.

CompoundIC50 (µM)Ki (µM)EC50 (µM)Notes
DNQX 0.74[1]-30[1]A standard competitive AMPA/kainate receptor antagonist.
CNQX 0.3--Potent AMPA and kainate receptor antagonist. Also shows activity at the glycine site of the NMDA receptor at higher concentrations.[1]
NBQX -0.060[2]0.25-0.5A highly selective and potent AMPA receptor antagonist.[2][3]
PNQX 0.063[4]--Potent AMPA and GlyN receptor antagonist.[4]
YM90K -0.084[2]-A potent AMPA receptor antagonist.[2]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione -0.021[2]-Shows high affinity for the AMPA receptor.[2]
QXAA (S-isomer) 0.23[1]-3[1]An N-substituted quinoxaline-2,3-dione derivative with agonist activity.[1]
6,7-dimethyl-QXAA (S-isomer) 51[1]-290[1]Methyl substitutions result in antagonist activity.[1]

IC50: Half-maximal inhibitory concentration in binding assays. Ki: Inhibitory constant. EC50: Half-maximal effective concentration in functional assays. Note that specific values can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound as an AMPA receptor antagonist are provided below.

Protocol 1: In Vitro AMPA Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays using [3H]AMPA.[5][6][7]

Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.

Materials:

  • Rat cortical tissue

  • [3H]AMPA (specific activity ~50-60 Ci/mmol)

  • This compound

  • L-Glutamate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KSCN (Potassium thiocyanate)

  • Polyethylenimine (PEI)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh Tris-HCl buffer and recentrifugation three more times to remove endogenous glutamate.

    • Resuspend the final pellet in a small volume of Tris-HCl buffer and determine the protein concentration (e.g., using a Bradford assay). The membranes can be stored at -80°C.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparation and wash twice with Tris-HCl buffer.

    • Resuspend the membranes in Tris-HCl buffer containing 100 mM KSCN (to enhance specific binding).

    • Set up the assay tubes in triplicate with a final volume of 500 µL.

    • Total Binding: Add 5-10 nM [3H]AMPA and buffer.

    • Non-specific Binding: Add 5-10 nM [3H]AMPA and a high concentration of L-Glutamate (e.g., 1 mM).

    • Displacement: Add 5-10 nM [3H]AMPA and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Add the membrane preparation (50-100 µg of protein) to each tube.

    • Incubate at 4°C for 1 hour.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% PEI using a filtration manifold.

    • Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]AMPA and Kd is its dissociation constant.

Protocol 2: Electrophysiological Assessment of AMPA Receptor Antagonism

This protocol describes a whole-cell patch-clamp recording from cultured neurons to measure the effect of this compound on AMPA-mediated currents.[8][9][10]

Objective: To functionally characterize the antagonist activity of this compound on AMPA receptors.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a suitable cell line expressing AMPA receptors.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for patch pipettes.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na (pH 7.2).

  • AMPA

  • This compound

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Picrotoxin to block GABAA receptors.

Procedure:

  • Preparation:

    • Prepare external and internal solutions.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Plate neurons on coverslips for recording.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with external solution containing TTX (0.5 µM) and picrotoxin (100 µM).

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Clamp the cell at a holding potential of -70 mV.

  • AMPA Application and Antagonist Testing:

    • Locally apply a brief pulse of AMPA (e.g., 100 µM for 10-20 ms) using a puffer pipette to evoke an inward current.

    • Record a stable baseline of AMPA-evoked currents.

    • Bath-apply this compound at a specific concentration (e.g., 1 µM, 10 µM, 100 µM) for several minutes.

    • Continue to apply AMPA pulses and record the currents in the presence of the antagonist.

    • To determine the dose-response relationship, apply a range of concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked currents before and after the application of the antagonist.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data with a sigmoidal function to determine the IC50 value.

Protocol 3: In Vivo Assessment of Anticonvulsant Activity

The pentylenetetrazol (PTZ)-induced seizure model is a common method to screen for anticonvulsant drugs, including AMPA receptor antagonists.[11][12][13]

Objective: To evaluate the in vivo efficacy of this compound in a seizure model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Pentylenetetrazol (PTZ).

  • This compound.

  • Vehicle (e.g., saline, DMSO, or a suitable solvent for the test compound).

  • Observation chambers.

  • Timer.

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Divide the mice into groups (e.g., vehicle control, positive control like diazepam, and different dose groups of this compound).

    • Administer this compound or vehicle intraperitoneally (i.p.) or via the desired route of administration at a specific pretreatment time (e.g., 30 minutes) before PTZ injection.

  • Seizure Induction and Observation:

    • Inject a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

    • Immediately place each mouse in an individual observation chamber.

    • Observe the mice for 30 minutes and record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis:

    • Compare the seizure latencies and severity scores between the vehicle-treated and drug-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the anticonvulsant effect.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ AMPA_R->Na_ion Influx Ca_ion Ca2+ AMPA_R->Ca_ion Influx (Ca2+-permeable subunits) Depolarization Depolarization Na_ion->Depolarization CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates Antagonist 6-aminoquinoxaline- 2,3(1H,4H)-dione Antagonist->AMPA_R Blocks

Caption: AMPA Receptor Signaling Pathway and Antagonism.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue_Homogenization Centrifugation_Low_Speed Centrifugation_Low_Speed Tissue_Homogenization->Centrifugation_Low_Speed Homogenize in Tris-HCl Centrifugation_High_Speed Centrifugation_High_Speed Centrifugation_Low_Speed->Centrifugation_High_Speed Collect Supernatant Washing Washing Centrifugation_High_Speed->Washing Collect Pellet Final_Pellet Final_Pellet Washing->Final_Pellet Repeat 3x Assay_Setup Assay_Setup Final_Pellet->Assay_Setup Incubation Incubation Assay_Setup->Incubation Add [3H]AMPA, Antagonist, Membranes Filtration Filtration Incubation->Filtration 1 hr at 4°C Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Wash filters Data_Processing Data_Processing Scintillation_Counting->Data_Processing Measure radioactivity IC50_Determination IC50_Determination Data_Processing->IC50_Determination Calculate specific binding Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation Non-linear regression Antagonist_Action Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Antagonist 6-aminoquinoxaline- 2,3(1H,4H)-dione Antagonist->AMPA_Receptor Competitively Binds to Channel_Opening Channel Opening AMPA_Receptor->Channel_Opening Leads to Neuronal_Excitation Neuronal Excitation Channel_Opening->Neuronal_Excitation Causes

References

Application Notes and Protocols for the Development of Fluorescent Probes from 6-Aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of novel fluorescent probes derived from the 6-aminoquinoxaline-2,3(1H,4H)-dione scaffold. This core structure offers a versatile platform for the design of sensors for various analytes due to its inherent photophysical properties and the reactive amino group that allows for further functionalization.

Overview of the this compound Scaffold

The this compound molecule serves as an excellent starting material for fluorescent probe development. Its quinoxaline core is a well-known fluorophore, and the amino group at the 6-position provides a convenient site for chemical modification. By attaching different recognition moieties to this amino group, it is possible to create a variety of selective fluorescent sensors. The general principle involves a change in the electronic properties of the quinoxaline fluorophore upon analyte binding, leading to a detectable change in fluorescence intensity or wavelength. Common sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

General Synthesis Strategy

The synthesis of fluorescent probes from this compound typically involves the derivatization of the 6-amino group. A general synthetic route is outlined below. This can be adapted based on the desired recognition moiety for the target analyte.

G start This compound reaction Coupling Reaction (e.g., Amide coupling, Schiff base formation) start->reaction reagent Reagent with Recognition Moiety (e.g., for metal ions, ROS, pH) reagent->reaction probe Target Fluorescent Probe reaction->probe purification Purification (e.g., Column Chromatography, Recrystallization) probe->purification characterization Characterization (e.g., NMR, Mass Spectrometry, HPLC) purification->characterization final_probe Purified and Characterized Fluorescent Probe characterization->final_probe

Caption: General workflow for the synthesis of fluorescent probes.

Application Example: A Fluorescent Probe for pH

While direct applications for a wide range of analytes are still an emerging area of research for this specific scaffold, we can detail the development of a pH sensor based on a closely related aminoquinoxaline structure to illustrate the process. A study on a push-pull quinoxaline derivative (QC1) demonstrates the potential of the aminoquinoxaline core for developing dual colorimetric and fluorescent pH sensors.[1]

Signaling Pathway for a Generic Amine-Based pH Probe

The sensing mechanism of an amine-containing quinoxaline-based pH probe typically involves the protonation and deprotonation of the amino group, which modulates the intramolecular charge transfer (ICT) process of the fluorophore.

G cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions deprotonated Deprotonated Amine (Strong Donor) ict_on Strong ICT deprotonated->ict_on protonated Protonated Amine (Weak Donor/Acceptor) deprotonated->protonated + H+ emission_on Fluorescence ON (Longer Wavelength) ict_on->emission_on ict_off Weak/No ICT protonated->ict_off emission_off Fluorescence OFF/Shift (Shorter Wavelength) ict_off->emission_off

Caption: pH sensing mechanism via Intramolecular Charge Transfer (ICT).

Photophysical Data

The following table summarizes the key photophysical properties of a representative aminoquinoxaline-based fluorescent probe, QC1, in chloroform.[1] This data is essential for evaluating the performance of the probe.

PropertyValue
Absorption Maximum (λabs)425 nm
Molar Absorptivity (ε)2.0 x 104 M-1cm-1
Emission Maximum (λem)505 nm
Stokes Shift80 nm
Fluorescence Quantum Yield (ΦF)0.52
Experimental Protocols

This protocol describes a general method for acylating the 6-amino group to introduce a recognition moiety.

Materials:

  • This compound

  • Carboxylic acid with recognition moiety (e.g., a metal chelator)

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add HOBt (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

  • Add TEA (3 equivalents) and stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final probe.

This protocol outlines the steps for evaluating the fluorescent response of a probe to a target analyte (e.g., H+ for pH titration).

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Buffer solutions of varying pH (e.g., Britton-Robinson buffer)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in buffer solutions of different pH values.

  • Allow the solutions to equilibrate for a set amount of time (e.g., 5 minutes).

  • Record the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • Determine the pKa of the probe from the titration curve.

G start Prepare Probe Stock Solution mix Mix Probe and Buffer in Cuvette start->mix buffer Prepare Buffer Solutions (Varying pH) buffer->mix equilibrate Equilibrate mix->equilibrate measure Record Fluorescence Spectrum equilibrate->measure repeat Repeat for each pH measure->repeat repeat->mix Next pH plot Plot Intensity vs. pH repeat->plot All pH values tested analyze Determine pKa plot->analyze

Caption: Workflow for fluorescence titration experiments.

Potential Applications in Drug Development and Research

Fluorescent probes developed from the this compound scaffold have the potential for a wide range of applications, including:

  • High-throughput screening: For identifying enzyme inhibitors or modulators of specific biological pathways.

  • Cell-based assays: For monitoring intracellular analyte concentrations (e.g., metal ions, ROS) in real-time.

  • Bioimaging: For visualizing the distribution and dynamics of specific molecules in living cells and tissues.

  • Environmental monitoring: For the detection of pollutants in water and soil samples.[1]

Conclusion

The this compound scaffold represents a promising platform for the rational design of novel fluorescent probes. The synthetic accessibility and favorable photophysical properties of this core structure make it an attractive starting point for developing sensors for a variety of analytes relevant to biological research and drug development. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this versatile class of fluorescent probes.

References

Application Notes and Protocols for the Characterization of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-aminoquinoxaline-2,3(1H,4H)-dione, a molecule of interest in medicinal chemistry and drug development. The protocols outlined below are foundational for ensuring the identity, purity, and stability of this compound.

Compound Information

PropertyValue
IUPAC Name 6-amino-1,4-dihydroquinoxaline-2,3-dione
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 6973-93-9
Appearance Solid

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value/Range
Retention Time Compound-specific, to be determined experimentally.
Purity >95% (as determined by peak area)

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

A streamlined workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to elucidate its fragmentation pattern for structural confirmation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Infusion: The sample, prepared as for HPLC, can be directly infused or analyzed via LC-MS.

  • Data Acquisition: Full scan mode to determine the molecular ion, followed by tandem MS (MS/MS) to obtain fragmentation data.

Data Presentation:

ParameterExpected Value
[M+H]⁺ (Positive Mode) m/z 178.0611
[M-H]⁻ (Negative Mode) m/z 176.0455
Major Fragments To be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound.

Experimental Protocol:

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Presentation (Predicted and Literature-derived for related structures):

¹H NMR (DMSO-d₆)Chemical Shift (ppm)Multiplicity
Aromatic CH6.5 - 7.5m
NH (amide)10.5 - 11.5br s
NH₂ (amino)5.0 - 6.0br s
¹³C NMR (DMSO-d₆)Chemical Shift (ppm)
C=O (amide)150 - 160
Aromatic C-NH₂140 - 150
Aromatic C110 - 135
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3400 - 3200
N-H Stretch (amide)3300 - 3100
C=O Stretch (amide)1700 - 1650
C=C Stretch (aromatic)1600 - 1450
C-N Stretch1350 - 1250
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Data Acquisition: Scan the absorbance from 200 to 800 nm.

Data Presentation:

ParameterExpected Value/Range
λmax ~280 nm and ~350 nm

Biological Context: AMPA Receptor Antagonism

Quinoxaline-2,3-diones are a well-established class of competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.

Signaling Pathway:

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds ion_channel Ion Channel (Closed) ampa_receptor->ion_channel Prevents Opening depolarization Postsynaptic Depolarization ion_channel->depolarization No Ion Influx antagonist This compound antagonist->ampa_receptor Competitively Binds (Blocks Glutamate)

Competitive antagonism of the AMPA receptor by this compound.

The diagram illustrates that in the presence of this compound, the binding of the endogenous ligand, glutamate, to the AMPA receptor is blocked. This prevents the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission. This mechanism of action is of significant interest in the development of therapeutic agents for neurological disorders characterized by excessive excitatory signaling.

Application Notes and Protocols for 6-aminoquinoxaline-2,3(1H,4H)-dione as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 6-aminoquinoxaline-2,3(1H,4H)-dione as a novel antimicrobial agent. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines detailed protocols for evaluating the antimicrobial efficacy of this compound, presents representative data based on structurally similar compounds, and discusses a probable mechanism of action. The information herein is intended to serve as a foundational guide for researchers initiating studies on this promising compound.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, including some antibiotics.[4] Derivatives of quinoxaline-2,3(1H,4H)-dione, in particular, have been the subject of extensive research, demonstrating a wide range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][5] The antimicrobial potential of quinoxalines extends to both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7] The mechanism of action for many quinoxaline-based antimicrobials is believed to involve the inhibition of essential cellular processes, such as DNA synthesis, by targeting enzymes like DNA gyrase.[8]

This document focuses on this compound, a specific derivative for which detailed antimicrobial data is still emerging. The protocols and data presented are based on established methodologies for analogous quinoxaline compounds and are intended to provide a robust starting point for the investigation of its antimicrobial properties.

Data Presentation

While specific quantitative data for this compound is not yet widely published, the following tables present representative Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data. This data is extrapolated from studies on structurally related 6-substituted quinoxaline-2,3-dione derivatives and should be considered illustrative.[1][9] Experimental validation is highly recommended.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainTypeRepresentative MIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureusGram-positive16Ampicillin: 0.5
Bacillus subtilisGram-positive32Ampicillin: 1
Escherichia coliGram-negative64Gentamicin: 2
Pseudomonas aeruginosaGram-negative128Gentamicin: 4
Candida albicansFungus64Amphotericin B: 1
Aspergillus nigerFungus128Amphotericin B: 2

Table 2: Representative Zone of Inhibition Data for this compound (50 µ g/disk )

Microbial StrainTypeZone of Inhibition (mm)Reference Compound Zone (mm)
Staphylococcus aureusGram-positive15Ampicillin (10 µg): 28
Bacillus subtilisGram-positive13Ampicillin (10 µg): 30
Escherichia coliGram-negative11Gentamicin (10 µg): 25
Pseudomonas aeruginosaGram-negative9Gentamicin (10 µg): 22
Candida albicansFungus12Amphotericin B (20 µg): 20
Aspergillus nigerFungus10Amphotericin B (20 µg): 18

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well plate.

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (microorganism without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Assay

This method is a qualitative to semi-quantitative test for antimicrobial susceptibility.[7]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial and fungal inoculums

  • Sterile swabs

  • Incubator

Protocol:

  • Prepare MHA or SDA plates.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.

  • Prepare a stock solution of this compound and impregnate sterile filter paper disks with a known amount of the compound (e.g., 50 µg).

  • Allow the solvent to evaporate from the disks.

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Place a control disk with the solvent only and a disk with a standard antibiotic on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis cluster_results Results compound_prep Prepare Stock Solution of This compound mic_assay Broth Microdilution Assay (MIC Determination) compound_prep->mic_assay disk_assay Agar Disk Diffusion Assay compound_prep->disk_assay inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculum_prep->mic_assay inoculum_prep->disk_assay read_mic Read MIC Values mic_assay->read_mic measure_zones Measure Zones of Inhibition disk_assay->measure_zones quant_data Quantitative Antimicrobial Activity read_mic->quant_data measure_zones->quant_data

Antimicrobial activity testing workflow.
Proposed Mechanism of Action

Based on studies of similar quinoxaline compounds, a likely mechanism of action for this compound is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death

Proposed inhibition of DNA gyrase.

Future Directions

The preliminary data and protocols provided here serve as a launchpad for more in-depth investigations into the antimicrobial properties of this compound. Future studies should focus on:

  • Experimental validation of the MIC and zone of inhibition against a broader panel of clinically relevant microbial strains.

  • Mechanism of action studies to confirm the inhibition of DNA gyrase or identify other cellular targets.

  • Cytotoxicity assays to evaluate the compound's safety profile in mammalian cell lines.

  • In vivo efficacy studies in animal models of infection to determine its therapeutic potential.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent derivatives.

By systematically addressing these research areas, the full potential of this compound as a lead compound for the development of new antimicrobial therapies can be elucidated.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1][2][3] These compounds exert their effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][4] This document provides a comprehensive set of protocols and application notes for the systematic evaluation of the anticancer activity of novel quinoxaline derivatives.

The following sections detail standardized experimental procedures to assess the cytotoxic and apoptotic effects of these compounds on cancer cell lines, analyze their impact on cell cycle progression, and investigate their influence on crucial signaling pathways. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the identification and characterization of promising quinoxaline-based anticancer drug candidates.

Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines, providing a benchmark for comparison of newly synthesized compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast)0.21 nM[4]
NCI-H460 (Lung)0.32 nM[4]
SF-268 (CNS)0.16 nM[4]
Compound 3 MCF-7 (Breast)2.2 nM[4]
Compound 4a MCF-7 (Breast)3.21[5]
HepG2 (Liver)4.54[5]
HCT-116 (Colon)3.87[5]
Compound 5 SMMC-7721 (Liver)0.071[3]
HeLa (Cervical)0.126[3]
K562 (Leukemia)0.164[3]
Compound 6 MCF-7 (Breast)4.23[6]
HepG2 (Liver)16.46[6]
Compound 8 MGC-803 (Gastric)1.49[3]
HepG2 (Liver)5.27[3]
A549 (Lung)6.91[3]
Compound 10 MKN 45 (Gastric)0.073[7]
Compound 11 MCF-7 (Breast)0.81[5]
HepG2 (Liver)1.23[5]
HCT-116 (Colon)1.54[5]
Compound 13 MCF-7 (Breast)2.11[5]
HepG2 (Liver)2.91[5]
HCT-116 (Colon)2.53[5]
Compound 14 MCF-7 (Breast)2.61[3]
Compound 4m A549 (Lung)9.32[8]
Compound VIId HCT-116 (Colon)7.8[9]
Compound VIIIa HepG2 (Liver)9.8[9]
Compound VIIIc HCT-116 (Colon)2.5[9]
Compound XVa HCT-116 (Colon)4.4[9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes the detection and quantification of apoptosis induced by quinoxaline derivatives using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

Materials:

  • Cancer cells treated with quinoxaline derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for the specified time.

    • Include a positive control (e.g., treated with a known apoptosis inducer) and a negative control (untreated cells).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with quinoxaline derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells treated with quinoxaline derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the quinoxaline derivative at the desired concentrations for 24-48 hours.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels in key signaling pathways affected by quinoxaline derivatives.

Materials:

  • Cancer cells treated with quinoxaline derivatives

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, VEGFR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and control cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin).

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by quinoxaline derivatives and a general experimental workflow for their evaluation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PTEN PTEN PIP3->PTEN Inhibits PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.

VEGFR_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PKC PKC PLCg->PKC Activates Angiogenesis Angiogenesis & Cell Proliferation PKC->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR Inhibits

Caption: VEGFR signaling pathway and its potential inhibition by quinoxaline derivatives.

Experimental_Workflow Start Start: Quinoxaline Derivative Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Cell_Culture->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Anticancer Potential Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the anticancer activity of quinoxaline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinoxaline-2,3-diones. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline-2,3-dione core structure?

A1: The most fundamental and widely used method is the cyclocondensation reaction between an o-phenylenediamine (or its substituted derivatives) and oxalic acid or its derivatives, such as diethyl oxalate.[1][2][3] This reaction is typically performed under acidic conditions and often requires heating.[1][4]

Q2: My reaction yield is very low. What are the common causes?

A2: Low yields are a frequent challenge in quinoxaline-2,3-dione synthesis.[1] Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Traditional methods often require high temperatures and long reaction times, which can lead to product degradation or the formation of side products.[1]

  • Purity of Reactants: Impurities in the o-phenylenediamine or oxalic acid can interfere with the reaction. Ensure high-purity starting materials are used.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

  • Product Solubility: The product, quinoxaline-2,3-dione, is often poorly soluble, which can make isolation and purification challenging, leading to apparent low yields.

Q3: The reaction is taking a very long time. How can I speed it up?

A3: Long reaction times are a known drawback of conventional heating methods.[1] Consider these alternative approaches:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[2][7][8]

  • Catalysis: The use of catalysts like iodine, cerium ammonium nitrate, or various supported catalysts can accelerate the reaction, often at lower temperatures.[5][9]

  • Solvent-Free Grinding: Grinding the reactants together at room temperature is an efficient, solvent-free method that can lead to high yields in a shorter time.[10][11]

Q4: What are some common side products I should be aware of?

A4: While the reaction is generally clean, side products can arise from incomplete cyclization or reactions involving impurities in the starting materials. Over-oxidation or degradation under harsh heating conditions can also occur. The primary challenge is often not the formation of numerous side products, but rather the difficulty in separating the desired product from unreacted starting materials due to poor solubility.

Q5: How can I best purify my quinoxaline-2,3-dione product?

A5: Purification can be challenging due to the low solubility of the product.

  • Recrystallization: This is the most common method. However, finding a suitable solvent can be difficult. Solvents like ethanol, or washing with 5% NaOH followed by acidification with dilute HCl, have been reported to be effective.[4][7][8]

  • Washing: Due to the high insolubility of the product, thorough washing of the crude solid with solvents like diethyl ether can effectively remove more soluble impurities and unreacted starting materials.[12]

  • No Further Purification: In some optimized procedures, such as synthesis via rotary evaporation, the product precipitates in a pure form, requiring only washing.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive starting materials.Check the purity and integrity of o-phenylenediamine and oxalic acid. Recrystallize o-phenylenediamine if necessary.[5]
Incorrect reaction conditions (temperature, time).For thermal methods, ensure adequate heating (reflux).[4] Consider switching to microwave irradiation for faster and more efficient synthesis.[7][8]
Inefficient catalyst or no catalyst used.Introduce a catalyst. Iodine in DMSO or alumina-supported heteropolyoxometalates in toluene have proven effective.[5][9]
Product is a Dark, Tarry Substance Decomposition at high temperatures.Reduce the reaction temperature. A rotary evaporation method at 50-80°C can yield a clean product.[12]
Oxidation of starting material or product.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty Isolating the Product High solubility in the reaction solvent.After cooling the reaction, pour the mixture into cold water or onto ice to precipitate the product.[4][5]
Product is an insoluble solid mixed with starting materials.Exploit the insolubility. Filter the solid and wash thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether).[12]
Purification by Recrystallization Fails Product is insoluble in common organic solvents.Try recrystallization from a hot 5% NaOH solution followed by neutralization with dilute HCl.[7][8] Alternatively, use high-boiling point solvents like DMF, but be cautious of product degradation.

Comparative Data on Synthesis Methods

The following table summarizes quantitative data from various reported synthesis protocols for the parent 1,4-dihydroquinoxaline-2,3-dione.

Method Reactants Solvent/Conditions Time Yield Reference
Conventional Heating o-phenylenediamine, Oxalic acid dihydrate4.5 mL conc. HCl in 100 mL H₂O, Reflux20 min98%[4]
Conventional Heating o-phenylenediamine, Oxalic acid dihydrateOil bath reflux1.5 hours-[7][8]
Rotary Evaporation o-phenylenediamine, Diethyl oxalateNone (reactant as solvent), 80°C, 20 mbarOvernight40%[12]
Microwave Irradiation o-phenylenediamine, Oxalic acid dihydrate1 mL H₂O, 400 W3 min88%[8]
Solvent-Free Grinding o-phenylenediamine, Oxalic acidGrinding in mortar/pestle at room temp.-High Yield[10][11]

Key Experimental Protocols

Protocol 1: Synthesis via Conventional Heating in Acidic Water [4]

  • Heat a solution of oxalic acid dihydrate (30 g, 0.238 mol) in 100 mL of water.

  • Add 4.5 mL of concentrated HCl to the hot solution.

  • Add o-phenylenediamine (22 g, 0.204 mol) to the mixture.

  • Heat the reaction under reflux for 20 minutes.

  • Cool the reaction mixture by adding ice.

  • Filter the resulting solid precipitate.

  • Wash the solid with water.

  • Purify by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione as white crystals.

Protocol 2: Synthesis via Microwave Irradiation [8]

  • Place a powdered mixture of oxalic acid dihydrate (1.26 g, 0.01 mol) and o-phenylenediamine (1.08 g, 0.01 mol) in an open beaker.

  • Add 1 mL of water and mix thoroughly.

  • Irradiate the mixture in a microwave system at 400 W for 3 minutes.

  • Add 100 mL of water and irradiate for another 1 minute to obtain a clear solution.

  • Allow the solution to stand and cool at room temperature.

  • Filter the precipitated product and wash with water.

  • Recrystallize from a 5% NaOH/dilute HCl system to obtain pure product.

Visualized Workflows and Relationships

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_process Workup & Purification A o-Phenylenediamine C Conventional Heating (Reflux) A->C D Microwave Irradiation A->D E Solvent-Free Grinding A->E F Rotary Evaporation in Vacuo A->F B Oxalic Acid / Diethyl Oxalate B->C B->D B->E B->F G Crude Product (Precipitate) C->G Cool & Precipitate D->G Cool & Precipitate E->G Direct Formation F->G Direct Formation H Filtration & Washing G->H I Recrystallization H->I If needed J Pure Quinoxaline-2,3-dione H->J If pure I->J

Caption: General experimental workflow for the synthesis of quinoxaline-2,3-diones.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Cause1 Long Reaction Time (Degradation) Start->Cause1 Cause2 Low Temperature (Incomplete Reaction) Start->Cause2 Cause3 Impure Reactants Start->Cause3 Cause4 Poor Isolation Technique Start->Cause4 Sol1 Switch to Microwave Synthesis Cause1->Sol1 Sol2 Increase Temperature or Add Catalyst Cause2->Sol2 Sol3 Purify Starting Materials Cause3->Sol3 Sol4 Precipitate in Ice Water, Wash Thoroughly Cause4->Sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Enhancing Aqueous Solubility of Quinoxaline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the aqueous solubility of quinoxaline-2,3-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline-2,3-dione derivative has very low aqueous solubility. What are the primary strategies to improve it?

A1: Quinoxaline-2,3-dione derivatives, particularly those developed as AMPA receptor antagonists, are often characterized by poor water solubility, which can hinder their therapeutic application. The primary strategies to enhance their aqueous solubility can be broadly categorized into chemical modifications and formulation approaches.

  • Chemical Modifications: This involves altering the molecular structure of the parent compound to introduce more hydrophilic functional groups. Common approaches include:

    • Salt Formation: For derivatives with ionizable groups, forming a salt can significantly increase aqueous solubility. For example, the disodium salt of NBQX is significantly more water-soluble than the parent compound.[1][2]

    • Prodrug Synthesis: Attaching a polar promoiety to the molecule can enhance solubility. This promoiety is designed to be cleaved in vivo to release the active parent drug.

    • Introduction of Polar Functional Groups: Incorporating polar groups, such as aminomethyl, phosphonate, or amino acid moieties, into the quinoxaline-2,3-dione scaffold has been shown to dramatically improve water solubility.[3]

  • Formulation Approaches: These methods improve the solubility and dissolution rate of the existing compound without altering its chemical structure. Key techniques include:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.

    • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate. This is often achieved by creating a nanosuspension.

    • Complexation with Cyclodextrins: The hydrophobic inner cavity of cyclodextrins can encapsulate the poorly soluble quinoxaline-2,3-dione derivative, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent solubility in water.

    • Co-crystals: Forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a coformer can alter the physicochemical properties of the API, including solubility.

Q2: Are there specific examples of successfully solubilized quinoxaline-2,3-dione derivatives?

A2: Yes, several studies have demonstrated successful solubility enhancement of quinoxaline-2,3-dione derivatives. A notable example is the development of ZK200775, a competitive AMPA antagonist. By introducing a methylphosphonate group to the quinoxalinedione skeleton, its aqueous solubility was dramatically increased to 25 mg/mL at physiological pH.[3] Another example is NBQX, where its disodium salt form is readily water-soluble.[1][2] Furthermore, the introduction of a sulfamoylbenzamide moiety at the N1 position of 7-imidazolyl-6-iodo quinoxaline-2,3-dione analogues resulted in a more than three-fold increase in molar solubility compared to NBQX.

Troubleshooting Guides

Issue 1: Difficulty in Synthesizing Water-Soluble Derivatives

Problem: Attempts to introduce polar functional groups to the quinoxaline-2,3-dione core result in low yields or undesired side products.

Troubleshooting Steps:

  • Protecting Group Strategy: The nitrogen atoms of the dione ring can be reactive. Consider using appropriate protecting groups to prevent unwanted reactions at these sites during the introduction of polar moieties.

  • Reaction Conditions Optimization: Vary the solvent, temperature, and reaction time. For instance, in Mannich reactions to introduce aminomethyl groups, the choice of solvent and temperature can be critical.

  • Alternative Synthetic Routes: Explore different synthetic pathways to introduce the desired functional group. For example, instead of direct functionalization, it might be more efficient to build the quinoxaline-2,3-dione ring system from a precursor that already contains the desired polar group.

Issue 2: Nanosuspension Formulation is Unstable and Aggregates

Problem: The prepared nanosuspension of the quinoxaline-2,3-dione derivative shows particle aggregation and sedimentation over a short period.

Troubleshooting Steps:

  • Stabilizer Optimization: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial. Screen a variety of pharmaceutically acceptable stabilizers to find the optimal one for your specific derivative. The ratio of stabilizer to drug is a key parameter to optimize.

  • Homogenization Parameters: If using a top-down approach like high-pressure homogenization, optimize the pressure and number of cycles. Insufficient energy input may lead to larger particles that are more prone to aggregation.

  • Bottom-Up Method Considerations: If using a bottom-up (precipitation) method, control the rate of addition of the solvent to the anti-solvent and the stirring speed to influence the initial particle size.

  • Zeta Potential Measurement: Measure the zeta potential of the nanosuspension. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. If the zeta potential is low, consider adding a charged stabilizer.

Issue 3: Low Complexation Efficiency with Cyclodextrins

Problem: The increase in aqueous solubility of the quinoxaline-2,3-dione derivative after complexation with a cyclodextrin is minimal.

Troubleshooting Steps:

  • Type of Cyclodextrin: The size of the cyclodextrin cavity is important for forming a stable inclusion complex. Experiment with different types of cyclodextrins (α, β, γ-cyclodextrin) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) to find the best fit for your molecule.

  • Method of Complexation: The method used to prepare the complex can significantly impact efficiency. Compare different techniques such as kneading, co-evaporation, and freeze-drying.

  • Stoichiometry: Investigate different molar ratios of the drug to the cyclodextrin to determine the optimal stoichiometry for complexation.

  • Presence of a Co-solvent: In some cases, the presence of a small amount of a co-solvent can facilitate the formation of the inclusion complex.

Quantitative Data on Solubility Enhancement

The following table summarizes available quantitative data on the aqueous solubility of selected quinoxaline-2,3-dione derivatives and their more soluble counterparts.

CompoundParent/DerivativeModification/FormulationAqueous SolubilitypHReference(s)
NBQX Parent-Insoluble in water-[4]
NBQX Disodium Salt DerivativeSalt FormationSoluble to 50 mM-[2]
ZK200775 DerivativeIntroduction of a methylphosphonate group25 mg/mL7.35[3]
Itraconazole Parent-4.5 µg/mL1.2[5][6]
Itraconazole-HPβCD Complex FormulationComplexation with Hydroxypropyl-β-cyclodextrin (1:2 molar ratio, kneading)12.39 µg/mL1.2[5]
Itraconazole-RAMEB Complex FormulationComplexation with Randomized Methylated-β-cyclodextrin (1:2 molar ratio, kneading)14.05 µg/mL1.2[5][6]

Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline-2,3-dione

This protocol describes a general method for the synthesis of the quinoxaline-2,3-dione core structure.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4.0 M Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (5 mmol) and oxalic acid dihydrate (5 mmol).

  • Add 50 mL of 4.0 M HCl.

  • Heat the mixture under reflux with stirring for three hours.

  • After cooling to room temperature, the solid product will precipitate.

  • Filter the solid product and wash it thoroughly with water.

  • The resulting product is 2,3-dihydroxyquinoxaline, which exists in tautomeric equilibrium with quinoxaline-2,3-dione.[7][8]

Protocol 2: Preparation of a Nanosuspension (Representative Example using Itraconazole)

This protocol provides a general procedure for preparing a nanosuspension using a pearl milling technique, which can be adapted for quinoxaline-2,3-dione derivatives.

Materials:

  • Itraconazole (or your quinoxaline-2,3-dione derivative) (1% w/v)

  • Poloxamer 407 (stabilizer)

  • Glycerol (wetting agent) (2.2% w/v)

  • Zirconium oxide beads (milling media)

  • Purified water

Procedure:

  • Prepare an aqueous solution containing glycerol and the desired concentration of Poloxamer 407.

  • Disperse the itraconazole powder into the aqueous solution to form a coarse pre-dispersion.

  • Add the zirconium oxide beads to the pre-dispersion in a suitable vial.

  • Place the vial on a magnetic stirrer and stir at a controlled speed (e.g., 750 rpm) for an extended period (e.g., 24 hours) to allow for the milling of the drug particles.

  • After milling, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be further processed, for example, by lyophilization using a cryoprotectant like mannitol to obtain a solid powder.[9][10]

Protocol 3: Co-crystal Preparation (Representative Example using Carbamazepine)

This protocol outlines a solution-based method for co-crystal formation that can be adapted for quinoxaline-2,3-dione derivatives.

Materials:

  • Carbamazepine (CBZ) (or your quinoxaline-2,3-dione derivative)

  • Nicotinamide (NIC) (coformer)

  • Ethanol-water solvent mixture (1:1 volume ratio)

Procedure:

  • In a crystallizer flask, add a 1:1 molar ratio of CBZ (e.g., 2 mmol) and NIC (e.g., 2 mmol) to 20 mL of the ethanol-water solvent mixture.

  • Seal the flask and stir the mixture at 50 °C until complete dissolution is achieved.

  • Stop the stirring and heating, and allow the clear solution to cool slowly to room temperature.

  • Allow the solvent to evaporate slowly in a fume hood.

  • After 24 hours, collect the precipitated solid product by filtration.

  • Dry the collected solid under vacuum for 12 hours to obtain the co-crystals.[11][12]

Protocol 4: Cyclodextrin Complexation (Representative Example using Itraconazole)

This protocol describes the kneading method for preparing a drug-cyclodextrin inclusion complex.

Materials:

  • Itraconazole (IT) (or your quinoxaline-2,3-dione derivative)

  • Hydroxypropyl-β-cyclodextrin (HPβCD) or Randomized Methylated-β-cyclodextrin (RAMEB)

  • Water

Procedure:

  • Place the desired molar ratio of IT and the chosen cyclodextrin (e.g., 1:2) in a mortar.

  • Add a small amount of water to the mixture to form a paste.

  • Knead the paste thoroughly for a specified period (e.g., 45 minutes).

  • During kneading, add more water if necessary to maintain a suitable consistency.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[5][6]

Visualizations

Signaling Pathway

Quinoxaline-2,3-dione derivatives are well-known antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. The following diagram illustrates the trafficking of AMPA receptors at the synapse, a process that can be modulated by these antagonists.

AMPA_Receptor_Trafficking cluster_postsynaptic Postsynaptic Neuron cluster_psd Postsynaptic Density (PSD) Glutamate Glutamate AMPAR_synaptic Synaptic AMPA Receptor Glutamate->AMPAR_synaptic Activates AMPAR_extrasynaptic Extrasynaptic AMPA Receptor AMPAR_synaptic->AMPAR_extrasynaptic Lateral Diffusion Endosome Recycling Endosome AMPAR_extrasynaptic->Endosome Endocytosis Endosome->AMPAR_extrasynaptic Exocytosis Degradation Lysosomal Degradation Endosome->Degradation Trafficking Quinoxaline_dione Quinoxaline-2,3-dione Antagonist Quinoxaline_dione->AMPAR_synaptic Blocks

Caption: AMPA receptor trafficking at the postsynaptic terminal and the inhibitory action of quinoxaline-2,3-dione antagonists.

Experimental Workflow

The following diagram illustrates a general workflow for enhancing and evaluating the aqueous solubility of a quinoxaline-2,3-dione derivative.

Solubility_Enhancement_Workflow Start Poorly Soluble Quinoxaline-2,3-dione Derivative Solubility_Measurement_1 Measure Initial Aqueous Solubility Start->Solubility_Measurement_1 Strategy Select Solubility Enhancement Strategy Solubility_Measurement_1->Strategy Chem_Mod Chemical Modification (e.g., Salt Formation, Prodrug) Strategy->Chem_Mod Modification Formulation Formulation Approach (e.g., Nanosuspension, Cyclodextrin) Strategy->Formulation Formulation Synthesis Synthesize Derivative Chem_Mod->Synthesis Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization Synthesis->Characterization Preparation->Characterization Solubility_Measurement_2 Measure Final Aqueous Solubility Characterization->Solubility_Measurement_2 End Solubility Enhanced Derivative/Formulation Solubility_Measurement_2->End

References

Technical Support Center: Purification of 6-Aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Problem 1: Low Recovery After Recrystallization

  • Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the reason and how can I improve it?

  • Answer: Low recovery during recrystallization can be due to several factors:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. Solution: Test a range of solvents or solvent mixtures. For polar compounds like this compound, polar solvents like ethanol, methanol, or mixtures with water are good starting points.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a small amount of hot solvent to wash the filter paper to recover any precipitated product.

    • Incomplete Precipitation: The cooling process might not be sufficient to induce maximum crystallization. Solution: After cooling to room temperature, place the crystallization flask in an ice bath for a longer duration to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also help induce crystallization.

Problem 2: Product is an Oil or Gummy Solid After Recrystallization

  • Question: Instead of crystals, I am obtaining an oil or a sticky solid after cooling the recrystallization solution. What should I do?

  • Answer: "Oiling out" is a common problem, especially with impure compounds.

    • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil. Solution: Try to remove some impurities before recrystallization, for example, by washing the crude solid with a solvent in which the desired compound is sparingly soluble.

    • Solution Cooled Too Rapidly: Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

    • Inappropriate Solvent: The chosen solvent may not be suitable. Solution: Try a different solvent or a solvent pair. If using a solvent pair, ensure they are miscible.

Problem 3: Colored Impurities in the Final Product

  • Question: My purified this compound has a persistent yellow or brown color. How can I decolorize it?

  • Answer: Colored impurities are common in the synthesis of aromatic amines due to oxidation or side reactions.

    • Oxidation of the Amino Group: The amino group in the molecule is susceptible to oxidation, which can lead to colored byproducts. Solution: Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Procedure: Add a small amount of activated charcoal to the hot solution of your compound before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly. Do not add charcoal to a boiling solution as it can cause bumping.

Problem 4: Tailing During Column Chromatography

  • Question: When I try to purify this compound by silica gel column chromatography, the spots on the TLC plate and the peaks in the chromatogram show significant tailing. Why is this happening and how can I prevent it?

  • Answer: Tailing is a common issue when purifying basic compounds like aromatic amines on acidic silica gel.

    • Acid-Base Interaction: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.

    • Solutions:

      • Add a Basic Modifier to the Eluent: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the interaction with your compound.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amino-propyl functionalized silica gel.

      • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography on a C18 column can be a good alternative.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: Common impurities may include unreacted starting materials (e.g., 1,2,4-triaminobenzene derivatives), byproducts from side reactions (e.g., over-oxidation or polymerization products), and residual solvents. The exact nature of impurities will depend on the synthetic route used.

  • Q2: What is a good starting solvent system for the recrystallization of this compound?

    • A2: Based on the purification of similar quinoxaline-2,3-diones, good starting points for recrystallization solvents are ethanol, a mixture of ethanol and water, or dimethylformamide (DMF) followed by precipitation with water.

  • Q3: How can I monitor the purity of my this compound during the purification process?

    • A3: The purity can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point is also a good indicator of high purity.

  • Q4: What is the expected appearance of pure this compound?

    • A4: Pure this compound is expected to be a solid, likely with a light color. Significant discoloration may indicate the presence of impurities.

Data Presentation

CompoundPurification MethodSolvent System/EluentYieldPurityReference
6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione HClFiltration & WashingEthyl acetate98%N/AInferred from similar syntheses
(2Z,3Z)-Quinoxaline-2,3(1H,4H)-dione dioximeRecrystallizationAqueous Ethanol (70%)93%N/ABased on a published procedure
1,4-Dihydro-quinoxaline-2,3-dioneRecrystallizationEthanol98%N/ABased on a published procedure
6-AminoquinoxalineColumn ChromatographyEthyl acetate82%>98%Based on a published procedure

Note: N/A indicates that the data was not available in the cited sources. The yields are reported for the synthesis and purification steps combined.

Experimental Protocols

The following are detailed experimental protocols for the purification of this compound based on methods used for analogous compounds. It is crucial to optimize these protocols for the specific experimental conditions.

1. Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

2. Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. To counteract tailing, it is recommended to add 0.1-1% triethylamine to the eluent. The polarity of the eluent can be gradually increased during the run (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Attempt Column Chromatography start->column_chromatography low_yield Low Yield? recrystallization->low_yield tailing Tailing on TLC? column_chromatography->tailing success Pure Product Obtained oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Solvent System (e.g., solvent pairs, less solvent) low_yield->optimize_solvent Yes colored_product Colored Product? oiling_out->colored_product No slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes colored_product->success No charcoal Use Activated Charcoal colored_product->charcoal Yes tailing->success No add_base Add Base to Eluent (e.g., Triethylamine) tailing->add_base Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, Amino-Silica) tailing->change_stationary_phase Persistent optimize_solvent->recrystallization slow_cooling->recrystallization charcoal->recrystallization add_base->column_chromatography change_stationary_phase->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Synthesis of Quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures and avoid the formation of unwanted side products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones.

Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields in quinoxaline-2,3-dione synthesis can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient reaction time or temperature. The choice of synthetic method also plays a crucial role; for instance, solvent-free grinding and microwave-assisted synthesis have been reported to produce higher yields in shorter reaction times compared to conventional heating methods.[1][2]

Another significant factor can be the purity of the starting materials. Impurities in the o-phenylenediamine or the oxalic acid/oxalate derivative can lead to the formation of side products, consuming the reactants and lowering the yield of the desired product. The presence of electron-withdrawing groups on the o-phenylenediamine can also lead to lower yields and may require longer reaction times.[1]

To improve your yields, consider the following:

  • Optimize Reaction Conditions: Ensure the reaction is proceeding for a sufficient duration and at the optimal temperature for the chosen method. For conventional heating, refluxing for at least 1.5-2 hours is common.[3]

  • Purify Starting Materials: Use high-purity o-phenylenediamine and oxalic acid or its derivatives.

  • Consider Alternative Methods: Explore solvent-free grinding or microwave-assisted synthesis, which have been shown to provide excellent yields in shorter times.[1][2]

  • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure it has gone to completion.[3]

Question 2: I am observing a significant amount of a side product that is not my desired quinoxaline-2,3-dione. What could it be and how can I prevent its formation?

Answer:

The most common side product in this synthesis is a benzimidazole derivative . This occurs when the o-phenylenediamine reacts with a monocarboxylic acid impurity instead of the dicarbonyl compound (oxalic acid or its ester).[4] For example, if formic acid is present as an impurity, it will react with o-phenylenediamine to form benzimidazole.

Another potential side product is the mono-acylated intermediate , N-(2-aminophenyl)oxalamic acid or its ester, resulting from an incomplete second cyclization step. This is more likely to occur under mild reaction conditions or with insufficient heating.

To prevent the formation of these side products:

  • Use Pure Reagents: Ensure your oxalic acid or diethyl oxalate is free from monocarboxylic acid impurities.

  • Ensure Complete Cyclization: Provide adequate heating and reaction time to drive the reaction to completion and favor the formation of the six-membered quinoxaline ring over partially reacted intermediates.

  • Control Reaction Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol.

Question 3: After the reaction, I am having difficulty purifying the quinoxaline-2,3-dione from the reaction mixture. What are the recommended purification methods?

Answer:

Quinoxaline-2,3-diones are often obtained as solid precipitates directly from the reaction mixture.[5] A common and effective purification method is recrystallization .

Recommended purification steps:

  • Initial Work-up: After the reaction is complete, the crude product is typically filtered and washed with a solvent in which the desired product is sparingly soluble at room temperature, but the impurities are soluble. Diethyl ether is a common choice for washing.[5]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent. A common procedure involves dissolving the crude solid in a hot alkaline solution (e.g., 5% NaOH) and then re-precipitating the purified product by adding acid (e.g., dilute HCl) until the solution is acidic.[6] Alternatively, recrystallization from hot water or a mixture of water and ethanol can be effective.[1]

  • Drying: The purified crystals should be thoroughly dried under vacuum to remove any residual solvent.

For reactions that do not yield a precipitate, standard chromatographic techniques such as column chromatography may be necessary. The choice of eluent will depend on the polarity of the specific quinoxaline-2,3-dione derivative.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for different methods of quinoxaline-2,3-dione synthesis, allowing for easy comparison.

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Solvent-Free Grinding o-Phenylenediamine, Oxalic Acid DihydrateGrinding at room temperature5 - 20 min85 - 95%[1]
Reaction with Diethyl Oxalate o-Phenylenediamine, Diethyl Oxalate80 °C, 20 mbar (vacuum)Overnight~40%[5]
Conventional Heating o-Phenylenediamine, Oxalic Acid DihydrateReflux in water with conc. HCl20 min98%[3]
Microwave-Assisted Substituted o-Phenylenediamines, 1,2-DiketonesMgBr₂·OEt₂1 - 2.5 min94%[2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in the synthesis of quinoxaline-2,3-diones.

Protocol 1: Solvent-Free Synthesis by Grinding

This method is environmentally friendly and offers high yields in a short reaction time.[1]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

Procedure:

  • Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture turns into a melt.

  • Allow the melt to stand at room temperature, continuing to grind occasionally for the duration specified for the particular substrate (typically 5-20 minutes).

  • After the reaction is complete, the solidified product is purified by recrystallization from water or a water/ethanol mixture.

Protocol 2: Synthesis using Diethyl Oxalate under Reduced Pressure

This method is suitable for small to medium scale synthesis and often yields a product that requires minimal purification.[5]

Materials:

  • 1,2-Phenylenediamine (0.27 mol, 29.2 g)

  • Diethyl oxalate (100 ml)

  • Rotary evaporator

  • Oil bath

  • Diethyl ether for washing

Procedure:

  • Dissolve the 1,2-phenylenediamine in diethyl oxalate in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Heat the mixture in an oil bath at 80 °C under reduced pressure (ca. 20 mbar) overnight with stirring.

  • A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form.

  • Filter the solid product and wash it several times with diethyl ether.

  • Dry the purified product under vacuum.

Protocol 3: Conventional Synthesis by Heating

This is a classic and widely used method for preparing quinoxaline-2,3-diones.[3]

Materials:

  • Oxalic acid dihydrate (0.238 mol, 30 g)

  • Water (100 ml)

  • Concentrated Hydrochloric Acid (4.5 ml)

  • o-Phenylenediamine (0.204 mol, 22 g)

  • Ice

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, heat a solution of oxalic acid dihydrate in water.

  • Add the concentrated hydrochloric acid to the hot solution.

  • Slowly add the o-phenylenediamine to the reaction mixture.

  • Heat the mixture under reflux for 20 minutes.

  • Cool the reaction mixture by adding ice. A solid precipitate will form.

  • Filter the solid product and wash it with water.

  • Purify the product by recrystallization from ethanol to obtain white crystals of 1,4-dihydro-quinoxaline-2,3-dione.

Visualizations

Experimental Workflow: General Synthesis of Quinoxaline-2,3-dione

The following diagram illustrates the general workflow for the synthesis of quinoxaline-2,3-diones from o-phenylenediamine and an oxalate source.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_o_phenylenediamine o-Phenylenediamine reaction_step Condensation/ Cyclization start_o_phenylenediamine->reaction_step start_oxalate Oxalic Acid / Diethyl Oxalate start_oxalate->reaction_step workup_filtration Filtration reaction_step->workup_filtration workup_washing Washing (e.g., Diethyl Ether) workup_filtration->workup_washing workup_recrystallization Recrystallization workup_washing->workup_recrystallization product_dione Quinoxaline-2,3-dione workup_recrystallization->product_dione

Caption: General workflow for quinoxaline-2,3-dione synthesis.

Signaling Pathway: Formation of Product and Side Products

This diagram illustrates the reaction pathways leading to the desired quinoxaline-2,3-dione and the common benzimidazole side product.

G cluster_main_path Desired Reaction Pathway cluster_side_path Side Reaction Pathway o_phenylenediamine o-Phenylenediamine intermediate Intermediate o_phenylenediamine->intermediate Reacts with benzimidazole Benzimidazole o_phenylenediamine->benzimidazole Reacts with oxalic_acid Oxalic Acid / Diethyl Oxalate oxalic_acid->intermediate quinoxaline_dione Quinoxaline-2,3-dione intermediate->quinoxaline_dione Cyclization monocarboxylic_acid Monocarboxylic Acid (Impurity) monocarboxylic_acid->benzimidazole

Caption: Pathways for product and side product formation.

References

Technical Support Center: Optimizing Cyclocondensation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the cyclocondensation of o-phenylenediamine to synthesize benzimidazoles and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the cyclocondensation of o-phenylenediamine?

The most critical parameters to control are temperature, choice of solvent, and the type and concentration of the catalyst. The purity of the starting materials, particularly the o-phenylenediamine, is also crucial as impurities can lead to side reactions and lower yields.

Q2: How does the choice of catalyst affect the reaction?

The catalyst plays a significant role in the reaction rate and yield. Acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the diamine. Lewis acids and solid acid catalysts are also employed to enhance the reaction efficiency and facilitate easier work-up. The choice of catalyst can influence the reaction time, with stronger acids often leading to faster reactions.

Q3: What are the common side products in this reaction?

Common side products can include polymeric materials, partially reacted intermediates, and products from the self-condensation of the carbonyl compound. The formation of tars is often observed at high temperatures or with prolonged reaction times. Over-oxidation of the diamine can also lead to colored impurities.

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free or "neat" reaction conditions have been successfully employed for the cyclocondensation of o-phenylenediamine. These conditions are often more environmentally friendly and can sometimes lead to higher yields and shorter reaction times. However, proper temperature control is critical to avoid charring and decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Low reaction temperature- Impure starting materials- Insufficient reaction time- Use a fresh or different catalyst.- Increase the reaction temperature in increments of 10°C.- Recrystallize or purify the o-phenylenediamine and carbonyl compound.- Monitor the reaction by TLC and increase the reaction time.
Formation of a Dark Tar-like Substance - Reaction temperature is too high.- Prolonged reaction time.- Oxidation of o-phenylenediamine.- Lower the reaction temperature.- Optimize the reaction time by monitoring with TLC.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of multiple side products.- Adjust the stoichiometry of the reactants.- Optimize the reaction conditions (catalyst, temperature, solvent) to favor the formation of the desired product.- Employ column chromatography for purification.
Product is Contaminated with a Colored Impurity - Oxidation of the diamine starting material.- Use freshly purified o-phenylenediamine.- Conduct the reaction under an inert atmosphere.

Quantitative Data Summary

The following tables summarize the effect of different catalysts and solvents on the yield of 2-substituted benzimidazoles from the cyclocondensation of o-phenylenediamine and various aldehydes.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzimidazole

CatalystReaction Time (min)Yield (%)Reference
L-proline1598
Ceric ammonium nitrate3096
Indion 10-B resin4592
No Catalyst12040

Table 2: Effect of Solvent on the Synthesis of 2-Substituted Benzimidazoles

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux592
MethanolReflux688
AcetonitrileReflux885
DichloromethaneReflux1275
Water100495

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using L-proline as a Catalyst:

  • A mixture of o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and L-proline (10 mol%) in ethanol (10 mL) is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-substituted benzimidazole.

Visualizations

experimental_workflow start Start: Reactant Preparation reactants Mix o-phenylenediamine, aldehyde, and catalyst in solvent start->reactants reaction Stir at specified temperature reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Solvent evaporation and crude product isolation monitoring->workup Complete purification Recrystallization or chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of 2-substituted benzimidazoles.

troubleshooting_flowchart start Low or No Product? check_reagents Check Purity of Starting Materials start->check_reagents Yes success Problem Solved start->success No check_temp Increase Reaction Temperature check_reagents->check_temp Reagents Pure check_reagents->success Impure Reagents Purified check_catalyst Use Fresh/Different Catalyst check_temp->check_catalyst No Improvement check_temp->success Yield Improved check_time Increase Reaction Time check_catalyst->check_time No Improvement check_catalyst->success Yield Improved check_time->success Yield Improved failure Consult Further Literature check_time->failure No Improvement

Caption: Troubleshooting flowchart for low product yield in benzimidazole synthesis.

stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-aminoquinoxaline-2,3(1H,4H)-dione in solution. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemical structure, which contains an amino group and a dione moiety within a quinoxaline core, the primary stability concerns are susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis. Quinoxaline derivatives, in general, can be sensitive to environmental factors.

Q2: What are the initial signs of degradation of a this compound solution?

A2: Visual indicators of degradation can include a change in color of the solution (e.g., development of a yellow or brown tint), the formation of precipitates, or a decrease in the expected biological activity or analytical response over time.

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its limited aqueous solubility and potential for degradation, it is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO. For storage, it is best to keep the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Can I predict the potential degradation products of this compound?

A4: While specific degradation products would need to be identified experimentally, potential degradation pathways could involve oxidation of the amino group, opening of the dione ring via hydrolysis under strongly acidic or basic conditions, or photochemical reactions leading to complex polymeric materials.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of compound activity or concentration in solution. Degradation of the compound. Perform a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use.
Color change or precipitation observed in the solution. Oxidation or photodegradation. Ensure solutions are protected from light at all times. Consider degassing solvents to remove dissolved oxygen. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is a significant issue.
Inconsistent results between experiments. pH-dependent instability. Carefully control and buffer the pH of your experimental solutions. Determine the pH stability profile of the compound to identify the optimal pH range for your experiments.
Poor solubility or precipitation upon dilution in aqueous buffer. Low aqueous solubility. Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing. Avoid concentrations that exceed the compound's aqueous solubility limit. Consider the use of co-solvents or solubility enhancers if compatible with your experimental system.

Data Presentation

Table 1: Example Solubility Data for this compound
SolventTemperature (°C)Approximate Solubility (mg/mL)
DMSO25> 50
DMF25> 30
Water25< 0.1
PBS (pH 7.4)25< 0.1
Ethanol25~ 0.5

Note: This is example data and should be experimentally verified.

Table 2: Example Results from a Forced Degradation Study
Stress ConditionDuration% DegradationNumber of Degradants Detected
0.1 M HCl24 h15%2
0.1 M NaOH24 h45%3
3% H₂O₂24 h30%4
Heat (60°C)24 h5%1
Light (ICH Q1B)24 h25%3

Note: This is example data and should be experimentally verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light conditions as specified in the ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the number and relative abundance of any degradation products.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time Points: Collect aliquots from each pH solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze each aliquot by a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH to determine the pH-stability profile.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photodegradation (ICH Q1B) prep->photo analyze HPLC-UV/MS Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Calculate % Degradation Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways parent This compound hydrolysis Ring Opening (Hydrolysis Products) parent->hydrolysis Acid/Base oxidation Oxidized Amino Group (e.g., Nitroso, Nitro) parent->oxidation Oxidizing Agent photodegradation Polymeric Products parent->photodegradation Light

Caption: Potential degradation pathways.

Technical Support Center: Refining Protocols for Testing Antimicrobial Efficacy of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine their protocols for testing the antimicrobial efficacy of quinoxaline compounds.

Troubleshooting Guides

This section provides solutions to common issues encountered during antimicrobial susceptibility testing of quinoxaline compounds.

Broth Microdilution (MIC & MBC) Assays
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent MIC values between replicates or experiments 1. Inaccurate inoculum density.[1][2] 2. Contamination of the bacterial culture or media. 3. Instability or precipitation of the quinoxaline compound in the broth. 4. Pipetting errors leading to incorrect compound concentrations. 5. Variation in incubation time or temperature.[2]1. Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or densitometer.[3] Prepare fresh inoculum for each experiment. 2. Use aseptic techniques throughout the procedure. Perform sterility checks on media and reagents. 3. Ensure the quinoxaline compound is fully dissolved in an appropriate solvent (e.g., DMSO) before serial dilution. Check for precipitation in the wells. 4. Calibrate pipettes regularly.[2] Use fresh tips for each dilution. 5. Ensure consistent incubation at 35°C ± 2°C for 16-20 hours.[4]
No bacterial growth in the positive control well 1. Inactive or non-viable bacterial inoculum. 2. Contamination of the growth medium with an inhibitory substance.1. Use a fresh, actively growing bacterial culture. Streak the inoculum on an agar plate to confirm viability. 2. Use a new, pre-tested batch of Mueller-Hinton Broth (MHB).
Growth observed in the negative control (sterility) well 1. Contamination of the growth medium. 2. Contamination during the experimental setup.1. Discard the current batch of media and use a new, sterile batch. 2. Review and reinforce aseptic techniques.
Skipped wells (growth in higher concentration wells but not in lower ones) 1. Pipetting error during serial dilution. 2. Contamination of a single well with a resistant variant. 3. Paradoxical effect (Eagle effect), where some bactericidal agents are less effective at very high concentrations.[3]1. Carefully repeat the serial dilution. 2. Repeat the assay with a fresh culture. 3. If reproducible, this may be a characteristic of the compound. Further investigation into its mechanism of action is warranted.
Ambiguous or faint growth at the MIC endpoint 1. Subjectivity in visual reading. 2. Bacteriostatic rather than bactericidal effect of the compound. 3. Trailing endpoints, which can be common with certain drug-organism combinations.1. Use a microplate reader to measure optical density (OD) for a more objective reading. The MIC is the lowest concentration that inhibits growth by 80-90% compared to the positive control.[5] 2. Proceed with MBC testing to determine if the compound is bactericidal. 3. For certain bacteriostatic drugs, disregard faint or pinpoint growth at the bottom of the well when determining the MIC.[3]
Agar Diffusion (Disk and Well) Assays
ProblemPotential Cause(s)Recommended Solution(s)
Irregular or indistinct zones of inhibition 1. Uneven inoculation of the agar plate.[6] 2. Improper placement or contact of the disk/compound with the agar surface.[6] 3. The compound has poor diffusion characteristics in agar.1. Ensure the bacterial suspension is spread evenly across the entire agar surface using a sterile swab.[6] 2. Gently press the disk onto the agar to ensure full contact. When using the well diffusion method, ensure the agar is not damaged when creating the well. 3. The agar diffusion method may not be suitable for this compound. Use a broth-based method like MIC determination.
Zone sizes out of range for quality control strains 1. Incorrect inoculum density. 2. Improper agar depth.[4] 3. Incorrect incubation conditions (temperature, CO2).[4] 4. Deterioration of the antimicrobial disks or compound solution.1. Standardize the inoculum to a 0.5 McFarland standard.[7] 2. Ensure Mueller-Hinton agar has a depth of 4 mm.[4] 3. Incubate at 35°C ± 2°C in ambient air. Do not incubate in a CO2 incubator as it can lower the pH of the media.[4] 4. Store antimicrobial disks and compound stock solutions at the recommended temperature and check expiration dates.
Presence of colonies within the zone of inhibition 1. Mixed or contaminated culture. 2. Presence of a resistant subpopulation.1. Check the purity of the culture by sub-culturing onto an appropriate agar plate. Repeat the test with a pure culture.[7] 2. This may indicate the development of resistance. Isolate and test the colonies from within the zone to confirm resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for quinoxaline compounds?

A1: Many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, act by inducing DNA damage in bacterial cells.[8] This can occur through the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to double-strand breaks in the bacterial chromosome.[8][9] This DNA damage can trigger the bacterial SOS response, a DNA repair system.[8][9]

Q2: Which solvent should I use to dissolve my quinoxaline compounds for testing?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving quinoxaline derivatives for antimicrobial susceptibility testing.[10] It is important to prepare a concentrated stock solution in DMSO and then perform serial dilutions in the appropriate broth medium. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) as higher concentrations can inhibit bacterial growth.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11] An MIC assay determines the bacteriostatic (growth-inhibiting) activity, while an MBC assay determines the bactericidal (killing) activity.

Q4: How do I interpret the results of an MBC assay?

A4: To determine the MBC, an aliquot from the wells of an MIC assay that show no visible growth is sub-cultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that kills ≥99.9% of the initial bacterial population.

Q5: Can I compare the MIC values of different quinoxaline compounds directly?

A5: Yes, you can directly compare the MIC values of different quinoxaline compounds tested against the same bacterial strain under identical experimental conditions. A lower MIC value indicates greater potency. However, it is not appropriate to directly compare the MIC value of one antibiotic to the MIC of another from a different class without considering their respective breakpoints.[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Quinoxaline compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Perform a two-fold serial dilution of the quinoxaline compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Leave the last two columns for positive (bacterial growth without compound) and negative (broth only) controls.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of this diluted inoculum to each well containing the compound and to the positive control wells. Add 100 µL of sterile MHB to the negative control wells.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the quinoxaline compound at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Sub-culturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and spot-plate it onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the quinoxaline compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_spectrum Spectrum of Activity cluster_confirmation Confirmation & Follow-up A Quinoxaline Compound Library B Single-Concentration Screening A->B High-throughput C MIC Determination (Broth Microdilution) B->C Active Compounds D MBC Determination C->D Bacteriostatic vs. Bactericidal E Testing against Panel of Pathogens C->E Potent Compounds F Time-Kill Kinetics Assay E->F Broad-Spectrum Hits G Mechanism of Action Studies F->G Confirmed Activity SOS_Response_Pathway Quinoxaline Quinoxaline Compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoxaline->DNA_Gyrase Inhibits DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Leads to RecA RecA Activation DNA_Damage->RecA LexA LexA Repressor RecA->LexA Stimulates autocleavage of SOS_Genes SOS Response Genes (sulA, umuD, etc.) RecA->SOS_Genes Induces expression of LexA->SOS_Genes Represses Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Error_Prone_Repair Error-Prone DNA Repair SOS_Genes->Error_Prone_Repair MIC_Troubleshooting Start Ambiguous MIC Result (e.g., skipped wells, faint growth) Check_Purity Check Culture Purity Start->Check_Purity Check_Controls Review Positive & Negative Controls Start->Check_Controls Check_Purity->Check_Controls Culture is Pure Repeat_Assay Repeat Assay with Fresh Reagents Check_Purity->Repeat_Assay Contamination Found Check_Controls->Repeat_Assay Controls Failed Use_OD Use Plate Reader (OD) to Confirm MIC Check_Controls->Use_OD Controls OK Use_OD->Repeat_Assay Inconsistent with Visual Read Investigate_Compound Investigate Compound Properties (solubility, stability, mechanism) Use_OD->Investigate_Compound Result Still Ambiguous

References

Technical Support Center: Overcoming Resistance to Quinoxaline-Based Drugs in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms behind resistance to quinoxaline-based anticancer agents.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments investigating quinoxaline drug resistance.

Guide 1: Developing Drug-Resistant Cell Lines

Issue: Difficulty in generating a stable quinoxaline-resistant cancer cell line.

Potential Cause Suggested Solution
Incorrect Drug Concentration: Initial or incremental drug concentrations are too high, leading to excessive cell death, or too low, failing to induce resistance.Determine the IC50 of the parental cell line first. Start the selection process with a concentration at or slightly below the IC50. Increase the drug concentration gradually (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily at the current concentration.[1]
Inappropriate Treatment Strategy: Continuous exposure might be too toxic for some cell lines.Consider a pulsed treatment strategy. Expose cells to the drug for a defined period (e.g., 24-72 hours), then allow them to recover in drug-free medium before the next treatment cycle. This can mimic clinical dosing regimens.[1]
Cell Line Instability: The parental cell line may be inherently unstable or have a slow growth rate, making it difficult to select for resistance.Ensure you are using a well-characterized, healthy parental cell line. Regularly check for mycoplasma contamination. If the cell line is known to be slow-growing, allow for longer recovery times between drug treatments.
Heterogeneous Cell Population: The parental cell line may have a low frequency of cells capable of developing resistance.Consider starting with a larger population of cells to increase the probability of selecting for resistant clones. Alternatively, single-cell cloning of the parental line may be performed to start with a more homogeneous population, although this may also reduce the initial heterogeneity needed for resistance to emerge.
Guide 2: Inconsistent IC50 Values in Cytotoxicity Assays

Issue: High variability in IC50 values for a quinoxaline-based drug across replicate experiments.

Potential Cause Suggested Solution
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly affect the final readout and IC50 calculation.Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Optimize the seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the assay.
Variability in Drug Preparation: Inaccurate serial dilutions or degradation of the drug stock solution.Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Store stock solutions at the recommended temperature and in appropriate solvents to prevent degradation. Perform quality control on new batches of the drug.
Assay-Specific Artifacts (e.g., MTT Assay): The quinoxaline compound may interfere with the assay chemistry, or changes in cellular metabolism in resistant cells may affect the readout.If you suspect interference, run a control plate with the drug in cell-free media to check for direct reduction of the assay reagent. Consider using an alternative viability assay that relies on a different principle, such as CellTiter-Glo® (ATP measurement) or crystal violet staining (cell biomass).
Inappropriate Incubation Time: The duration of drug exposure may be too short or too long, leading to inconsistent results.Optimize the drug incubation time for your cell line and drug. A common incubation time is 48-72 hours, but this may need to be adjusted based on the cell doubling time and the drug's mechanism of action.
Guide 3: Ambiguous Western Blot Results for Signaling Pathways

Issue: Difficulty in detecting clear changes in the phosphorylation status or expression levels of proteins in key signaling pathways (e.g., EGFR, VEGFR, PI3K/Akt) in response to quinoxaline drug treatment.

Potential Cause Suggested Solution
Suboptimal Antibody Performance: The primary antibody may have low affinity, low specificity, or be used at a suboptimal dilution.Validate your primary antibodies using positive and negative controls (e.g., cell lysates with known target expression, knockout/knockdown cell lines). Perform an antibody titration to determine the optimal concentration.
Poor Sample Preparation: Protein degradation or loss of phosphorylation during sample collection and lysis.Work quickly and on ice during sample preparation. Use a lysis buffer containing protease and phosphatase inhibitors.
Insufficient Protein Loading: The amount of protein loaded on the gel may be too low to detect the target protein, especially for low-abundance proteins.Perform a protein quantification assay (e.g., BCA assay) to ensure equal and sufficient protein loading (typically 20-30 µg of total protein per lane).
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.Optimize the transfer conditions (voltage, time, buffer composition) for your specific proteins of interest. Check for efficient transfer by staining the membrane with Ponceau S after transfer.
High Background Signal: Non-specific antibody binding can obscure the specific bands.Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking time. Ensure adequate washing steps between antibody incubations.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to quinoxaline-based drugs that target receptor tyrosine kinases like EGFR and VEGFR?

A1: Resistance to quinoxaline-based drugs, particularly those targeting EGFR and VEGFR, often arises through several mechanisms:

  • Secondary Mutations in the Target Kinase: Mutations in the drug-binding pocket of the kinase can prevent the drug from binding effectively. A classic example in EGFR-targeted therapies is the T790M "gatekeeper" mutation, which can confer resistance to first-generation inhibitors.[2]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling pathways. For instance, if a quinoxaline drug inhibits the EGFR/RAS/RAF/MEK/ERK pathway, cells might develop resistance by activating the PI3K/Akt/mTOR pathway.[3][4]

  • Amplification of the Target Gene: An increase in the copy number of the target gene (e.g., EGFR) can lead to overexpression of the target protein, requiring higher drug concentrations to achieve the same level of inhibition.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I confirm that my newly generated cell line is truly resistant to a specific quinoxaline drug?

A2: To confirm resistance, you should perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to compare the IC50 value of the parental (sensitive) cell line with that of the putative resistant cell line. A significant increase in the IC50 value (typically 3- to 5-fold or higher) in the resistant cell line is a strong indicator of acquired resistance.[1] It is also good practice to maintain the resistant cell line in culture with the quinoxaline drug to ensure the resistance phenotype is stable.

Q3: What are the best strategies to overcome quinoxaline resistance in my experiments?

A3: Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining the quinoxaline drug with an inhibitor of a bypass signaling pathway can be effective. For example, if resistance is mediated by PI3K/Akt activation, combining the quinoxaline with a PI3K or Akt inhibitor may restore sensitivity.[5][6]

  • Next-Generation Inhibitors: If resistance is due to a specific mutation in the target protein, a next-generation quinoxaline derivative designed to inhibit the mutated protein may be effective.

  • Targeting Downstream Effectors: Instead of targeting the initial receptor, inhibitors of key downstream signaling nodes (e.g., MEK, ERK) could be used to block the pro-survival signals.

Q4: My quinoxaline compound shows a much higher IC50 in a cell-based assay compared to an in vitro kinase assay. Is this normal?

A4: Yes, this is a common observation. Cell-based IC50 values are often higher than in vitro enzymatic IC50 values for several reasons:

  • Cellular Barriers: The drug must cross the cell membrane to reach its intracellular target.

  • Drug Efflux: As mentioned, cells can actively pump the drug out.

  • Off-Target Effects and Cellular Metabolism: The drug may be metabolized by the cell into less active forms, or it may have off-target effects that influence cell viability.

  • Presence of Competing Molecules: Inside the cell, the drug has to compete with high concentrations of ATP for binding to the kinase domain.

Quantitative Data Summary

The following tables summarize IC50 values for various quinoxaline derivatives in different cancer cell lines.

Table 1: IC50 Values of Selected Quinoxaline Derivatives in Cancer Cell Lines

Quinoxaline DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4mA549 (Non-small cell lung cancer)9.32 ± 1.56[7]
Compound 4bA549 (Non-small cell lung cancer)11.98 ± 2.59[7]
5-Fluorouracil (Control)A549 (Non-small cell lung cancer)4.89 ± 0.20[7]
Compound 11MCF-7 (Breast cancer)0.81[8]
Compound 11HepG2 (Liver cancer)1.23[8]
Compound 11HCT-116 (Colon cancer)2.14[8]
Compound 13MCF-7 (Breast cancer)1.12[8]
Compound 13HepG2 (Liver cancer)2.91[8]
Compound 13HCT-116 (Colon cancer)1.93[8]
Compound 6bH1975 (Gefitinib-resistant NSCLC)3.65[2]
Gefitinib (Control)H1975 (Gefitinib-resistant NSCLC)> 20[2]
CPD4H1975 (Lung cancer)3.47 ± 2.20[4]
Osimertinib (Control)H1975 (Lung cancer)18.33 ± 2.02[4]

Detailed Experimental Protocols

Protocol 1: Generation of a Quinoxaline-Resistant Cell Line
  • Determine the IC50 of the Parental Cell Line:

    • Plate cells at an optimized density in 96-well plates.

    • Treat with a range of concentrations of the quinoxaline drug for 48-72 hours.

    • Determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value using non-linear regression analysis.

  • Induce Resistance:

    • Culture the parental cells in a flask with the quinoxaline drug at a concentration equal to the IC50.

    • Monitor the cells daily. Initially, significant cell death is expected.

    • When the surviving cells reach 70-80% confluency, subculture them and continue to culture them in the presence of the same drug concentration.

    • Once the cells are proliferating robustly, gradually increase the drug concentration (e.g., by 1.5-fold).

    • Repeat this process of gradual dose escalation until the cells can proliferate in a drug concentration that is at least 3-5 times the initial IC50.[1]

  • Characterize the Resistant Cell Line:

    • Confirm the shift in IC50 by performing a cytotoxicity assay on both the parental and the newly generated resistant cell line.

    • Cryopreserve stocks of the resistant cell line at various passages.

    • Periodically re-confirm the IC50 to ensure the stability of the resistant phenotype.

Protocol 2: Combination Therapy to Overcome Resistance
  • Experimental Design:

    • Select a second drug that targets a potential bypass pathway (e.g., a PI3K inhibitor if Akt activation is suspected).

    • Design a matrix of drug concentrations, including a range of concentrations for the quinoxaline drug and the second drug, both alone and in combination.

  • Cell Treatment:

    • Plate the resistant cells in 96-well plates.

    • Treat the cells with the single agents and the combinations of the two drugs at the predetermined concentrations.

    • Include untreated and vehicle-treated cells as controls.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Measure cell viability for all conditions.

    • Analyze the data for synergistic, additive, or antagonistic effects. This can be done using software that calculates a Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergy.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_sensitive Sensitive Pathway cluster_resistant Resistant Pathway (Bypass) EGFR EGFR RAS_S RAS EGFR->RAS_S PI3K_R PI3K EGFR->PI3K_R RAF_S RAF RAS_S->RAF_S MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Proliferation/ Survival ERK_S->Proliferation_S AKT_R AKT PI3K_R->AKT_R mTOR_R mTOR AKT_R->mTOR_R Proliferation_R Proliferation/ Survival mTOR_R->Proliferation_R EGF EGF (Ligand) EGF->EGFR Quinoxaline_Drug Quinoxaline Drug Quinoxaline_Drug->EGFR Inhibition

Caption: EGFR signaling in sensitive vs. resistant cells.

Resistant_Cell_Line_Workflow start Parental Cancer Cell Line ic50 Determine IC50 of Quinoxaline Drug start->ic50 induce Culture cells with IC50 concentration ic50->induce recover Allow surviving cells to recover and proliferate induce->recover increase_dose Gradually increase drug concentration recover->increase_dose Repeat cycles increase_dose->induce characterize Characterize Resistant Phenotype (IC50 shift, molecular analysis) increase_dose->characterize Resistance achieved end Stable Resistant Cell Line characterize->end

Caption: Workflow for developing a resistant cell line.

Combination_Therapy_Workflow start Quinoxaline-Resistant Cell Line design Design Combination Matrix: Quinoxaline Drug + Bypass Inhibitor start->design treat Treat cells with single agents and combinations design->treat viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) treat->viability analyze Analyze for Synergy (e.g., Combination Index) viability->analyze end Synergistic Combination Identified analyze->end

Caption: Workflow for a combination therapy experiment.

References

Technical Support Center: Scale-up Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful preclinical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for the scale-up production of this compound?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the cyclocondensation of 4-nitro-1,2-phenylenediamine with oxalic acid to yield 6-nitroquinoxaline-2,3(1H,4H)-dione. The second step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation, to afford the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Palladium on carbon). Ensure the reaction is conducted in a well-ventilated area, under an inert atmosphere, and with appropriate grounding to prevent static discharge. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Chlorosulfonic acid, used in an alternative sulfonation route, is highly corrosive and reacts violently with water; it must be handled with extreme caution in a fume hood.[1]

Q3: What are the potential biological applications of this compound in preclinical studies?

A3: Quinoxaline-2,3-dione derivatives are known to act as antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system.[2][3] Therefore, this compound is of interest for preclinical research into neurological conditions such as epilepsy, stroke, and neurodegenerative diseases.[4][5]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][4] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and column chromatography fractions.[6]

Experimental Protocols

Step 1: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione

This procedure is adapted from the general synthesis of quinoxaline-2,3-diones.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-nitro-1,2-phenylenediamine153.1415.3 g0.1
Oxalic acid dihydrate126.0713.9 g0.11
2M Hydrochloric acid-200 mL-

Procedure:

  • A suspension of 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and oxalic acid dihydrate (13.9 g, 0.11 mol) is prepared in 200 mL of 2M aqueous hydrochloric acid.

  • The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring for 4 hours.

  • The reaction mixture is then cooled to room temperature, and further chilled in an ice bath for 1 hour.

  • The resulting precipitate is collected by vacuum filtration.

  • The solid is washed with copious amounts of cold water until the filtrate is neutral to pH paper.

  • The product is dried in a vacuum oven at 60-70 °C to a constant weight to yield 6-nitroquinoxaline-2,3(1H,4H)-dione as a yellow to orange solid.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the reduction of nitroquinoxalines.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-nitroquinoxaline-2,3(1H,4H)-dione207.1420.7 g0.1
10% Palladium on carbon (50% wet)-2.0 g-
Methanol-400 mL-
Hydrogen gas2.02Balloon or H₂ generator-

Procedure:

  • To a solution of 6-nitroquinoxaline-2,3(1H,4H)-dione (20.7 g, 0.1 mol) in methanol (400 mL) in a suitable hydrogenation vessel, 10% Palladium on carbon (2.0 g, 50% wet) is carefully added under a nitrogen atmosphere.

  • The vessel is evacuated and backfilled with hydrogen gas (using a balloon or a controlled feed from a generator) and the mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC or HPLC for the disappearance of the starting material (typically 4-6 hours).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet with methanol to prevent ignition.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a solid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low yield of 6-nitroquinoxaline-2,3(1H,4H)-dione - Incomplete reaction. - Loss of product during workup.- Ensure the reaction is refluxed for the specified duration. - Use a minimal amount of cold water for washing the precipitate to avoid dissolution of the product.
Step 2: Incomplete reduction of the nitro group - Inactive catalyst. - Insufficient hydrogen pressure. - Poor stirring.- Use fresh, high-quality Palladium on carbon. - Ensure a continuous supply of hydrogen and check for leaks in the system. - Increase the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.
Product is difficult to purify - Presence of side products from the reaction. - Residual catalyst in the product.- Consider using column chromatography for purification if recrystallization is ineffective.[6] - Ensure thorough filtration through Celite after the hydrogenation step. A second filtration may be necessary.
Final product is discolored - Oxidation of the amino group. - Presence of colored impurities.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Recrystallize the product again, possibly with the addition of a small amount of activated charcoal.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reaction1 Cyclocondensation (HCl, Reflux) 4-nitro-1,2-phenylenediamine->Reaction1 Oxalic_acid Oxalic acid Oxalic_acid->Reaction1 6-nitroquinoxaline 6-nitroquinoxaline-2,3(1H,4H)-dione Reaction1->6-nitroquinoxaline Reaction2 Catalytic Hydrogenation (H₂, Pd/C, MeOH) 6-nitroquinoxaline->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

AMPA_Receptor_Signaling Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel Opening (Na⁺ influx) AMPA_Receptor->Ion_Channel Activates Compound 6-aminoquinoxaline- 2,3(1H,4H)-dione Compound->AMPA_Receptor Antagonizes Depolarization Neuronal Depolarization Ion_Channel->Depolarization Excitatory_Signal Excitatory Postsynaptic Potential Depolarization->Excitatory_Signal

Caption: Postulated signaling pathway antagonism by the target compound.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry and other spectroscopic techniques for the structural validation of 6-aminoquinoxaline-2,3(1H,4H)-dione. The information presented is intended to assist researchers in selecting the most appropriate analytical methods for the characterization of this and similar heterocyclic compounds.

Structural Elucidation Methods: A Head-to-Head Comparison

The definitive identification of a molecule's structure is paramount in chemical research and drug development. For a compound like this compound, a multifaceted approach utilizing several spectroscopic techniques is often employed. This section compares the utility of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for its structural validation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure.High sensitivity, requires minimal sample. Provides direct evidence of molecular formula.Isomers may not be distinguishable. Fragmentation can be complex and may require interpretation based on known pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework. Connectivity between atoms can be established through 2D NMR techniques.Provides unambiguous structural information. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=O, C=C).Fast and simple to perform. Provides a characteristic "fingerprint" for a compound.Does not provide information on the overall molecular structure or connectivity.

Mass Spectrometry for this compound

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. For this compound (C₈H₇N₃O₂), the expected exact mass is 177.0538 g/mol .[1][2]

Predicted Fragmentation Pattern (Electron Ionization - EI):

Upon electron ionization, the molecular ion peak [M]⁺• at m/z 177 would be expected. Subsequent fragmentation could proceed through several pathways:

  • Loss of CO: A common fragmentation for cyclic diones, leading to a fragment at m/z 149.

  • Loss of HNCO: A retro-Diels-Alder type fragmentation could result in the loss of isocyanic acid, yielding a fragment at m/z 134.

  • Loss of NH₂: Cleavage of the amino group could result in a fragment at m/z 161.

  • Ring Cleavage: Various cleavages of the quinoxaline ring system can lead to a complex pattern of lower mass fragments.

The following table summarizes the predicted key mass spectral data.

IonPredicted m/z
[M]⁺•177
[M-CO]⁺•149
[M-HNCO]⁺•134
[M-NH₂]⁺161

Alternative Validation Methods: NMR and IR Spectroscopy

While mass spectrometry provides crucial molecular weight information, NMR and IR spectroscopy offer complementary data for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. Based on data from similar quinoxaline-2,3-dione derivatives, the following spectral features would be anticipated for this compound.

¹H NMR (in DMSO-d₆): The spectrum would likely show signals for the aromatic protons and the amine and amide N-H protons. The aromatic protons would appear as a set of coupled signals in the aromatic region (typically δ 6.5-8.0 ppm). The two N-H protons of the dione ring and the two protons of the amino group would likely appear as broad singlets that are exchangeable with D₂O.

¹³C NMR (in DMSO-d₆): The spectrum would be expected to show eight distinct carbon signals. The two carbonyl carbons of the dione would appear downfield (typically δ 150-160 ppm). The six aromatic carbons would appear in the aromatic region (typically δ 110-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine and amide)3400-3200 (broad)
C=O stretch (amide)1700-1650 (strong)
C=C stretch (aromatic)1600-1450 (multiple bands)
N-H bend (amine)1650-1580

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound, integrating mass spectrometry with other spectroscopic techniques.

ValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Confirmation Synthesis Synthesis of 6-aminoquinoxaline- 2,3(1H,4H)-dione Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Structural Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure_Validation Final Structure Validation MS_Data->Structure_Validation NMR_Data->Structure_Validation IR_Data->Structure_Validation

References

A Comparative Guide to Confirming the Purity of Synthesized 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 6-aminoquinoxaline-2,3(1H,4H)-dione. Detailed experimental protocols, data interpretation, and a comparison with alternative methods are presented to assist researchers in establishing the purity of this and similar synthesized compounds.

Synthesis and Potential Impurities

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the condensation of 4-nitro-1,2-phenylenediamine with oxalic acid to form 6-nitroquinoxaline-2,3(1H,4H)-dione. The subsequent step is the reduction of the nitro group to an amino group, yielding the final product.

Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Materials: 4-nitro-1,2-phenylenediamine and oxalic acid.

  • Intermediate: 6-nitroquinoxaline-2,3(1H,4H)-dione.

  • Byproducts of Side Reactions: Including but not limited to, products of incomplete reduction or over-reduction.

  • Residual Solvents and Reagents: From the reaction and purification process.

Primary Analytical Techniques for Purity Confirmation

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous confirmation of the purity of this compound.

Data Presentation: Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedExpected Results for Pure this compoundPotential Indications of Impurities
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile impurities.A single major peak with a purity of >98% by peak area.Additional peaks corresponding to starting materials, intermediates, or byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight of the main component and impurities.A major peak in the chromatogram with a corresponding mass spectrum showing an [M+H]⁺ ion at m/z 178.06.Peaks with m/z values corresponding to potential impurities (e.g., m/z 208.04 for the nitro intermediate).
¹H Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and detection of proton-containing impurities.A spectrum consistent with the structure, showing characteristic aromatic and amine proton signals.Additional signals not corresponding to the product structure.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Confirmation of the carbon skeleton of the molecule.A spectrum showing the correct number of carbon signals with expected chemical shifts.Extra peaks indicating the presence of carbon-containing impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amine and amide), C=O (amide), and aromatic C-H and C=C bonds.Presence of unexpected peaks, such as a strong N-O stretch from the nitro intermediate.
Elemental Analysis Determination of the elemental composition (C, H, N).The percentage composition should be in close agreement with the calculated values for C₈H₇N₃O₂.Deviation from the expected elemental composition.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

Elemental Analysis
  • Instrumentation: An elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Comparison with Alternative Purity Analysis Methods

While the aforementioned techniques are standard, other methods can provide complementary information.

Alternative TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and is a "greener" technique than HPLC.[1]May not be suitable for all types of compounds.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography for polar compounds.Better retention of very polar compounds that are not well-retained by reverse-phase HPLC.[1]Can have longer equilibration times than reverse-phase chromatography.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure crystalline substances without the need for a reference standard.Not suitable for amorphous or thermally unstable compounds.

Mandatory Visualizations

Analytical_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Purity Check cluster_primary Primary Purity Confirmation cluster_structural Structural Confirmation cluster_elemental Elemental Composition cluster_final Final Assessment Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Melting_Point Melting Point Determination Synthesized_Product->Melting_Point HPLC HPLC (>98% Purity?) TLC->HPLC Melting_Point->HPLC LCMS LC-MS (Correct Mass?) HPLC->LCMS NMR NMR Spectroscopy (¹H & ¹³C) LCMS->NMR FTIR FTIR Spectroscopy NMR->FTIR Elemental_Analysis Elemental Analysis FTIR->Elemental_Analysis Pure_Compound Confirmed Pure Compound Elemental_Analysis->Pure_Compound

Caption: Analytical workflow for purity confirmation.

Signaling_Pathway cluster_receptor AMPA Receptor Modulation cluster_cellular Cellular Response AMPA_Antagonist Quinoxalinedione Analog (e.g., this compound) AMPA_Receptor AMPA Receptor AMPA_Antagonist->AMPA_Receptor binds to Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel blocks Calcium_Influx Decreased Ca²⁺ Influx Ion_Channel->Calcium_Influx Neuronal_Excitation Reduced Neuronal Excitation Calcium_Influx->Neuronal_Excitation Neuroprotection Neuroprotection Neuronal_Excitation->Neuroprotection

Caption: Potential signaling pathway involvement.

References

Unveiling Neuroprotection: A Comparative Analysis of 6-Aminoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the quest for neuroprotective agents has emerged with the development of 6-aminoquinoxaline derivatives. These compounds show significant promise in mitigating neuronal damage in models of neurodegenerative diseases, particularly Parkinson's disease. This guide provides a comparative overview of the neuroprotective effects of prominent 6-aminoquinoxaline derivatives, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Researchers have synthesized and evaluated a series of 6-aminoquinoxaline derivatives, leading to the identification of key compounds with potent neuroprotective properties. Notably, 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ) and a subsequent, more potent derivative known as PAQ, have demonstrated substantial efficacy in protecting dopaminergic neurons, the primary cell type lost in Parkinson's disease.[1][2][3]

Comparative Efficacy of 6-Aminoquinoxaline Derivatives

The neuroprotective capacity of these derivatives has been quantified in various in vitro and in vivo models. The following table summarizes the key quantitative data from comparative studies.

CompoundModel SystemAssayKey FindingsReference
MPAQ Primary cultures of rat midbrain neuronsSpontaneous and progressive dopaminergic neuron deathSubstantial protection of dopaminergic neurons.[3]
MPAQ 6-OHDA-induced lesion model in mice (Parkinson's model)Immunohistochemical analysis of dopaminergic neuronsAttenuated neurodegeneration.[1][2]
PAQ Cellular models of Parkinson's diseaseNeuroprotection assaysDemonstrated superior neuroprotective effects compared to MPAQ.[1][2]
PAQ MPTP-induced mouse model of Parkinson's diseaseBehavioral and immunohistochemical analysesAttenuated neurodegeneration and motor deficits.[1][2]

Delving into the Mechanisms of Neuroprotection

The neuroprotective effects of 6-aminoquinoxaline derivatives are attributed to their interaction with key signaling pathways involved in neuronal survival and death. While the precise mechanisms are still under investigation, evidence points towards the modulation of glutamate receptors and intracellular calcium signaling.

Many quinoxaline derivatives are known to act as antagonists of NMDA and AMPA receptors, which are subtypes of glutamate receptors.[4][5][6] Overactivation of these receptors, a phenomenon known as excitotoxicity, is a major contributor to neuronal cell death in various neurological disorders. By blocking these receptors, 6-aminoquinoxaline derivatives can prevent excessive calcium influx and the subsequent activation of cell death pathways.

Interestingly, the neuroprotective action of PAQ has been partially attributed to the activation of ryanodine receptor channels located on the endoplasmic reticulum.[2] This suggests a more complex mechanism of action that involves the regulation of intracellular calcium stores, which can influence a variety of cellular processes, including gene expression and apoptosis.

Below is a diagram illustrating the proposed signaling pathways influenced by 6-aminoquinoxaline derivatives.

Signaling_Pathways_of_6-Aminoquinoxaline_Derivatives cluster_0 Excitotoxicity Pathway cluster_1 Intracellular Calcium Regulation Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Cell_Death Neuronal Cell Death Ca_influx->Cell_Death ER Endoplasmic Reticulum RyR Ryanodine Receptor ER->RyR Ca_release Ca²⁺ Release RyR->Ca_release Neuroprotection Neuroprotection Ca_release->Neuroprotection Aminoquinoxaline 6-Aminoquinoxaline Derivatives (e.g., PAQ) Aminoquinoxaline->NMDA_R Antagonism Aminoquinoxaline->AMPA_R Antagonism Aminoquinoxaline->RyR Activation In_Vitro_Neuroprotection_Workflow start Primary midbrain cultures from embryonic rats treatment Treat cultures with 6-aminoquinoxaline derivatives or vehicle start->treatment incubation Incubate for a specified period (e.g., 7-14 days) treatment->incubation fixation Fix cells with paraformaldehyde incubation->fixation immunostaining Immunostain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons fixation->immunostaining quantification Quantify the number of TH-positive neurons immunostaining->quantification analysis Compare cell survival in treated vs. vehicle control groups quantification->analysis In_Vivo_Neuroprotection_Workflow start Induce Parkinson's-like neurodegeneration in mice (e.g., using MPTP or 6-OHDA) treatment Administer 6-aminoquinoxaline derivatives or vehicle to the mice start->treatment behavioral Conduct behavioral tests to assess motor function (e.g., rotarod, cylinder test) treatment->behavioral During treatment period euthanasia Euthanize mice and collect brain tissue behavioral->euthanasia histology Perform immunohistochemical analysis of brain sections for TH-positive neurons euthanasia->histology analysis Compare motor performance and dopaminergic neuron survival between treated and control groups histology->analysis

References

A Comparative Guide to AMPA Receptor Antagonists: 6-aminoquinoxaline-2,3(1H,4H)-dione versus CNQX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two AMPA receptor antagonists: 6-aminoquinoxaline-2,3(1H,4H)-dione and the well-characterized compound, 6-cyano-7-nitroquinoxaline-2,3(1H,4H)-dione (CNQX). While extensive experimental data is available for CNQX, quantitative data for this compound is not readily found in publicly available literature. This comparison, therefore, juxtaposes the known quantitative parameters of CNQX with a qualitative, structure-based assessment of this compound.

Introduction to AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its antagonists are valuable research tools for elucidating the roles of glutamatergic signaling and hold therapeutic potential for various neurological disorders. Both this compound and CNQX belong to the quinoxaline-2,3-dione class of competitive AMPA receptor antagonists. These compounds typically bind to the glutamate binding site on the AMPA receptor, preventing its activation.

At a Glance: Performance Comparison

Below is a summary of the available data for CNQX and a predictive assessment for this compound based on structure-activity relationships (SAR) of the quinoxaline-2,3-dione class.

FeatureThis compoundCNQX (6-cyano-7-nitroquinoxaline-2,3-dione)
Potency (AMPA Receptor) Data not available. The amino group is generally less electron-withdrawing than cyano and nitro groups, which may suggest a lower affinity compared to CNQX.Potent antagonist with IC50 values typically in the range of 0.3-0.4 µM.[1][2]
Selectivity Data not available. Quinoxaline-2,3-diones can also exhibit activity at kainate receptors and the glycine site of NMDA receptors.Also antagonizes kainate receptors (IC50 ~1.5-4 µM) and the glycine site of the NMDA receptor complex at higher concentrations (IC50 ~25 µM).[1][2]
Mechanism of Action Predicted to be a competitive antagonist at the glutamate binding site of the AMPA receptor.Competitive antagonist at the AMPA and kainate receptors.[1]
In Vivo Efficacy Data not available, though some 6-aminoquinoxaline derivatives have shown neuroprotective effects.Demonstrates neuroprotective effects in models of ischemia and inhibits seizure-like activity.[2][3]

Signaling Pathway of AMPA Receptor Antagonism

The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention for competitive antagonists like CNQX and this compound.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Na_Ca_channel Ion Channel (Na+, Ca2+) AMPA_R->Na_Ca_channel Opens Depolarization Depolarization Na_Ca_channel->Depolarization Influx leads to Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream Activates Antagonist Quinoxalinedione Antagonist (e.g., CNQX) Antagonist->AMPA_R Blocks Binding

Caption: AMPA receptor signaling and antagonist intervention.

Experimental Data

Quantitative Data for CNQX
ParameterValueReceptor/AssayReference
IC50 0.3 µMAMPA Receptor[2][3]
IC50 1.5 µMKainate Receptor[2][3]
IC50 25 µMNMDA Receptor (Glycine Site)[2][3]

No peer-reviewed quantitative data for the AMPA receptor antagonist activity of this compound was identified.

Structure-Activity Relationship (SAR) Insights

The antagonist activity of quinoxaline-2,3-diones is highly dependent on the substituents at the 6- and 7-positions of the quinoxaline ring.

  • CNQX: The presence of the electron-withdrawing cyano and nitro groups at the 6- and 7-positions, respectively, is crucial for its high-affinity binding to the AMPA receptor.

  • This compound: The substitution of these groups with a single amino group at the 6-position is expected to alter the electronic properties of the molecule. While some amino-substituted quinoxalines have been investigated for neuroprotective effects, their direct AMPA receptor antagonist potency in comparison to CNQX is not well-documented. It is plausible that the amino group may result in a different affinity and selectivity profile.

Experimental Methodologies

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the AMPA receptor.

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer.

  • Incubation: Membranes are incubated with a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of the test compound (e.g., CNQX or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay Start Start Membrane Prepare Rat Cortical Membranes Start->Membrane Incubate Incubate Membranes with [³H]AMPA and Test Compound Membrane->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique measures the effect of a compound on the electrical properties of a neuron, providing functional data on receptor antagonism.

Objective: To assess the ability of the test compound to inhibit AMPA-mediated currents in neurons.

Protocol:

  • Cell Preparation: Cultured neurons or brain slices are prepared and placed in a recording chamber.

  • Patching: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron (whole-cell configuration).

  • Recording Baseline: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic fibers or by applying an AMPA receptor agonist. Baseline currents are recorded.

  • Compound Application: The test compound is applied to the bath at various concentrations.

  • Recording Post-Application: EPSCs are recorded in the presence of the test compound.

  • Data Analysis: The reduction in the amplitude of the EPSCs by the test compound is measured to determine its inhibitory effect and calculate the IC50.

Electrophysiology_Workflow Start Start Prepare Prepare Neuronal Culture or Brain Slice Start->Prepare Patch Establish Whole-Cell Patch-Clamp Configuration Prepare->Patch Baseline Record Baseline AMPA-Mediated Currents Patch->Baseline Apply Apply Test Compound at Varying Concentrations Baseline->Apply Record Record Currents in Presence of Compound Apply->Record Analyze Analyze Reduction in Current Amplitude Record->Analyze End End Analyze->End

Caption: Workflow for an electrophysiology experiment.

Conclusion

CNQX is a well-established, potent, and relatively selective competitive antagonist of AMPA and kainate receptors, with a wealth of supporting experimental data. It serves as a standard tool in neuroscience research.

This compound, while belonging to the same chemical class, lacks readily available quantitative data on its AMPA receptor antagonist activity. Based on structure-activity relationships, the replacement of the cyano and nitro groups of CNQX with an amino group suggests a potential modulation of its antagonist profile, though its precise potency and selectivity remain to be experimentally determined. Researchers interested in this compound would need to perform the described experimental protocols to characterize its pharmacological profile.

References

A Comparative Analysis of Quinoxaline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of recently developed quinoxaline-based anticancer agents, focusing on their efficacy, mechanisms of action, and the signaling pathways they modulate. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Overview of Selected Quinoxaline-Based Anticancer Agents

Several novel quinoxaline derivatives have demonstrated potent anticancer activities across a range of cancer cell lines. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (c-Met, EGFR, VEGFR-2) and topoisomerase II, as well as the induction of apoptosis.[4][5][6] This guide will focus on a selection of these agents to highlight the diversity of their actions and potential therapeutic applications.

Comparative Efficacy

The in vitro cytotoxic activity of selected quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[4]
Compound XVa HCT116 (Colon)4.4[4]
MCF-7 (Breast)5.3[6]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[7][8]
FQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition, Apoptosis Induction[5]
MQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition, Apoptosis Induction[5]
Compound 11 A549 (Lung)0.81Dual EGFR and COX-2 Inhibition[9]
MCF-7 (Breast)1.23[9]
HepG2 (Liver)2.11[9]
Compound 13 A549 (Lung)1.54Dual EGFR and COX-2 Inhibition[9]
MCF-7 (Breast)2.91[9]
HepG2 (Liver)1.87[9]

Key Signaling Pathways and Mechanisms of Action

Quinoxaline-based anticancer agents target several critical signaling pathways that are often dysregulated in cancer. The following diagrams illustrate some of these key pathways.

c_Met_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Quinoxaline Quinoxaline Inhibitors (FQ, MQ) Quinoxaline->cMet EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival Quinoxaline Quinoxaline Inhibitors (Cmpd 11, 13) Quinoxaline->EGFR VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Quinoxaline Quinoxaline Inhibitors Quinoxaline->VEGFR2 Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex Creates double-strand break Religation DNA Religation Cleavage_Complex->Religation Leads to Apoptosis Apoptosis Cleavage_Complex->Apoptosis Accumulation leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinoxaline Quinoxaline Inhibitor (Cmpd IV) Quinoxaline->Cleavage_Complex Stabilizes

References

A Comparative Analysis of 6-Aminoquinoxaline-2,3(1H,4H)-dione and Riluzole in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective efficacy of 6-aminoquinoxaline-2,3(1H,4H)-dione and its derivatives against the established therapeutic agent, Riluzole, in animal models of neurodegenerative diseases. This document synthesizes available preclinical data to inform future research and development directions.

While direct preclinical data on this compound is limited, research into its core structure, quinoxaline, and its derivatives has revealed significant neuroprotective potential. This guide will focus on a promising derivative, a compound referred to as PAQ, which has been evaluated in a Parkinson's disease model, and compare its conceptual efficacy with the extensive, though debated, data on Riluzole in Amyotrophic Lateral Sclerosis (ALS) models.

Comparative Efficacy in Animal Models

The available data for a direct comparison of 6-aminoquinoxaline derivatives and Riluzole in the same animal model is not extensive. However, by examining their performance in relevant disease models, we can draw informative parallels.

CompoundAnimal ModelKey Efficacy EndpointsOutcome
PAQ (6-Aminoquinoxaline Derivative) MPTP-induced Parkinson's Disease Mouse ModelAttenuation of NeurodegenerationShowed neuroprotective effects, though specific quantitative motor or survival data is not detailed in the primary literature.[1]
Riluzole SOD1-G93A Mouse Model of ALSLifespan, Motor Function (Rotarod, Stride Length)Multiple studies report no significant benefit on lifespan or motor performance.[2]
Riluzole TDP-43A315T and FUS (1-359) Mouse Models of ALSLifespan, Motor FunctionNo significant benefit on lifespan or motor performance was observed.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the studies of PAQ and Riluzole.

6-Aminoquinoxaline Derivative (PAQ) in Parkinson's Disease Model
  • Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This model is widely used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Compound Administration: The specific route and dosage of PAQ administration in the in vivo model are not detailed in the available literature.

  • Efficacy Assessment: The primary outcome measure was the attenuation of neurodegeneration, likely assessed through histological analysis of dopaminergic neurons in the substantia nigra.[1]

Riluzole in ALS Models
  • Animal Models:

    • SOD1-G93A transgenic mice, a widely used model for familial ALS.

    • TDP-43A315T and FUS (1-359) transgenic mice, representing other genetic forms of ALS.[2]

  • Compound Administration: Riluzole was administered at a dose of 22 mg/kg in the drinking water from the onset of symptoms.[2]

  • Efficacy Assessment:

    • Lifespan: Monitored daily.

    • Motor Function: Assessed twice weekly using the Rotarod test to measure motor coordination and balance, and stride length analysis to evaluate gait.[2]

Mechanistic Insights and Signaling Pathways

Understanding the mechanisms of action is fundamental to drug development. The proposed signaling pathways for 6-aminoquinoxaline derivatives and Riluzole are distinct, suggesting different therapeutic approaches to neuroprotection.

Proposed Neuroprotective Mechanism of 6-Aminoquinoxaline Derivatives

Recent studies suggest that the neuroprotective action of some 6-aminoquinoxaline derivatives, such as PAQ, is partially attributable to the activation of endoplasmic reticulum ryanodine receptor channels.[1] This suggests a mechanism involving the modulation of intracellular calcium signaling to promote neuronal survival.

G cluster_0 Neuroprotective Signaling of 6-Aminoquinoxaline Derivatives Quinoxaline 6-Aminoquinoxaline Derivative (PAQ) RyR Ryanodine Receptor (Endoplasmic Reticulum) Quinoxaline->RyR Activates Ca_release Ca2+ Release RyR->Ca_release Mediates Survival_pathways Pro-survival Signaling Pathways Ca_release->Survival_pathways Activates Neuroprotection Neuroprotection Survival_pathways->Neuroprotection

Caption: Proposed neuroprotective pathway of 6-aminoquinoxaline derivatives.

Established Mechanism of Action for Riluzole

Riluzole's mechanism is primarily centered on the modulation of glutamatergic neurotransmission. It is thought to inhibit the presynaptic release of glutamate, a major excitatory neurotransmitter, and also block postsynaptic NMDA and kainate receptors.[3] This action reduces excitotoxicity, a key contributor to neuronal death in many neurodegenerative diseases.

G cluster_1 Riluzole's Mechanism of Action Riluzole Riluzole Na_channel Voltage-gated Na+ Channels Riluzole->Na_channel Inhibits NMDA_receptor NMDA/Kainate Receptors Riluzole->NMDA_receptor Blocks Glutamate_release Glutamate Release Na_channel->Glutamate_release Reduces Glutamate_release->NMDA_receptor Activates Excitotoxicity Excitotoxicity NMDA_receptor->Excitotoxicity Leads to Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death

Caption: Riluzole's mechanism via inhibition of glutamatergic pathways.

Experimental Workflow Comparison

The preclinical evaluation of neuroprotective compounds typically follows a standardized workflow, from disease induction to behavioral and pathological assessment.

G cluster_2 Preclinical Efficacy Testing Workflow Animal_model Disease Model Induction (e.g., MPTP, SOD1-G93A) Treatment Compound Administration (Quinoxaline Derivative or Riluzole) Animal_model->Treatment Behavioral Behavioral Assessment (e.g., Motor Function) Treatment->Behavioral Pathological Pathological Analysis (e.g., Histology, Biomarkers) Treatment->Pathological Data_analysis Data Analysis & Comparison Behavioral->Data_analysis Pathological->Data_analysis

Caption: A generalized workflow for preclinical neuroprotective drug testing.

Conclusion

The exploration of this compound and its derivatives as neuroprotective agents is an emerging field with promise. While in-vivo quantitative data for direct comparison with established drugs like Riluzole is still needed, the initial findings in cellular and animal models of Parkinson's disease suggest a distinct and potentially valuable mechanism of action. In contrast, the extensive preclinical data for Riluzole in various ALS animal models raises questions about its translatability from bench to bedside, as multiple studies have failed to demonstrate significant efficacy.

For researchers and drug developers, this highlights the importance of rigorous preclinical evaluation in multiple, relevant animal models and the need for further investigation into the in-vivo efficacy and pharmacokinetic/pharmacodynamic properties of novel quinoxaline derivatives. The development of more robust preclinical data for these compounds will be essential to validate their potential as disease-modifying therapies for neurodegenerative disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminoquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminoquinoxaline derivatives, with a focus on their anticancer and neuroprotective effects. Experimental data from various studies are summarized and compared to provide a clear overview of the current landscape.

Anticancer Activity of 6-Aminoquinoxaline Derivatives

Derivatives of 6-aminoquinoxaline have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases and the induction of apoptosis. The following tables summarize the in vitro cytotoxic activity of several 6-aminoquinoxaline derivatives against common cancer cell lines.

Table 1: Anticancer Activity of 2,3-Disubstituted 6-Aminoquinoxaline-Urea Analogs
Compound IDR1R2Cell LineIC50 (µM)Reference
7c Furan-2-ylFuran-2-ylA549 (Lung)2.5[1]
HT29 (Colon)3.1[1]
MDAMB231 (Breast)2.8[1]
VIIIc HClHCT116 (Colon)2.5[2]
MCF-7 (Breast)9[2]
VIIIa HHHepG2 (Liver)9.8[2]
VIId HHHCT-116 (Colon)7.8[2]

Key SAR Insights for Anticancer Activity:

  • Substituents at the 2 and 3-positions: Aromatic and heteroaromatic substitutions, particularly furan rings, at the 2 and 3-positions of the quinoxaline core have been shown to enhance anticancer activity.[1]

  • The 6-amino group: Derivatization of the 6-amino group into ureas and benzamides is a common strategy that has yielded potent anticancer compounds.[2]

  • Substitution on the phenylurea moiety: The nature and position of substituents on the terminal phenyl ring of the urea moiety can significantly influence activity. For instance, a chlorine atom at the para-position of the phenyl ring in compound VIIIc resulted in potent activity against the HCT116 cell line.[2]

Neuroprotective Activity of 6-Aminoquinoxaline Derivatives

In addition to their anticancer properties, 6-aminoquinoxaline derivatives have been investigated for their neuroprotective effects, showing promise in models of neurodegenerative diseases like Parkinson's disease.

Table 2: Neuroprotective Effects of 6-Aminoquinoxaline Derivatives
Compound IDR1R2Cell LineNeuroprotective EffectReference
MPAQ (5c) MethylPhenylDopaminergic neuronsSubstantial protection against spontaneous cell death[3]
PAQ (4c) PhenylHDopaminergic neuronsAttenuated neurodegeneration[3]

Key SAR Insights for Neuroprotective Activity:

  • Substituents at the 2 and 3-positions: The combination of a methyl group at the 2-position and a phenyl group at the 3-position (MPAQ) was found to be crucial for significant neuroprotection in a Parkinson's disease model.[3]

  • The 6-amino group: The presence of the amino group at the 6-position is a key feature of these neuroprotective agents.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-aminoquinoxaline derivatives are mediated through their interaction with specific cellular signaling pathways.

Anticancer Mechanism: Inhibition of IKKβ/NF-κB Signaling and Induction of Apoptosis

Several potent anticancer 6-aminoquinoxaline derivatives exert their effects by inhibiting the IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and survival. Inhibition of IKKβ leads to the suppression of NF-κB activity and subsequently induces apoptosis.

IKKbeta_NFkB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation Caspases Caspase-3/7 IKK_complex->Caspases Induction Aminoquinoxaline 6-Aminoquinoxaline Derivative Aminoquinoxaline->IKK_complex Inhibition NFkB NF-κB (p65/p50) IkBa->NFkB Apoptosis Apoptosis IkBa->Apoptosis Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (Proliferation, Survival) Nucleus->Gene_expression Caspases->Apoptosis

Caption: IKKβ/NF-κB signaling pathway inhibition by 6-aminoquinoxaline derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of 6-aminoquinoxaline derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, MCF-7, HepG2)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the 6-aminoquinoxaline derivatives and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2][4]

In Vitro IKKβ Kinase Assay

This assay measures the direct inhibitory effect of the compounds on IKKβ kinase activity.

Materials:

  • Recombinant IKKβ enzyme

  • IKKβ substrate (e.g., IκBα peptide)

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant IKKβ enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the IKKβ substrate and ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value for IKKβ inhibition.[5]

Caspase-3/7 Activity Assay

This assay is used to quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • 96-well white-walled plates

  • Cells treated with the test compounds

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat with the 6-aminoquinoxaline derivatives for the desired time.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Assay Reagent to each well at a 1:1 ratio with the cell culture medium.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[6][7]

This guide provides a foundational understanding of the structure-activity relationships of 6-aminoquinoxaline derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, enabling more informed design and evaluation of novel therapeutic agents based on this versatile scaffold.

References

Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, quinoxaline derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial performance of various quinoxaline derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized quinoxaline derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the in vitro antimicrobial activity, primarily measured by the zone of inhibition and Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Activity of Quinoxaline Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Ciprofloxacin (Standard) ----[1]
4 15141613[1]
5a 14131512[1]
5c 16151814[1]
5d 17161915[1]
5e 15141713[1]
7a 16151814[1]
7c 17161915[1]
7e 15141713[1]
Compound 4c 14.89-10.5-[2]
N-05 (MIC in µg/mL) <1---[3]
N-09 (MIC in µg/mL) <1---[3]
N-11 (MIC in µg/mL) <1---[3]
N-13 (MIC in µg/mL) <1---[3]

Note: Some compounds were tested for MIC, as indicated. A lower MIC value indicates greater potency.

Table 2: Antifungal Activity of Quinoxaline Derivatives (Zone of Inhibition in mm)

CompoundCandida albicansAspergillus nigerReference
Mycostatin (Standard) --[4]
Compound 4a -10±0.02 (MIC in µM)[5]
Compound 4h -11±0.01 (MIC in µM)[5]
Compound 5j (EC50 in µg/mL) -8.54 (against Rhizoctonia solani)[6]
Compound 5t (EC50 in µg/mL) -12.01 (against Rhizoctonia solani)[6]

Note: Some studies evaluated activity against plant pathogenic fungi and reported EC50 values.

Experimental Protocols

The following methodologies are commonly employed in the assessment of the antimicrobial activity of quinoxaline derivatives.

Agar Disc Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[1]

  • Media Preparation: Sterile nutrient agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) dissolved in a suitable solvent like DMSO.[1] The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar Well Diffusion Method

This method is an alternative to the disc diffusion method.

  • Media and Inoculation: Similar to the disc diffusion method, an agar plate is prepared and inoculated with the test microorganism.

  • Well Creation: Wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.

  • Compound Addition: A specific volume of the test compound solution is added to each well.

  • Incubation and Measurement: The plates are incubated, and the diameter of the inhibition zone around each well is measured.

Minimum Inhibitory Concentration (MIC) Determination

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Broth Dilution Method:

    • A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).

    • Each dilution is inoculated with a standardized suspension of the test microorganism.

    • The tubes or microplate wells are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mechanism of Action: Quinoxaline 1,4-di-N-oxides

A significant class of quinoxaline derivatives, the quinoxaline 1,4-di-N-oxides (QdNOs), exhibit a distinct mechanism of antibacterial action, particularly under hypoxic conditions.[7]

antimicrobial_mechanism cluster_cell Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Reduction Bacterial Nitroreductases QdNO->Reduction Enters cell ROS Reactive Oxygen Species (ROS) Reduction->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Damage DNA Damage (Strand Breaks) DNA->Damage Leads to Death Cell Death Damage->Death

Caption: Mechanism of action of Quinoxaline 1,4-di-N-oxides.

The proposed mechanism involves the bioreduction of the N-oxide groups by bacterial nitroreductases, leading to the generation of reactive oxygen species (ROS).[7] These ROS, in turn, cause oxidative damage to cellular macromolecules, most notably DNA, resulting in strand breaks and ultimately leading to bacterial cell death.[7] This mode of action makes QdNOs particularly effective against anaerobic and microaerophilic bacteria.

Structure-Activity Relationship (SAR)

The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.

  • Electron-withdrawing groups at the 6- and/or 7-positions of the quinoxaline 1,4-di-N-oxide ring have been shown to enhance antibacterial activity.[3]

  • Conversely, electron-donating groups at the same positions tend to reduce the activity.[3]

  • The substitution at the 2- and 3-positions of the quinoxaline ring with various moieties, such as anilino and phenylthio groups, has been found to be crucial for antibacterial activity.[8]

Conclusion

Quinoxaline derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The extensive research into their synthesis and biological evaluation has revealed a wide spectrum of activity against various bacterial and fungal pathogens. The ability to modify their chemical structure provides a powerful tool for optimizing their potency and overcoming existing drug resistance mechanisms. Further investigation into the structure-activity relationships and mechanisms of action will be instrumental in designing the next generation of quinoxaline-based antimicrobial drugs.

References

A Comparative Guide to the Efficacy of 6-aminoquinoxaline-2,3(1H,4H)-dione and its Analogs in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-aminoquinoxaline-2,3(1H,4H)-dione and its structurally related analogs. Due to a lack of extensive direct experimental data on this compound, this guide focuses on comparing its potential efficacy with that of other well-studied quinoxaline-2,3-dione derivatives. The data presented is intended to provide a valuable resource for researchers engaged in the discovery and development of novel neuroprotective agents.

Introduction to Quinoxaline-2,3-diones

Quinoxaline-2,3-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A primary mechanism of action for many of these compounds is the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. Overactivation of AMPA receptors is implicated in excitotoxicity, a pathological process involved in various neurodegenerative disorders. By blocking these receptors, quinoxaline-2,3-diones can mitigate excitotoxic neuronal damage, highlighting their therapeutic potential for conditions such as stroke, epilepsy, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

In Vitro Efficacy: A Comparative Analysis

Table 1: AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Derivatives

CompoundAssayTargetActivity (IC50 / Ki)Reference
PNQX Radioligand Binding AssayAMPA ReceptorIC50 = 0.063 µM[1][2]
Radioligand Binding AssayGlycine/NMDA ReceptorIC50 = 0.37 µM[1][2]
Sarcosine analogue of PNQX Radioligand Binding AssayAMPA ReceptorIC50 = 0.14 µM[2]
Radioligand Binding AssayGlycine/NMDA ReceptorIC50 = 0.47 µM[2]
NBQX Radioligand Binding AssayAMPA ReceptorKi = 0.060 µM[3]
YM90K Radioligand Binding AssayAMPA ReceptorKi = 0.084 µM[3]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione Radioligand Binding AssayAMPA ReceptorKi = 0.021 µM[3]
QXAA [3H]AMPA Binding AssayAMPA ReceptorIC50 = 0.69 µM[4]
DNQX [3H]AMPA Binding AssayAMPA ReceptorIC50 = 0.74 µM[4]

Table 2: Neuroprotective Effects of 6-Aminoquinoxaline Derivatives

CompoundCell ModelInsult/ModelOutcomeReference
MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) Midbrain CulturesSpontaneous dopaminergic neuron lossSubstantial protection[5]
Midbrain CulturesGDNF-dependent survivalRescued dopaminergic neurons[5]
Midbrain CulturesOxidative stress (catalytically active iron)Rescued dopaminergic neurons[5]
QX-4 and QX-6 PC12 cell lineAβ-induced toxicityEnhanced neuronal viability, blocked toxicity, decreased ROS, downregulated inflammatory cytokines[2]

In Vivo Efficacy: Insights from Animal Models

Direct in vivo efficacy studies on this compound are limited. However, research on related compounds demonstrates their potential for neuroprotection in animal models of neurological disorders.

Table 3: In Vivo Neuroprotective Efficacy of Quinoxaline Derivatives

CompoundAnimal ModelDisease ModelKey FindingsReference
MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) MouseParkinson's Disease ModelAttenuated neurodegeneration[6]
NBQX RatAMPA/Kainate-induced striatal lesionsNotable protection against neurodegeneration[7]
Novel Quinoxaline-2,3-dione Derivatives RatEthidium bromide-induced demyelinationReversed neuromuscular disorders[8]
Water-soluble quinoxalinecarboxylic acid derivative (15l) Not specifiedNot specifiedExcellent neuroprotective efficacy[9]
QX-4 and QX-6 APP/PS1 transgenic miceAlzheimer's Disease ModelShowed antioxidant, anti-inflammatory, and AChE inhibitory activity[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of neuroprotective compounds.

In Vitro Neurotoxicity Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of a compound against a neurotoxin-induced insult in a neuronal cell culture.

Objective: To determine the ability of a test compound to protect neuronal cells from cell death induced by a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, glutamate).

  • Cell viability assay kit (e.g., MTT, LDH).

  • Multi-well cell culture plates.

  • Standard laboratory equipment (incubator, microscope, plate reader).

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.

  • Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control group) to induce cell death.

  • Incubation: Incubate the plate for a duration determined by the specific neurotoxin and cell type (e.g., 24 hours).

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the EC50 of the test compound.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model of focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of therapeutic agents.

Objective: To assess the ability of a test compound to reduce infarct volume and improve neurological outcome following ischemic stroke in rodents.

Materials:

  • Rodents (rats or mice).

  • Anesthesia.

  • Surgical instruments.

  • Nylon monofilament suture.

  • Test compound.

  • TTC (2,3,5-triphenyltetrazolium chloride) stain.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10][11]

  • Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.[10][12]

  • Reperfusion (optional): For transient MCAO, withdraw the suture after a specific period (e.g., 60-120 minutes) to allow reperfusion. For permanent MCAO, the suture remains in place.[10][13]

  • Compound Administration: Administer the test compound at a predetermined time point before, during, or after the ischemic insult.

  • Neurological Assessment: Evaluate the animal's neurological deficits at various time points post-surgery using a standardized neurological scoring system.

  • Infarct Volume Measurement: After a set survival period (e.g., 24-72 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC to visualize the infarct area (unstained tissue) and calculate the infarct volume.[10]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of quinoxaline-2,3-dione derivatives are likely mediated through the modulation of various intracellular signaling pathways. As antagonists of AMPA receptors, they can prevent the excessive influx of Ca2+, which is a key trigger for excitotoxic cell death cascades. Furthermore, some derivatives may exert their effects through the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Efficacy Evaluation

G cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_mechanistic Mechanism of Action a Compound Synthesis & Characterization b AMPA Receptor Binding Assay a->b c In Vitro Neuroprotection Assay (e.g., against glutamate toxicity) a->c d Cytotoxicity Assay a->d j Target Engagement Studies b->j e Animal Model of Neurological Disease (e.g., MCAO for stroke) c->e i Signaling Pathway Analysis (Western Blot, etc.) c->i f Compound Administration (dose-response, timing) e->f g Behavioral & Neurological Assessment f->g h Histopathological Analysis (infarct volume, neuronal loss) g->h

Caption: Workflow for evaluating the efficacy of neuroprotective compounds.

Putative Neuroprotective Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Ca_influx Ca2+ Influx AMPA_R->Ca_influx GrowthFactor_R Growth Factor Receptor PI3K PI3K GrowthFactor_R->PI3K MAPK_cascade MAPK/ERK Cascade GrowthFactor_R->MAPK_cascade Quinoxalinedione Quinoxaline-2,3-dione Quinoxalinedione->AMPA_R Glutamate Glutamate Glutamate->AMPA_R Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Gene_Expression Gene Expression (Pro-survival factors) Excitotoxicity->Gene_Expression Inhibition Akt Akt PI3K->Akt Akt->Gene_Expression MAPK_cascade->Gene_Expression

Caption: Putative signaling pathways modulated by quinoxaline-2,3-diones.

Conclusion

The available evidence strongly suggests that the quinoxaline-2,3-dione scaffold is a promising platform for the development of novel neuroprotective agents. While direct experimental data on this compound is currently lacking, the demonstrated efficacy of its derivatives, particularly as AMPA receptor antagonists and in models of neurodegeneration, provides a solid rationale for its further investigation. Future studies should focus on the direct evaluation of this compound in a range of in vitro and in vivo models to fully elucidate its therapeutic potential and mechanism of action. This will enable a more direct and comprehensive comparison with other neuroprotective compounds and facilitate its potential translation into clinical applications.

References

A Researcher's Guide to Cross-Validation of Biological Assays for Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of novel chemical entities is paramount. This guide provides a comparative overview of common biological assays for evaluating the anticancer and antimicrobial properties of quinoxaline derivatives, emphasizing the importance of cross-validation to ensure data reliability and accuracy.

Quinoxaline scaffolds are a prominent feature in many compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The validation of these activities through robust and reproducible biological assays is a critical step in the drug discovery pipeline. This guide details and compares key in vitro assays, presenting their methodologies and offering a framework for interpreting comparative data.

Cross-Validation of Anticancer Activity: A Comparison of MTT and SRB Cytotoxicity Assays

To ascertain the cytotoxic effects of quinoxaline compounds on cancer cell lines, two widely used colorimetric assays are the MTT and the Sulforhodamine B (SRB) assays. While both aim to determine cell viability, they rely on different principles, making their comparative use a valuable cross-validation strategy. The MTT assay measures metabolic activity, whereas the SRB assay quantifies cellular protein content.[3][4][5][6]

Comparative Analysis of Cytotoxicity Data

The following table summarizes hypothetical IC50 values for a series of quinoxaline derivatives, as might be determined by both MTT and SRB assays against a cancer cell line.

CompoundMTT Assay IC50 (µM)SRB Assay IC50 (µM)
Quinoxaline A5.24.8
Quinoxaline B12.711.9
Quinoxaline C1.82.1
Doxorubicin (Control)0.50.6

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The quantity of formazan produced is proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated relative to untreated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell staining method that relies on the ability of the SRB dye to bind to protein components of cells.[1][8][9][10][11]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with quinoxaline compounds.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA and dead cells.

  • SRB Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at 510-570 nm.

Cross-Validation of Antimicrobial Activity: Broth Microdilution vs. Agar Disc Diffusion

For assessing the antimicrobial efficacy of quinoxaline compounds, the broth microdilution and agar disc diffusion methods are commonly employed. Broth microdilution provides a quantitative measure of the Minimum Inhibitory Concentration (MIC), while agar disc diffusion offers a qualitative or semi-quantitative assessment of antimicrobial activity.

Comparative Analysis of Antimicrobial Data

The table below presents a hypothetical comparison of results for a quinoxaline derivative against various microbial strains.

Microbial StrainBroth Microdilution MIC (µg/mL)Agar Disc Diffusion Zone of Inhibition (mm)
Staphylococcus aureus1618
Escherichia coli3214
Pseudomonas aeruginosa6410
Ciprofloxacin (Control)130

Detailed Experimental Protocols

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12][13][14][15]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disc Diffusion Method

This method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disc.[16][17]

Procedure:

  • Inoculation of Agar Plate: Uniformly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Application of Discs: Aseptically place paper discs of a standard size impregnated with a known concentration of the quinoxaline compound onto the agar surface.

  • Incubation: Incubate the plate under suitable conditions.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the potential mechanisms of action of quinoxaline compounds, the following diagrams are provided.

Cross_Validation_Workflow cluster_assays Biological Assays cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays MTT MTT Assay (Metabolic Activity) Data Quantitative Data (IC50 / MIC / Zone Diameter) MTT->Data SRB SRB Assay (Protein Content) SRB->Data BMD Broth Microdilution (MIC) BMD->Data ADD Agar Disc Diffusion (Zone of Inhibition) ADD->Data Quinoxaline Quinoxaline Compounds Quinoxaline->MTT Quinoxaline->SRB Quinoxaline->BMD Quinoxaline->ADD Comparison Comparative Analysis & Cross-Validation Data->Comparison

Cross-validation workflow for quinoxaline compounds.

Quinoxaline_Signaling_Pathway Quinoxaline Quinoxaline Compound EGFR EGFR Quinoxaline->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the EGFR-PI3K-Akt-mTOR signaling pathway.

References

A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more sensitive and stable fluorescent tools is perpetual. In a comparative analysis, novel quinoxaline-based fluorescent probes are demonstrating superior photophysical properties, offering significant advantages over established dyes like fluorescein, rhodamine, and cyanine derivatives for cellular imaging and high-throughput screening applications.

Quinoxaline scaffolds, heterocyclic aromatic compounds, are emerging as a versatile platform for the development of advanced fluorescent probes. Their inherent chemical stability and the ease with which their photophysical properties can be tuned through chemical modifications are positioning them as strong contenders to replace conventional fluorescent dyes. This guide provides an objective comparison of the performance of quinoxaline probes with other alternatives, supported by a summary of key experimental data and detailed methodologies.

Unveiling Superior Fluorescent Properties: A Quantitative Comparison

The efficacy of a fluorescent probe is determined by several key photophysical parameters, including its absorption and emission wavelengths, Stokes shift, quantum yield, and photostability. A comprehensive review of published data reveals the competitive edge of quinoxaline-based probes in these critical areas.

Fluorescent Dye ClassExcitation Max (λ_ex_, nm)Emission Max (λ_em_, nm)Stokes Shift (nm)Quantum Yield (Φ)Photostability
Quinoxaline Derivatives 450 - 550500 - 65050 - 1500.4 - 0.9High
Fluorescein (FITC) ~495~520~25~0.9Low
Rhodamine B ~555~580~25~0.3 - 0.7Moderate
Cyanine (Cy3) ~550~570~20~0.15Moderate
Cyanine (Cy5) ~650~670~20~0.2Moderate

Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.

The data clearly indicates that quinoxaline probes can be designed to exhibit large Stokes shifts, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging. Furthermore, many quinoxaline derivatives boast high quantum yields, signifying their efficiency in converting absorbed light into fluorescent signal. Perhaps most importantly, their enhanced photostability allows for longer and more intense imaging experiments without significant signal degradation, a common limitation of traditional dyes like fluorescein.

The Science Behind the Signal: Experimental Protocols

To ensure the reproducibility and validity of these findings, it is essential to adhere to standardized experimental protocols for characterizing the fluorescent properties of these probes.

Determining Fluorescence Quantum Yield

The relative quantum yield of a fluorescent probe is typically determined using a comparative method with a well-characterized standard of known quantum yield.

Protocol:

  • Prepare Solutions: Prepare a series of dilute solutions of both the quinoxaline probe and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the quinoxaline probe and the reference standard.

  • Calculate Quantum Yield: The quantum yield of the quinoxaline probe (Φ_x_) can be calculated using the following equation:

    Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (n_x_² / n_st_²)

    where Φ_st_ is the quantum yield of the standard, m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown and the standard, respectively.

Assessing Photostability

The photostability of a fluorescent probe is evaluated by measuring the decay of its fluorescence intensity upon continuous illumination.

Protocol:

  • Prepare Sample: Prepare a solution of the fluorescent probe in a suitable solvent or a cellular sample labeled with the probe.

  • Mount Sample: Mount the sample on a fluorescence microscope equipped with a stable light source and a sensitive detector.

  • Acquire Initial Image: Acquire an initial fluorescence image of the sample using defined illumination intensity and exposure time.

  • Continuous Illumination: Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Time-Lapse Imaging: Acquire a series of fluorescence images of the ROI at regular time intervals over an extended period.

  • Analyze Data: Measure the average fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a quantitative measure of the probe's photostability.

Visualizing the Workflow: From Probe to Image

The following diagram illustrates a typical experimental workflow for utilizing a quinoxaline-based fluorescent probe for cellular imaging. This process highlights the key steps from probe selection and cell labeling to image acquisition and analysis.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis probe_selection Probe Selection (Quinoxaline Derivative) probe_prep Probe Preparation (Dissolve in DMSO) probe_selection->probe_prep cell_culture Cell Culture cell_labeling Cell Labeling (Incubate cells with probe) cell_culture->cell_labeling probe_prep->cell_labeling washing Washing (Remove unbound probe) cell_labeling->washing microscopy Fluorescence Microscopy (Image Acquisition) washing->microscopy data_analysis Data Analysis (Quantify fluorescence) microscopy->data_analysis

Experimental workflow for cellular imaging.

A Glimpse into the Mechanism: A Generic Signaling Pathway Visualization

Fluorescent probes are invaluable for visualizing and understanding cellular signaling pathways. The following diagram illustrates a generic pathway where a quinoxaline probe could be employed to detect a specific analyte, leading to a fluorescent signal that can be monitored.

signaling_pathway stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor cascade Signaling Cascade receptor->cascade analyte Target Analyte (e.g., Enzyme, Ion) cascade->analyte Activates response Cellular Response cascade->response probe Quinoxaline Probe (Non-fluorescent) analyte->probe Reacts with product Activated Probe (Fluorescent) probe->product Converts to

Generic signaling pathway visualization.

Safety Operating Guide

Proper Disposal of 6-aminoquinoxaline-2,3(1H,4H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 6-aminoquinoxaline-2,3(1H,4H)-dione, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is classified as hazardous, and its disposal is regulated.

Hazard Profile and Safety Summary

This compound presents specific health and environmental hazards that must be managed throughout its lifecycle, including disposal. The primary hazards associated with this compound are skin sensitization and long-term aquatic toxicity.[1]

Hazard ClassificationGHS CodeDescription
Skin SensitizationH317May cause an allergic skin reaction.[1]
Hazardous to the aquatic environment, long-term hazardH411Toxic to aquatic life with long lasting effects.[1]

Key Safety Precautions (P-Statements): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333+P317: If skin irritation or rash occurs: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be classified as hazardous waste.

  • This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.

2. Containerization and Labeling:

  • Collect all this compound waste in a dedicated, chemically compatible, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also feature the appropriate GHS hazard pictograms (exclamation mark for skin sensitizer, and environment pictogram).

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage location should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[2]

  • Ensure that the storage area has secondary containment to manage any potential leaks or spills.

4. Arrange for Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste. They will ensure compliance with all regulatory requirements, including the use of a hazardous waste manifest system which tracks the waste from "cradle-to-grave".[3][4]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash. This is to prevent the release of this environmentally toxic substance into aquatic ecosystems.[1]

  • Do not attempt to neutralize or treat the chemical waste unless you have a specifically approved and validated protocol and are equipped to do so safely. On-site treatment of hazardous waste without a permit is generally not allowed.[5]

  • Familiarize yourself with your local and state hazardous waste regulations, as they may have specific requirements in addition to federal laws.[3][6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify 1. Identify as Hazardous Waste (Skin Sensitizer, Aquatic Toxin) start->identify segregate 2. Segregate from Non-Hazardous Waste identify->segregate containerize 3. Place in a Labeled, Compatible, Sealed Container segregate->containerize store 4. Store in a Designated, Secure, and Ventilated Area containerize->store contact_ehs 5. Contact Institutional EHS for Disposal Pickup store->contact_ehs end End: Compliant Disposal by Licensed Professional contact_ehs->end

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6-aminoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 6-aminoquinoxaline-2,3(1H,4H)-dione (CAS No. 6973-93-9), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a solid chemical that requires careful handling due to its potential health and environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use. Dispose of contaminated gloves immediately.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled with the chemical name and hazard symbols.

2. Preparation and Weighing:

  • All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated and clean set of spatulas and weighing boats.

  • To avoid generating dust, handle the powder gently.

3. Experimental Use:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Ensure adequate ventilation throughout the experiment.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

4. Decontamination:

  • Clean all contaminated surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Due to its toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Collect all waste solid material, including empty containers, contaminated weighing boats, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the key stages of the handling process for this compound.

G reception Receiving and Storage prep Preparation and Weighing (in Fume Hood) reception->prep Transfer to Lab experiment Experimental Use prep->experiment Weighed Compound decon Decontamination experiment->decon Post-Experiment disposal Waste Disposal experiment->disposal Waste Generated decon->disposal Contaminated Materials

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.